cis-5-Dodecenoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
dodec-5-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14) |
InChI Key |
IJBFSOLHRKELLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCC(=O)O |
Synonyms |
5-dodecenoic acid 5-dodecenoic acid, (E)-isome |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to cis-5-Dodecenoic Acid: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-5-Dodecenoic acid, a monounsaturated medium-chain fatty acid, is emerging as a molecule of interest in various research fields, particularly for its role as an anti-inflammatory agent. This technical guide provides a comprehensive overview of its fundamental properties, biological activities, and detailed experimental protocols relevant to its study. The information is intended to support researchers, scientists, and drug development professionals in their exploration of this compound.
Core Properties of this compound
This compound is an organic compound with a 12-carbon chain and a single cis-configured double bond at the fifth carbon position.[1][2] It is also known by other names, including (5Z)-dodec-5-enoic acid and Lauroleinic acid.[1] This fatty acid is an endogenous metabolite found in biological systems and has been identified in the essential oils of certain plants, such as Paeonia lactiflora Pall.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound for easy reference and comparison.
| Property | Value | Citations |
| IUPAC Name | (5Z)-dodec-5-enoic acid | [1] |
| Synonyms | This compound, 5Z-Dodecenoic acid, Lauroleinic acid | [1] |
| CAS Number | 2430-94-6 | [1] |
| Molecular Formula | C₁₂H₂₂O₂ | [1][2][3] |
| Molecular Weight | 198.30 g/mol | [1][2][4] |
| Physical State | Colorless to light yellow liquid/oil | [1][5] |
| Density | 0.906 g/mL at 25 °C | [1][5][6] |
| Melting Point | 9.63 °C (estimate) | [1][6] |
| Boiling Point | 135 °C at 0.4 mm Hg | [1][6] |
| Flash Point | >230 °F (>110 °C) | [1][6] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727).[1][6] Soluble in DMSO (100 mg/mL) and ethanol (B145695) (10 mg/mL).[3][7] | [1][3][6][7] |
| pKa | 4.77 ± 0.10 (Predicted) | [6] |
| LogP (octanol/water) | 3.768 | [1] |
Biological Activity and Signaling Pathways
This compound exhibits notable anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5] These enzymes are critical in the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation.[1][5] By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins from arachidonic acid.[5] At a concentration of 100 μg/mL, it demonstrates inhibitory activities of 35% on COX-1 and 32% on COX-2.[5] However, at 60 μg/mL, it does not show significant antioxidant activity.[5]
This fatty acid is also involved in the β-oxidative metabolic pathway.[5] Its metabolic rate is significantly lower than that of saturated fatty acids.[5] The dehydrogenation rate of cis-5-dodecenoyl-CoA, the activated form of this compound, is only 10-44% of that of saturated acyl-CoAs in β-oxidation experiments.[5]
Prostaglandin (B15479496) Synthesis Inhibition Pathway
The following diagram illustrates the inhibition of the prostaglandin synthesis pathway by this compound.
Fatty Acid β-Oxidation Pathway
The diagram below outlines the general pathway for the β-oxidation of fatty acids, where this compound is metabolized.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of this compound, as well as a protocol for assessing its COX inhibitory activity.
Protocol 1: Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of fatty acids from plant tissues, which can be adapted for sources known to contain this compound.
Materials:
-
Plant material (e.g., seeds, leaves)
-
Mortar and pestle or blender
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
Methodology:
-
Homogenization: Grind the fresh or dried plant material into a fine powder using a mortar and pestle or a blender.
-
Lipid Extraction (Bligh-Dyer Method):
-
To the homogenized tissue, add a mixture of chloroform and methanol (1:2, v/v).
-
Vortex or shake vigorously for 15 minutes.
-
Add chloroform and 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex again for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette.
-
-
Drying and Concentration:
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude lipid extract.
-
-
Storage: Store the crude extract at -20°C under a nitrogen atmosphere to prevent oxidation.
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of this compound from the crude lipid extract using silica (B1680970) gel column chromatography.
Materials:
-
Crude lipid extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate (B1210297)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp or iodine chamber for visualization
Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack uniformly, draining the excess solvent.
-
-
Sample Loading:
-
Dissolve the crude lipid extract in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the eluting solvent by adding increasing proportions of ethyl acetate to the hexane (e.g., 99:1, 98:2, 95:5, etc.).
-
-
Fraction Collection:
-
Collect the eluate in small fractions.
-
-
TLC Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp or in an iodine chamber.
-
-
Pooling and Concentration:
-
Combine the fractions containing the purified this compound (identified by comparison with a standard, if available).
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
-
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the analysis of purified this compound using GC-MS after derivatization to its fatty acid methyl ester (FAME).
Materials:
-
Purified this compound
-
Methanolic HCl (1.25 M) or BF₃-methanol
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-WAX or DB-FFAP)
Methodology:
-
Derivatization to FAME:
-
To the purified sample, add methanolic HCl or BF₃-methanol.
-
Heat the mixture at 60-70°C for 30 minutes in a sealed vial.
-
After cooling, add water and extract the FAME with hexane.
-
Wash the hexane layer with water and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane solution containing the FAME into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-500
-
-
-
Identification: Identify the methyl cis-5-dodecenoate peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
Protocol 4: COX Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound on COX-1 and COX-2 enzymes using a commercially available screening kit.
Materials:
-
Purified this compound
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
COX assay buffer
-
Fluorometric probe (e.g., Amplex Red)
-
Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control
-
DMSO (for dissolving the test compound)
-
96-well black microplate
-
Fluorescence plate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the COX assay buffer, the fluorometric probe, and the COX enzyme (COX-1 or COX-2).
-
Add the diluted this compound or control inhibitor to the respective wells.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 590 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.
-
Experimental Workflow Diagram
The following diagram provides a logical workflow for the extraction, purification, analysis, and biological activity testing of this compound.
Conclusion
This technical guide provides a foundational resource for the study of this compound. The compiled data on its physicochemical properties, along with detailed experimental protocols and visual representations of its biological pathways and experimental workflows, are intended to facilitate further research into its therapeutic potential. As interest in non-steroidal anti-inflammatory agents from natural sources continues to grow, a thorough understanding of compounds like this compound is crucial for advancing drug discovery and development efforts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijbs.com [ijbs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to cis-5-Dodecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-5-Dodecenoic acid is a monounsaturated fatty acid with the chemical formula C₁₂H₂₂O₂.[1][2][3] Structurally, it is characterized by a 12-carbon chain with a cis-configured double bond between the fifth and sixth carbon atoms and a carboxylic acid group at one end.[1] This medium-chain fatty acid is of interest to researchers for its biological activities, including its role as an inhibitor of cyclooxygenase (COX) enzymes and its involvement in fatty acid metabolism.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound, also known as (5Z)-dodec-5-enoic acid, is an organic compound with a molecular weight of approximately 198.30 g/mol .[2][3][] The presence of the cis double bond introduces a kink in the aliphatic tail, influencing its physical and chemical properties.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 2430-94-6 |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| InChI | InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/b8-7- |
| SMILES | CCCCCCC=CCCCC(=O)O |
Physicochemical Data
| Property | Value | Source |
| Purity | ≥98% - 99% | Cayman Chemical, Sigma-Aldrich |
| Melting Point | 9.63°C (estimate) | LookChem |
| Boiling Point | 135 °C at 0.4 mm Hg | ChemicalBook |
| Density | 0.906 g/mL at 25 °C | ChemicalBook |
| Refractive Index | n20/D 1.454 | ChemicalBook |
| Solubility in DMSO | 50 mg/mL (252.14 mM) | TargetMol |
Biological Activity
This compound exhibits inhibitory activity against both COX-1 and COX-2 enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[4][5][6] At a concentration of 100 μg/mL, it has been shown to inhibit COX-1 and COX-2 by 35% and 32%, respectively.[4][6] This fatty acid is also involved in the β-oxidation metabolic pathway, where its metabolic rate is notably lower than that of saturated fatty acids.[4][6]
Experimental Protocols
Preparation of Stock Solutions
For In Vitro Assays:
-
Materials: this compound, Dimethyl sulfoxide (B87167) (DMSO)
-
Protocol:
-
Weigh the desired amount of this compound.
-
Add DMSO to the desired concentration (e.g., for a 10 mM stock solution, add 0.5043 mL of DMSO to 1 mg of the compound).
-
If necessary, use sonication to ensure complete dissolution.[1]
-
For In Vivo Formulations:
-
Materials: this compound, DMSO, PEG300, Tween 80, Saline
-
Protocol (for a 2 mg/mL solution): [1]
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final concentration of 2 mg/mL.
-
Vortex the solution thoroughly. Sonication is recommended to ensure a clear solution.[1]
-
Cyclooxygenase (COX) Inhibition Assay (General Protocol)
This protocol provides a general workflow for assessing the COX inhibitory activity of this compound.
-
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection reagent for prostaglandin (B15479496) E2 (PGE2) (e.g., EIA kit)
-
-
Protocol:
-
Prepare solutions of this compound at various concentrations.
-
In a microplate, add the COX enzyme (either COX-1 or COX-2) to the assay buffer.
-
Add the this compound solutions to the wells containing the enzyme and incubate for a specified time (e.g., 15 minutes at room temperature) to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific period (e.g., 10 minutes at 37°C).
-
Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a suitable detection method, such as an enzyme immunoassay (EIA).
-
Calculate the percentage of inhibition by comparing the PGE2 levels in the presence of this compound to the control (vehicle-treated) samples.
-
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Workflow for Evaluating COX Inhibition
Caption: Experimental workflow for COX inhibition assay.
References
An In-depth Technical Guide to cis-5-Dodecenoic Acid (CAS: 2430-94-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-5-Dodecenoic acid, also known by its IUPAC name (5Z)-dodec-5-enoic acid and synonymously as Lauroleinic acid, is a monounsaturated medium-chain fatty acid.[1] This organic compound is characterized by a 12-carbon chain with a cis-configured double bond between the fifth and sixth carbon atoms.[1] It is a naturally occurring molecule found as a component of essential oils in some plants, such as Paeonia lactiflora, and has been identified as a human metabolite.[2][3]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, metabolic pathways, and potential applications. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2430-94-6 | |
| Molecular Formula | C₁₂H₂₂O₂ | |
| Molecular Weight | 198.30 g/mol | |
| IUPAC Name | (5Z)-dodec-5-enoic acid | |
| Synonyms | Lauroleinic acid, 5Z-Dodecenoic acid | [1] |
| Physical State | Colorless oil or solid | [1] |
| Boiling Point | 135 °C at 0.4 mm Hg | [2] |
| Density | 0.906 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.454 | [2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [1] |
| Stability | Light sensitive. | [1] |
Biological Activity and Mechanism of Action
This compound exhibits notable anti-inflammatory properties through its inhibitory action on cyclooxygenase (COX) enzymes.[4] It has been shown to inhibit both COX-1 and COX-2 isoforms, which are key enzymes in the biosynthesis of prostaglandins, potent inflammatory mediators.[4] The inhibitory activities at a concentration of 100 μg/mL were found to be 35% for COX-I and 32% for COX-II.[4] This inhibition of COX enzymes leads to a reduction in prostaglandin (B15479496) synthesis, thereby mitigating inflammatory responses.[4]
However, at a concentration of 60 μg/mL, this compound did not demonstrate significant antioxidant activity.[4]
Signaling Pathway: COX Inhibition
The anti-inflammatory effect of this compound is primarily attributed to its interference with the arachidonic acid cascade. By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins.[5][6]
Metabolism
This compound is metabolized through the fatty acid β-oxidation pathway.[4] It is first activated to its coenzyme A (CoA) derivative, cis-5-dodeceno-CoA.[4] Subsequently, it enters the mitochondrial β-oxidation spiral to be broken down into acetyl-CoA units.[7][8] Notably, the metabolic rate of this compound is significantly lower than that of saturated fatty acids.[4] The dehydrogenation rate of cis-5-dodeceno-CoA is only 10-44% of that of saturated acyl-CoAs.[4]
Fatty Acid β-Oxidation Pathway
The β-oxidation of cis-5-dodeceno-CoA involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH₂.
Biosynthesis
While a specific biosynthetic pathway for this compound has not been definitively elucidated, it is likely synthesized through the general pathway for unsaturated fatty acids in plants.[1][9][10][11] This process begins with de novo fatty acid synthesis in the plastids to produce saturated fatty acids, followed by desaturation steps.
Proposed Biosynthesis Pathway
The synthesis would involve the elongation of a fatty acid precursor by the fatty acid synthase (FAS) complex, followed by the introduction of a cis double bond at the Δ⁵ position by a specific desaturase enzyme.
Experimental Protocols
Synthesis of this compound (Adapted from a similar compound)
This protocol is an adaptation for the synthesis of this compound via the Wittig reaction, which generally favors the formation of cis-alkenes.
Materials:
-
Heptyltriphenylphosphonium bromide
-
5-Oxopentanoic acid
-
Sodium hydride (NaH) in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hexane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Add heptyltriphenylphosphonium bromide in portions while stirring. Stir the mixture at room temperature for 1-2 hours to generate the ylide.
-
Wittig Reaction: Dissolve 5-oxopentanoic acid in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.
Quantification of this compound in Biological Samples (Adapted Protocol)
This protocol outlines a liquid-liquid extraction and HPLC-MS/MS method for quantification.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Internal standard (e.g., a deuterated analog)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Deionized water
Procedure:
-
Sample Preparation: To 100 µL of the biological sample, add the internal standard. Acidify with formic acid.
-
Extraction: Add 500 µL of ethyl acetate, vortex thoroughly, and centrifuge to separate the phases.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
HPLC-MS/MS Analysis: Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer. Use a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. Monitor the parent and daughter ions for this compound and the internal standard in negative ion mode.
Applications
This compound has several existing and potential applications:
-
Anti-inflammatory Research: Due to its COX inhibitory activity, it is a molecule of interest in the research and development of new anti-inflammatory agents.[4]
-
Biofuel: As a fatty acid derived from plant sources, it has been explored as a component of biofuels.[2]
-
Cosmetics and Personal Care: It is used for its emollient and moisturizing properties in skincare products.
Safety and Toxicology
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
Table 2: GHS Hazard Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | 1B |
| Serious Eye Damage/Eye Irritation | 1 |
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
This information indicates that appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.
Conclusion
This compound is a medium-chain monounsaturated fatty acid with demonstrated anti-inflammatory properties through the inhibition of COX enzymes. Its metabolism via β-oxidation is well-understood, although its specific biosynthetic pathway is inferred from general plant fatty acid synthesis. The provided experimental protocols offer a starting point for its synthesis and quantification. While it has applications in the biofuel and cosmetic industries, its potential as a lead compound in drug discovery for inflammatory conditions warrants further investigation. Researchers and drug development professionals should consider its biological activity and physicochemical properties for future studies. Appropriate safety precautions must be observed during its handling.
References
- 1. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
- 2. This compound | 2430-94-6 [chemicalbook.com]
- 3. This compound (2430-94-6) for sale [vulcanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Origins of cis-5-Dodecenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-5-Dodecenoic acid, a monounsaturated medium-chain fatty acid, has garnered scientific interest due to its biological activities, including its role as a cyclooxygenase (COX) inhibitor and its association with certain metabolic disorders. This technical guide provides a comprehensive overview of the natural sources of this compound, presenting quantitative data from various plant species. It further delineates a putative biosynthetic pathway and illustrates its mechanism of action in the context of prostaglandin (B15479496) synthesis. Detailed experimental protocols for the extraction, derivatization, and analysis of this fatty acid from biological matrices are also provided to facilitate further research and development.
Natural Sources of this compound
This compound is found in select plant species, particularly in their seeds and essential oils. While not a ubiquitous fatty acid, its presence has been quantitatively confirmed in several botanical sources. The following table summarizes the known natural occurrences and concentrations of this compound.
| Plant Species | Family | Plant Part | Method of Analysis | Concentration | Reference |
| Paeonia lactiflora Pall. | Paeoniaceae | Seed Oil | GC-MS | 0.035 ± 0.007 mg/g | [1] |
| Aquilaria sinensis (Lour.) Gilg | Thymelaeaceae | Agarwood (Chemically Stimulated) | GC-MS | 0.20% (relative content of essential oil) | [2][3] |
| Salvia miltiorrhiza Bunge | Lamiaceae | Seed Oil | GC-MS | 0.012 ± 0.01% (of total fatty acids) | [4][5] |
| Gyrinops spp. | Thymelaeaceae | Agarwood (Decaying Logs) | GC-MS | Present (quantification not specified) | [6] |
Biosynthesis and Biological Significance
Putative Biosynthetic Pathway
The precise biosynthetic pathway of this compound has not been fully elucidated in the identified plant sources. However, based on known mechanisms of fatty acid synthesis and modification in plants and insects, a plausible pathway can be proposed. In insects, the biosynthesis of pheromones with specific double bond positions often involves the action of unique fatty acyl-CoA desaturases followed by chain-shortening through limited cycles of β-oxidation.[7][8]
A hypothetical pathway for this compound could originate from a longer saturated fatty acid, such as myristic acid (C14:0). A specific Δ7-desaturase could introduce a double bond, followed by a single cycle of β-oxidation to yield this compound. Alternatively, a Δ5-desaturase could act directly on lauric acid (C12:0).
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Comparison of Compositions and Antimicrobial Activities of Essential Oils from Chemically Stimulated Agarwood, Wild Agarwood and Healthy Aquilaria sinensis (Lour.) Gilg Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Evaluation of the Edible Value of Salvia miltiorrhiza Seeds: Proximate Composition, Phytochemical Components and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
Cis-5-Dodecenoic Acid: A Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cis-5-Dodecenoic acid, a medium-chain monounsaturated fatty acid, has garnered attention for its distinct biological activities, primarily revolving around its anti-inflammatory properties and its role in fatty acid metabolism. This technical guide provides a comprehensive analysis of its known biological functions, supported by quantitative data, experimental methodologies, and visual representations of its mechanisms of action.
Quantitative Biological Activity
The primary biological activities of this compound that have been quantified are its inhibitory effects on cyclooxygenase (COX) enzymes and its metabolic rate in β-oxidation.
| Parameter | Target | Concentration | Result | Reference |
| Enzyme Inhibition | COX-I | 100 µg/mL | 35% inhibition | [1][2] |
| Enzyme Inhibition | COX-II | 100 µg/mL | 32% inhibition | [1][2] |
| Antioxidant Activity | Not specified | 60 µg/mL | No significant antioxidant activity observed | [1][2] |
| Metabolic Rate | β-oxidation pathway | Not applicable | Dehydrogenation rate is 10-44% of that of saturated acyl-CoA | [1][2] |
Core Biological Functions
Anti-Inflammatory Activity via COX Inhibition
This compound demonstrates anti-inflammatory potential by inhibiting COX-I and COX-II enzymes.[1][3] These enzymes are critical in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. By inhibiting these enzymes, this compound effectively reduces the synthesis of prostaglandins, thereby mitigating the inflammatory response.[1][2]
Role in Fatty Acid Metabolism
This compound is an endogenous metabolite involved in the β-oxidation pathway of fatty acids.[4] For it to be metabolized, it is first converted to its coenzyme A derivative, cis-5-dodecenoyl-CoA.[1] However, its metabolic rate is notably lower than that of saturated fatty acids.[1][3] Specifically, the dehydrogenation rate of cis-5-dodecenoyl-CoA is only 10-44% of that observed for saturated acyl-CoAs.[1][2] This suggests a slower processing of this particular unsaturated fatty acid within the mitochondrial matrix.
Clinical and Pathological Relevance
Elevated levels of this compound in plasma have been associated with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[5] This inborn error of metabolism is characterized by hypoketotic hypoglycemia, medium-chain dicarboxylic aciduria, and an intolerance to fasting.[5] Additionally, increased levels of 5(Z)-dodecenoic acid have been detected in the culture medium of MCF-7 breast cancer cells when compared to KMST-6 fibroblasts.[5]
Experimental Protocols
While detailed, step-by-step protocols are not fully available in the provided literature, the foundational principles of the key experiments can be outlined.
Cyclooxygenase (COX) Inhibition Assay
This assay is designed to measure the extent to which a compound inhibits the activity of COX-I and COX-II enzymes.
Methodology Outline:
-
Enzyme Preparation: Purified COX-I or COX-II enzyme is prepared in a suitable buffer.
-
Incubation with Inhibitor: The enzyme is pre-incubated with either this compound at a specified concentration (e.g., 100 µg/mL) or a vehicle control.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination and Detection: After a set incubation period, the reaction is stopped. The amount of prostaglandin produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or spectrophotometry.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of this compound to that of the vehicle control.
Fatty Acid β-Oxidation Metabolism Experiment
This experiment aims to compare the metabolic flux of cis-5-enoyl-CoA with that of saturated acyl-CoA through the β-oxidation pathway.[2]
Methodology Outline:
-
Substrate Preparation: Synthesize or obtain cis-5-dodecenoyl-CoA and a comparable saturated acyl-CoA.
-
Mitochondrial Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) as they are the primary site of β-oxidation.
-
Incubation: Incubate the isolated mitochondria with either cis-5-dodecenoyl-CoA or the saturated acyl-CoA in a reaction mixture containing necessary cofactors (e.g., FAD, NAD+, Coenzyme A).
-
Measurement of Dehydrogenation: The rate-limiting step of dehydrogenation is monitored. This can be achieved by measuring the reduction of electron acceptors (e.g., spectrophotometrically monitoring the reduction of a dye) that are coupled to the activity of acyl-CoA dehydrogenases.
-
Comparative Analysis: The rate of dehydrogenation for cis-5-dodecenoyl-CoA is compared to the rate for the saturated acyl-CoA to determine the relative metabolic flux.[2]
Conclusion
This compound presents a dual profile of biological activity. Its anti-inflammatory effects through the inhibition of COX enzymes suggest potential therapeutic applications. Concurrently, its significantly slower metabolism compared to saturated fatty acids highlights a unique interaction with the β-oxidation pathway, which is of interest in the study of fatty acid metabolism and related metabolic disorders. Further research is warranted to fully elucidate the downstream effects of its metabolic intermediates and to explore its therapeutic potential in inflammatory conditions.
References
An In-depth Technical Guide to the Core Mechanism of Action of cis-5-Dodecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-5-Dodecenoic acid is a monounsaturated fatty acid with recognized anti-inflammatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical mediators of prostaglandin (B15479496) synthesis in the inflammatory cascade. Additionally, this compound is a substrate for the fatty acid β-oxidation pathway, albeit with a significantly lower metabolic rate compared to its saturated counterparts. This guide provides a comprehensive overview of the known mechanisms of action of this compound, presenting available quantitative data, relevant experimental methodologies, and visual representations of the involved biochemical pathways.
Core Mechanisms of Action
The biological activity of this compound is primarily attributed to two distinct but interconnected actions: the inhibition of prostaglandin synthesis and its role in fatty acid metabolism.
Inhibition of Cyclooxygenase (COX) Enzymes
This compound has been identified as an inhibitor of both COX-1 and COX-2 enzymes.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins. By inhibiting COX activity, this compound effectively reduces the synthesis of these prostaglandins, thereby exerting its anti-inflammatory effects.
While the precise kinetics of this inhibition (e.g., competitive, non-competitive) have not been detailed in the available literature, the direct impact on COX-1 and COX-2 activity has been quantified.
Involvement in Fatty Acid β-Oxidation
This compound is also metabolized through the mitochondrial β-oxidation pathway. It is first activated to its coenzyme A (CoA) derivative, cis-5-dodecenoyl-CoA.[2] However, the metabolic flux of cis-5-dodecenoyl-CoA through the β-oxidation cycle is significantly slower than that of saturated fatty acids.[2] This reduced rate of degradation may influence its intracellular availability and, consequently, its inhibitory effects on other cellular processes.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Cyclooxygenase (COX) Inhibition
| Enzyme | Concentration of this compound | Percent Inhibition |
| COX-1 | 100 µg/mL | 35%[2] |
| COX-2 | 100 µg/mL | 32%[2] |
Note: Specific IC50 values for this compound are not currently available in the reviewed literature.
Table 2: β-Oxidation Metabolism
| Substrate | Parameter | Relative Rate |
| cis-5-dodecenoyl-CoA | Dehydrogenation Rate | 10-44% of saturated acyl-CoA[2] |
Table 3: Antioxidant Activity
| Concentration of this compound | Activity |
| 60 µg/mL | No significant antioxidant activity observed[2] |
Signaling and Metabolic Pathways
Prostaglandin Synthesis Pathway
The primary anti-inflammatory action of this compound is its intervention in the prostaglandin synthesis pathway. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.
Caption: Inhibition of Prostaglandin Synthesis by this compound.
Fatty Acid β-Oxidation Pathway
This compound is metabolized via the β-oxidation pathway. The diagram below outlines the initial steps of this process for an unsaturated fatty acid with a cis double bond at an odd-numbered carbon.
Caption: Metabolism of this compound via β-Oxidation.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the inhibitory effect of a compound on COX-1 and COX-2.
-
Enzyme and Substrate Preparation:
-
Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
A stock solution of arachidonic acid (substrate) is prepared.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol).
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The reaction buffer, containing co-factors such as hematin (B1673048) and a reducing agent (e.g., epinephrine), is added to each well.
-
The test compound (this compound) at various concentrations is added to the wells. Control wells contain the vehicle solvent.
-
The COX enzyme (either COX-1 or COX-2) is added to the wells and pre-incubated with the test compound.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
-
Detection and Analysis:
-
The reaction is terminated, and the amount of prostaglandin produced (commonly PGE2) is quantified. This can be done using various methods, such as:
-
Enzyme-linked immunosorbent assay (ELISA)
-
Liquid chromatography-mass spectrometry (LC-MS)
-
Radiometric assays using radiolabeled arachidonic acid.
-
-
The percentage inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the inhibitor to that in the control wells.
-
IC50 values can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental Workflow for COX Inhibition Assay.
β-Oxidation Rate Assay (Generic Protocol)
This protocol outlines a general method for measuring the rate of β-oxidation of a fatty acid.
-
Cell/Mitochondria and Substrate Preparation:
-
Isolated mitochondria or whole cells (e.g., hepatocytes) are used.
-
Radiolabeled this compound (e.g., with ¹⁴C or ³H) is synthesized or procured.
-
The radiolabeled fatty acid is complexed with bovine serum albumin (BSA) to ensure solubility.
-
-
Assay Procedure:
-
The cells or mitochondria are incubated in a reaction buffer containing the radiolabeled this compound-BSA complex.
-
The incubation is carried out for a specific time at a controlled temperature (e.g., 37°C).
-
-
Detection and Analysis:
-
The reaction is terminated by the addition of an acid (e.g., perchloric acid).
-
The rate of β-oxidation is determined by measuring the production of radiolabeled metabolites. Two common methods are:
-
Measurement of Acid-Soluble Metabolites (ASMs): The reaction mixture is centrifuged to pellet un-metabolized fatty acids and proteins. The radioactivity in the supernatant (containing radiolabeled acetyl-CoA and Krebs cycle intermediates) is measured using a scintillation counter.
-
Measurement of ¹⁴CO₂ Production: If the fatty acid is labeled at the carboxyl carbon, the released ¹⁴CO₂ during the first cycle of β-oxidation can be trapped and quantified.
-
-
The rate of β-oxidation is expressed as the amount of radiolabeled product formed per unit of time per amount of protein.
-
Caption: Experimental Workflow for β-Oxidation Rate Assay.
Conclusion and Future Directions
This compound presents a compelling profile as a dual-action anti-inflammatory agent through its inhibition of COX enzymes and its unique metabolic fate in the β-oxidation pathway. The currently available data provides a foundational understanding of its mechanism of action. However, for its potential development as a therapeutic agent, further research is warranted.
Key areas for future investigation include:
-
Determination of IC50 Values: Establishing precise IC50 values for COX-1 and COX-2 inhibition is crucial for understanding its potency and selectivity.
-
Kinetic Analysis: A detailed kinetic study of the COX inhibition would elucidate the nature of the interaction (e.g., competitive, non-competitive, or time-dependent).
-
Broader Signaling Effects: Investigating the potential modulation of other inflammatory signaling pathways (e.g., NF-κB, MAPK) would provide a more complete picture of its anti-inflammatory properties.
-
In Vivo Efficacy: Preclinical studies in animal models of inflammation are necessary to validate the in vitro findings and assess its therapeutic potential.
A deeper understanding of these aspects will be instrumental in harnessing the therapeutic promise of this compound for the management of inflammatory disorders.
References
Cis-5-Dodecenoic Acid as a Cyclooxygenase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-5-Dodecenoic acid as an inhibitor of cyclooxygenase (COX) enzymes. It is established that this compound exhibits inhibitory activity against both COX-1 and COX-2 isoforms, suggesting its potential as an anti-inflammatory agent.[1][2][3][4] This document synthesizes the available data on its inhibitory effects, outlines detailed experimental protocols for assessing COX inhibition, and presents relevant signaling pathways and experimental workflows. The information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and other fatty acids in the context of inflammation and pain management.
Introduction to Cyclooxygenase and Inflammation
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins (B1171923) that regulate physiological processes such as maintaining the integrity of the gastric mucosa and renal function. Conversely, the expression of COX-2 is typically low in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.
The inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). By blocking the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), these drugs effectively reduce the synthesis of pro-inflammatory prostaglandins.[1][4]
This compound: A Fatty Acid with COX Inhibitory Properties
This compound is a monounsaturated fatty acid that has been identified as an inhibitor of both COX-1 and COX-2.[1][2][3][4] Its ability to reduce prostaglandin synthesis by inhibiting COX enzyme activity points to its potential anti-inflammatory effects.[1][3][4]
Quantitative Data on COX Inhibition
The available quantitative data on the inhibitory activity of this compound against COX-1 and COX-2 is currently limited. To date, specific IC50 values have not been reported in the accessible scientific literature. However, percentage inhibition at a single concentration has been documented.
| Compound | Target Enzyme | Concentration | Percent Inhibition (%) |
| This compound | COX-1 | 100 µg/mL | 35 |
| This compound | COX-2 | 100 µg/mL | 32 |
Table 1: Inhibitory activity of this compound on COX-1 and COX-2.[1]
Further research is required to determine the dose-dependent inhibitory effects and to calculate the IC50 values, which are crucial for a comprehensive understanding of its potency and selectivity.
Signaling Pathway
The primary signaling pathway influenced by this compound in the context of inflammation is the arachidonic acid cascade. By inhibiting COX-1 and COX-2, it interferes with the conversion of arachidonic acid into prostaglandins.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the COX inhibitory activity of compounds like this compound.
In Vitro Enzymatic Assay for COX-1 and COX-2 Inhibition
This protocol outlines a common method to determine the direct inhibitory effect of a compound on purified COX enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in cold reaction buffer.
-
Compound Preparation: Prepare a series of dilutions of the test compound in the reaction buffer.
-
Reaction Setup: To each well of the 96-well plate, add the reaction buffer, heme, and the diluted enzyme.
-
Inhibitor Incubation: Add the test compound dilutions to the respective wells. For control wells, add only the solvent. Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the oxygen consumption or the production of a downstream product (like PGE2, which can be quantified using an ELISA kit) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. If a dose-response is observed, calculate the IC50 value.
Cell-Based Assay for COX-2 Inhibition and Prostaglandin E2 (PGE2) Production
This protocol describes a method to assess the inhibitory effect of a compound on COX-2 activity within a cellular context.
Materials:
-
A suitable cell line that can be induced to express COX-2 (e.g., RAW 264.7 murine macrophages)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Test compound (this compound)
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates and allow them to adhere overnight.
-
COX-2 Induction: Treat the cells with LPS to induce the expression of COX-2.
-
Inhibitor Treatment: Add varying concentrations of the test compound to the cells and incubate for a defined period.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the reduction in PGE2 production in the presence of the test compound compared to the LPS-stimulated control. Calculate the percentage of inhibition and, if applicable, the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of a potential COX inhibitor.
References
The Role of cis-5-Dodecenoic Acid in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-5-Dodecenoic acid, a monounsaturated medium-chain fatty acid, has emerged as a molecule of interest in the study of fatty acid metabolism and its intersection with inflammatory pathways. This technical guide provides an in-depth overview of the current understanding of this compound's role, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential and biochemical significance of this unique fatty acid.
Core Concepts: Metabolism and Bioactivity
This compound participates in fatty acid metabolism, primarily through the β-oxidation pathway, and exhibits inhibitory effects on key enzymes involved in inflammation.
β-Oxidation of this compound
The primary catabolic fate of fatty acids is mitochondrial β-oxidation. However, the presence of a cis double bond in this compound introduces a challenge to the standard enzymatic machinery. The dehydrogenation rate of cis-5-dodecenoyl-CoA, the activated form of this compound, is significantly lower than that of its saturated counterparts.[1] This reduced metabolic rate suggests a potential for altered intracellular signaling and lipid dynamics compared to saturated fatty acids of similar chain length.
Inhibition of Cyclooxygenase (COX) Enzymes
A notable bioactivity of this compound is its ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923), key mediators of inflammation. It has been shown to inhibit both COX-1 and COX-2 isoforms.[1] This inhibitory action positions this compound as a molecule with potential anti-inflammatory properties.
Quantitative Data
The following tables summarize the available quantitative data regarding the metabolic rate and enzyme inhibition of this compound.
| Parameter | Value | Reference |
| β-Oxidation Rate | ||
| Dehydrogenation rate of cis-5-dodecenoyl-CoA (relative to saturated acyl-CoA) | 10-44% | [1] |
| Cyclooxygenase Inhibition | ||
| COX-1 Inhibition (at 100 µg/mL) | 35% | [1] |
| COX-2 Inhibition (at 100 µg/mL) | 32% | [1] |
Table 1: Quantitative analysis of this compound's metabolic rate and enzyme inhibition.
Signaling Pathways and Experimental Workflows
To visually represent the metabolic and signaling context of this compound, the following diagrams have been generated using the DOT language.
Metabolic Pathway of this compound
The metabolism of this compound begins with its activation to a CoA thioester, followed by its entry into the β-oxidation spiral. The presence of the cis-5 double bond necessitates the action of an isomerase to convert the intermediate to a substrate suitable for the standard β-oxidation enzymes.
Caption: Metabolic activation and entry of this compound into β-oxidation.
Inhibition of the Prostaglandin (B15479496) Synthesis Pathway
This compound exerts its anti-inflammatory effect by directly inhibiting COX-1 and COX-2, thereby reducing the production of prostaglandins from arachidonic acid.
Caption: Inhibition of COX enzymes by this compound in the prostaglandin pathway.
Experimental Workflow for Analyzing Fatty Acid Metabolism
A typical experimental workflow to investigate the metabolism of this compound involves cell culture, lipid extraction, and analysis by gas chromatography-mass spectrometry (GC-MS).
Caption: Workflow for studying the metabolism of this compound.
Experimental Protocols
Measurement of Fatty Acid β-Oxidation in Hepatocytes
This protocol is adapted from established methods for measuring the oxidation of radiolabeled fatty acids in primary hepatocytes.
Materials:
-
Primary hepatocytes
-
Krebs-Ringer buffer
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
[1-¹⁴C]-cis-5-Dodecenoic acid (custom synthesis may be required)
-
Unlabeled this compound
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Hepatocyte Isolation: Isolate primary hepatocytes from the model organism of choice using standard collagenase perfusion techniques.
-
Cell Suspension: Resuspend hepatocytes in Krebs-Ringer buffer at a concentration of 1 x 10⁶ cells/mL.
-
Substrate Preparation: Prepare a solution of [1-¹⁴C]-cis-5-dodecenoic acid and unlabeled this compound complexed to fatty-acid-free BSA in Krebs-Ringer buffer.
-
Incubation: Add the substrate solution to the hepatocyte suspension and incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding perchloric acid.
-
Quantification of ¹⁴CO₂: Capture the released ¹⁴CO₂ (a product of complete β-oxidation) in a trapping agent (e.g., sodium hydroxide) and quantify using a scintillation counter.
-
Data Analysis: Calculate the rate of β-oxidation as nmol of fatty acid oxidized per mg of protein per minute.
COX Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on COX-1 and COX-2 activity.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound (inhibitor)
-
Prostaglandin E₂ (PGE₂) ELISA kit
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in reaction buffer containing heme.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent.
-
Incubation: In a microplate, add the COX enzyme, reaction buffer, and either the inhibitor solution or vehicle control. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction. Incubate for a defined time (e.g., 2 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a suitable acid (e.g., HCl).
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Analysis of this compound and its Metabolites by GC-MS
This protocol describes a general method for the extraction and analysis of fatty acids from biological samples.
Materials:
-
Cell or tissue samples
-
Internal standard (e.g., heptadecanoic acid)
-
Chloroform/methanol mixture (2:1, v/v)
-
Derivatization agent (e.g., BF₃-methanol or methanolic HCl)
-
GC-MS system with a suitable capillary column (e.g., DB-225)
Procedure:
-
Lipid Extraction: Homogenize the biological sample in a chloroform/methanol mixture containing an internal standard.
-
Phase Separation: Add water to the homogenate to induce phase separation.
-
Collection of Lipid Layer: Collect the lower organic phase containing the lipids.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Derivatization: Convert the fatty acids to their volatile fatty acid methyl esters (FAMEs) by heating with a derivatization agent.
-
Extraction of FAMEs: Extract the FAMEs into hexane.
-
GC-MS Analysis: Inject the hexane extract containing the FAMEs into the GC-MS system.
-
Data Analysis: Identify and quantify the peaks corresponding to the methyl ester of this compound and its potential metabolites based on their retention times and mass spectra, normalizing to the internal standard.
Conclusion
This compound presents a compelling profile as a modulator of fatty acid metabolism and inflammatory signaling. Its reduced rate of β-oxidation and inhibitory effects on COX enzymes suggest a potential for this medium-chain fatty acid to influence cellular processes distinct from its saturated counterparts. The experimental protocols and analytical workflows provided in this guide offer a framework for researchers to further elucidate the mechanisms of action and therapeutic potential of this compound. Further investigation is warranted to determine its specific IC₅₀ values for COX inhibition, to delineate the precise enzymatic steps affected during its β-oxidation, and to explore its broader impact on cellular lipidomes and signaling networks.
References
The Elusive Discovery of cis-5-Dodecenoic Acid: A Technical Overview
This technical guide consolidates the current knowledge on cis-5-Dodecenoic acid, focusing on its known occurrences, physicochemical properties, and biological significance, while acknowledging the conspicuous absence of a detailed discovery narrative.
Natural Occurrences
This compound has been identified as a constituent of the essential oils of at least two plant species:
-
Aquilaria sinensis : A tree species native to China, highly valued for the production of agarwood.
-
Paeonia lactiflora Pall. : A species of herbaceous peony native to central and eastern Asia, commonly used in traditional medicine.
While analyses of the fatty acid profiles of these plants confirm the presence of this compound, these studies do not appear to represent the first instance of its identification.
Physicochemical Properties
The fundamental chemical and physical characteristics of this compound are well-established.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| CAS Number | 2430-94-6 |
| IUPAC Name | (5Z)-5-Dodecenoic acid |
| Synonyms | (Z)-dodec-5-enoic acid, 5Z-dodecenoic acid |
| Appearance | Not definitively specified in available literature |
| Boiling Point | 135 °C at 0.4 mmHg |
| Density | 0.906 g/mL at 25 °C |
| Refractive Index | 1.454 at 20 °C |
Biological Significance and Research
Current research has shed some light on the biological activities of this compound, although this area warrants further exploration.
Anti-Inflammatory Activity
One of the noted biological activities of this compound is its ability to inhibit cyclooxygenase (COX) enzymes. It has been shown to inhibit both COX-1 and COX-2, suggesting potential anti-inflammatory properties. This mechanism of action is shared by many non-steroidal anti-inflammatory drugs (NSAIDs).
Biosynthesis and Metabolism
In some organisms, this compound is involved in specific metabolic pathways. For instance, in Escherichia coli, it is an intermediate in the biosynthesis of unsaturated fatty acids. The enzyme FabB plays a crucial role in the elongation of cis-3-decenoyl-ACP, a precursor to this compound.
Experimental Protocols
Due to the lack of a seminal discovery paper, a detailed "key experiment" for its initial isolation cannot be provided. However, modern techniques for the extraction and analysis of fatty acids from plant materials would be applicable.
General Extraction and Analysis Workflow
Caption: A generalized workflow for the extraction and identification of fatty acids from plant sources.
Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively detailed, its role as a COX inhibitor places it within the broader context of prostaglandin (B15479496) synthesis.
Caption: Inhibition of the prostaglandin synthesis pathway by this compound.
Conclusion
In Vitro Profile of cis-5-Dodecenoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activities of cis-5-Dodecenoic acid, a medium-chain fatty acid. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathway and metabolic fate of this molecule. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and biochemical properties of this compound.
Core Biological Activities: Anti-Inflammatory Effects and Metabolic Characteristics
This compound has demonstrated notable bioactivity as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, its metabolic processing through the fatty acid β-oxidation pathway reveals unique characteristics compared to saturated fatty acids.
Quantitative Data Summary
The following table summarizes the reported quantitative in vitro data for this compound.
| Biological Activity | Assay Type | Concentration | Result | Reference |
| COX-I Inhibition | Enzyme Inhibition Assay | 100 µg/mL | 35% inhibition | [1] |
| COX-II Inhibition | Enzyme Inhibition Assay | 100 µg/mL | 32% inhibition | [1] |
| Antioxidant Activity | Antioxidant Experiment | 60 µg/mL | No significant activity | [1] |
| β-Oxidation Rate | Fatty Acid Metabolism Assay | Not Specified | 10-44% of the rate of saturated acyl-CoA | [1] |
Signaling Pathway and Metabolic Fate
This compound exerts its anti-inflammatory effects by directly inhibiting the activity of both COX-1 and COX-2 enzymes. This inhibition reduces the synthesis of prostaglandins, which are pro-inflammatory signaling molecules. In terms of its metabolism, this compound is first activated to its coenzyme A (CoA) derivative, cis-5-dodecenoyl-CoA. It then enters the fatty acid β-oxidation pathway, where it is catabolized. Notably, the rate of its dehydrogenation is significantly lower than that of its saturated counterparts.
Signaling and metabolic pathways of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound. These protocols are based on established methods and can be adapted for specific research needs.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a colorimetric method for determining the inhibitory effect of this compound on COX-1 and COX-2 activity. The assay measures the peroxidase component of the COX enzymes.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
This compound (dissolved in a suitable solvent like DMSO or ethanol)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit. Dilute enzymes and heme in the assay buffer. Prepare a stock solution of this compound and make serial dilutions to test a range of concentrations.
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (either COX-1 or COX-2).
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, and 10 µL of this compound solution at various concentrations.
-
-
Pre-incubation: Incubate the plate for a specified time (e.g., 5-10 minutes) at 25°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation:
-
Add 20 µL of the colorimetric substrate solution to all wells.
-
Initiate the reaction by adding 20 µL of arachidonic acid to all wells.
-
-
Measurement: Immediately after adding the substrate, shake the plate for a few seconds and begin reading the absorbance at a specific wavelength (e.g., 590 nm) at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the background wells from the absorbance of the 100% initial activity and inhibitor wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity of control - Activity of inhibitor) / Activity of control] x 100
-
If a dose-response curve is generated, the IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined.
-
References
Unraveling the Role of cis-5-Dodecenoic Acid in Cancer Cell Lines: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-5-Dodecenoic acid, a monounsaturated fatty acid, has emerged in several studies within the context of cancer research. However, a comprehensive understanding of its direct effects on cancer cell lines, including specific mechanisms of action and quantitative data on its efficacy, remains largely uncharted territory. This technical guide synthesizes the currently available information on this compound in relation to cancer, highlighting its known biological activities and associations, while also underscoring the significant gaps in the existing research.
Biological Profile of this compound
This compound is recognized as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the synthesis of prostaglandins (B1171923) and are often implicated in inflammation and cancer progression.[1][2] Its inhibitory activity on these enzymes suggests a potential anti-inflammatory role.[1][2] Furthermore, it is involved in the β-oxidation metabolic pathway of fatty acids.[1][2]
Association with Cancer Cell Lines and Tumors
The link between this compound and cancer has been primarily observational, with the compound being identified in contexts related to cancer, rather than being the subject of direct investigation for its anti-cancer properties.
-
Component of Cytotoxic Plant Extracts: In a study on the cytotoxic effects of Mangifera indica L. kernel extract on human breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was identified as one of the bioactive constituents.[3] The extract demonstrated cytotoxic effects, with IC50 values of 15 µg/mL for MCF-7 and 30 µg/mL for MDA-MB-231 cells.[3] However, as the extract contained multiple compounds, the specific contribution of this compound to this cytotoxicity is unknown.[3]
-
Metabolite in Cancer Cell Culture: Research has shown that levels of 5(Z)-Dodecenoic acid are elevated in the culture medium of MCF-7 breast cancer cells when compared to the medium of KMST-6 fibroblasts, suggesting a potential role in cancer cell metabolism.[4]
-
Potential Biomarker: In the field of lipidomics, this compound has been identified as part of a panel of lipids that could potentially differentiate between early- and late-stage clear cell renal cell carcinoma, indicating its potential as a biomarker for disease progression.[5][6]
Quantitative Data
A significant limitation in the current body of research is the absence of specific quantitative data on the effects of isolated this compound on cancer cell lines. The inhibitory activities of 100 μg/mL this compound on COX-I and COX-II have been reported as 35% and 32%, respectively.[2] However, crucial metrics such as IC50 values for its cytotoxic or anti-proliferative effects on various cancer cell lines are not available in the public domain.
Experimental Protocols
Detailed experimental protocols for the application of this compound to cancer cell lines are not described in the available literature. General methodologies for cell viability assays (e.g., MTT assay), apoptosis analysis (e.g., TUNEL staining, DNA fragmentation), and protein expression (e.g., immunoblotting) are standard in cancer research but have not been specifically detailed for experiments involving this particular fatty acid.[7][8]
Signaling Pathways
The direct impact of this compound on specific signaling pathways in cancer cells is an area that requires investigation. While its inhibition of COX enzymes suggests a potential modulation of prostaglandin-mediated signaling, which is known to be involved in cancer, this has not been explicitly demonstrated. Many natural products affect key cancer-related signaling pathways such as those involving NF-κB, Nrf2, apoptosis, and angiogenesis.[9] However, the specific pathways modulated by this compound remain to be elucidated.
To illustrate a general experimental workflow for investigating the effects of a compound like this compound on cancer cell lines, the following logical diagram is provided.
Caption: A generalized workflow for studying the effects of a compound on cancer cells.
Future Directions and Conclusion
The current scientific literature provides intriguing but preliminary and indirect evidence for the involvement of this compound in cancer biology. Its presence in cytotoxic plant extracts and its role as a potential biomarker warrant further investigation into its direct effects on cancer cells.
To advance our understanding, future research should focus on:
-
In vitro studies: Evaluating the cytotoxic and anti-proliferative effects of purified this compound on a diverse panel of cancer cell lines to determine IC50 values.
-
Mechanistic studies: Investigating the specific molecular mechanisms and signaling pathways modulated by this fatty acid, including its effects on apoptosis, cell cycle regulation, and inflammation-related pathways.
-
In vivo studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic effects of Mangifera indica L. kernel extract on human breast cancer (MCF-7 and MDA-MB-231 cell lines) and bioactive constituents in the crude extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Docosahexaenoic acid-induced apoptosis is mediated by activation of mitogen-activated protein kinases in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
Methodological & Application
Synthesis of cis-5-Dodecenoic Acid for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cis-5-Dodecenoic acid, a fatty acid of interest for research in inflammation and metabolic pathways. The information is intended for an audience of researchers, scientists, and professionals in drug development.
Introduction
This compound is a monounsaturated fatty acid that has garnered attention in the scientific community for its biological activities. It acts as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key players in the inflammatory cascade and prostaglandin (B15479496) synthesis.[1][2] This inhibitory action suggests potential therapeutic applications in anti-inflammatory drug discovery. Furthermore, this compound is involved in fatty acid β-oxidation metabolic pathways, although its metabolic rate is noted to be significantly lower than that of saturated fatty acids.[1][2]
Synthetic Strategies
The stereoselective synthesis of cis-alkenes is a common challenge in organic chemistry. Two primary methods are well-suited for the preparation of this compound: the Wittig reaction and the partial reduction of an alkyne.
1. Wittig Reaction: The Wittig reaction is a widely used method for forming carbon-carbon double bonds from a carbonyl compound and a phosphorus ylide.[3] To achieve high cis (Z) selectivity, non-stabilized ylides are typically employed under salt-free conditions.[4]
2. Partial Reduction of Alkynes: The catalytic hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst, allows for the stereoselective formation of a cis-alkene.[5][6] This method offers an alternative route to the desired product.
This document will focus on a detailed protocol based on the Wittig reaction, as it provides a versatile and controllable method for the synthesis of the target molecule.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is adapted from established procedures for the synthesis of similar cis-fatty acids and is designed to yield the target compound with high stereoselectivity.[7]
Materials:
-
Heptyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
5-Oxopentanoic acid
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add heptyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF to the flask.
-
Cool the suspension to -50 °C in a dry ice/acetone bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) to the stirred suspension.
-
Allow the mixture to stir at -50 °C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate flask, dissolve 5-oxopentanoic acid (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 5-oxopentanoic acid to the ylide solution at -50 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture to pH 3-4 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product, a mixture of cis- and trans-5-dodecenoic acid, can be purified by flash column chromatography on silica gel.
-
A solvent system of hexane:ethyl acetate (e.g., 9:1) is a typical starting point for elution.
-
Monitor the fractions by thin-layer chromatography (TLC) to isolate the desired cis-isomer.
-
Alternatively, low-temperature crystallization from methanol (B129727) at -20 °C can be employed to enrich the cis-isomer.[7]
-
Data Presentation
Table 1: Representative Quantitative Data for cis-Alkene Synthesis via Wittig Reaction
| Parameter | Value | Reference |
| Starting Materials | Heptyltriphenylphosphonium bromide, 5-Oxopentanoic acid | Adapted from[7] |
| Base | Potassium tert-butoxide | [7] |
| Solvent | Tetrahydrofuran (THF) | [7] |
| Reaction Temperature | -50 °C to room temperature | [7] |
| Typical Yield | 70-85% | Estimated based on similar reactions |
| cis:trans Selectivity | >95:5 | [7] |
Table 2: Spectroscopic Data for this compound Characterization
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Characteristic signals for vinylic protons (δ ~5.3-5.4 ppm, multiplet) and the carboxylic acid proton (δ ~10-12 ppm, broad singlet). |
| ¹³C NMR | Signals for the olefinic carbons (δ ~128-131 ppm) and the carboxyl carbon (δ ~179-181 ppm). |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of 198.30 g/mol . |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the synthesis of this compound.
Biological Signaling Pathway
This compound inhibits COX-1 and COX-2, thereby reducing the production of prostaglandins (B1171923) from arachidonic acid. This is a key mechanism in its anti-inflammatory effect.
Caption: Inhibition of the Cyclooxygenase pathway by this compound.
Conclusion
The synthetic protocol outlined in this document provides a reliable method for the preparation of this compound for research purposes. The high cis-selectivity of the Wittig reaction under the specified conditions makes it a preferred route. The provided data and diagrams are intended to support researchers in the synthesis, characterization, and application of this biologically active fatty acid in their studies on inflammation, cancer, and metabolic diseases.
References
- 1. This compound | axonscientific.com [axonscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 7. article.scirea.org [article.scirea.org]
Application Notes and Protocols for the Analytical Determination of cis-5-Dodecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-5-Dodecenoic acid (C12:1 n-7) is a medium-chain monounsaturated fatty acid.[1][2] As an endogenous metabolite, it plays a role in various biological processes and is considered an intermediate in unsaturated fatty acid oxidation. Altered levels of this compound have been associated with certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1] Furthermore, it has been investigated for its potential anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[3] Accurate and reliable quantification of this compound in biological matrices is therefore crucial for advancing research in metabolic diseases, inflammation, and drug development.
These application notes provide detailed protocols for the extraction and analysis of this compound from biological samples, primarily plasma, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While validated quantitative data for this compound is not widely available in the public domain, the following protocols are based on established methods for similar medium-chain fatty acids and provide a strong foundation for method development and validation.
Data Presentation: Performance Characteristics of Fatty Acid Analysis Methods
The following tables summarize typical performance characteristics for the analysis of medium-chain and long-chain fatty acids using GC-MS and LC-MS/MS. These values are intended to serve as a general guide; specific performance for this compound must be determined during in-house method validation.
Table 1: Typical Performance Characteristics for Fatty Acid Methyl Ester (FAME) Analysis by GC-MS.
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.03 - 0.05 g/100g of fat[4] |
| Limit of Quantification (LOQ) | 0.09 - 0.17 g/100g of fat[4] |
| Recovery | 80 - 115% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Table 2: Typical Performance Characteristics for Free Fatty Acid Analysis by LC-MS/MS.
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.4 - 14.0 ng/mL |
| Limit of Quantification (LOQ) | 1.1 - 45.0 ng/mL |
| Recovery | 83.4 - 112.8% |
| Intra-day Precision (%RSD) | 0.7 - 9.1% |
| Inter-day Precision (%RSD) | 3.7 - 9.5% |
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the extraction of total fatty acids from plasma, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis. Derivatization is necessary to increase the volatility of the fatty acids for gas chromatography.[5]
1. Lipid Extraction (Folch Method)
-
Materials:
-
Plasma sample
-
Chloroform
-
0.9% NaCl solution
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
-
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add a known amount of internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
2. Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol
-
Materials:
-
Dried lipid extract
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
-
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃-Methanol reagent.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the phases to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The sample is now ready for GC-MS analysis.
-
3. GC-MS Analysis
-
Instrumentation and Conditions:
-
GC Column: A polar capillary column such as a SP-2560 (100 m x 0.25 mm i.d., 0.2 µm film thickness) or a DB-WAX is recommended for the separation of fatty acid isomers.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/min, and hold for 15 minutes.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Scan Range: m/z 50-400.
-
Identification: The methyl ester of this compound can be identified by its retention time relative to standards and its characteristic mass spectrum.
-
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a method for the direct analysis of free this compound in plasma, which avoids the need for derivatization.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
Materials:
-
Plasma sample
-
Internal Standard (e.g., a stable isotope-labeled C12:1 fatty acid)
-
Acetonitrile (B52724) (ice-cold)
-
Hexane
-
Formic acid
-
Microcentrifuge tubes
-
-
Procedure:
-
In a microcentrifuge tube, combine 100 µL of plasma with a known amount of internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 5 µL of formic acid to protonate the fatty acid.
-
Add 500 µL of hexane, vortex for 1 minute, and centrifuge to separate the phases.
-
Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation and Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Detector: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution. For this compound (MW: 198.30 g/mol ), the precursor ion will be [M-H]⁻ at m/z 197.3.
-
Visualizations
Disclaimer: The provided protocols are intended as a starting point for method development. It is essential to perform a full method validation for the specific matrix and instrumentation used, including the determination of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of cis-5-Dodecenoic Acid
Introduction
Cis-5-Dodecenoic acid (CAS: 2430-94-6) is a monounsaturated fatty acid with a 12-carbon chain.[1] It is of interest to researchers in various fields, including inflammation and fatty acid metabolism, due to its activity as an inhibitor of COX-1 and COX-II enzymes.[2][3] Accurate quantification of this compound in biological matrices and research samples is crucial for understanding its physiological roles and for the development of potential therapeutics. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
This document provides detailed protocols for two primary HPLC-based methods:
-
HPLC with UV Detection following Pre-column Derivatization: A robust and widely accessible method suitable for laboratories equipped with standard HPLC-UV systems. Fatty acids lack a strong native chromophore, making derivatization necessary to enhance UV detection sensitivity.[4][5]
-
HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and specific method that allows for the direct quantification of the underivatized acid, making it ideal for complex biological samples.[6]
Analyte Information
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 2430-94-6[7] |
| Molecular Formula | C₁₂H₂₂O₂[2][7] |
| Molecular Weight | 198.30 g/mol [2][7] |
Protocol 1: HPLC-UV Analysis with Pre-column Derivatization
This protocol describes the quantification of this compound by converting it to a phenacyl ester derivative, which exhibits strong UV absorbance. The derivatizing agent used here is 2,4'-dibromoacetophenone (B128361).[8]
A. Experimental Protocol: Derivatization
-
Sample Preparation: Dissolve a known quantity of the sample containing this compound in a suitable organic solvent (e.g., acetone). For solid samples or lipid extracts, ensure the fatty acid is in its free form. Saponification may be required for esterified fatty acids.
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 12 g/L solution of 2,4'-dibromoacetophenone in acetone.[8]
-
Catalyst: Prepare a 10 g/L solution of triethylamine (B128534) in acetone.[8]
-
-
Derivatization Reaction:
-
To the dried sample residue in a reaction vial, add 1 mL of the 2,4'-dibromoacetophenone solution and 1 mL of the triethylamine solution.[8]
-
Seal the vial and mix the contents thoroughly.
-
Heat the mixture at 40-50°C for 30-60 minutes. A lower temperature (40°C) for a shorter duration (30 min) is recommended to minimize the risk of isomerization of the unsaturated fatty acid.[8]
-
After incubation, cool the vial to room temperature.
-
Stop the reaction by adding 100 µL of acetic acid (2 g/L in acetone).[8]
-
-
Final Preparation: The resulting solution containing the derivatized fatty acid is now ready for HPLC analysis. Samples should be protected from light and can be stored at -25°C until analysis.[8]
B. HPLC Method Parameters
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column | Reversed-Phase C18 Column (e.g., 4.6 x 250 mm, 4 µm)[8] |
| Mobile Phase A | Acetonitrile[8] |
| Mobile Phase B | HPLC-Grade Water[8] |
| Gradient Elution | See Table 2 below |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 37°C[8] |
| Detection | UV at 254 nm |
| Injection Vol. | 10 - 20 µL[8] |
| Table 1: HPLC-UV Operating Conditions. |
C. Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 70 | 30 |
| 20.0 | 95 | 5 |
| 25.0 | 95 | 5 |
| 30.0 | 70 | 30 |
| 40.0 | 70 | 30 |
| Table 2: Example Gradient Elution Program. This program should be optimized based on the specific column and system. |
Protocol 2: HPLC-MS/MS Analysis (Underivatized)
This protocol is adapted from methods for similar short-chain fatty acids and is suitable for sensitive quantification in complex matrices like bacterial culture supernatants or plasma.[6] It utilizes liquid-liquid extraction for sample cleanup followed by HPLC-MS/MS detection.
A. Experimental Protocol: Sample Preparation
-
Sample Collection: Transfer 500 µL of the sample (e.g., bacterial supernatant, plasma) to a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of an appropriate internal standard (IS) solution (e.g., a stable isotope-labeled C12 fatty acid or a structurally similar fatty acid like d4-Heptanoic acid).[6]
-
Acidification: Acidify the sample by adding 5 µL of formic acid. This ensures the carboxylic acid is in its protonated, less polar form, improving extraction efficiency.[6][9]
-
Extraction:
-
Solvent Evaporation:
-
Reconstitution:
B. HPLC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| HPLC System | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Gradient Elution | Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, then re-equilibrate[6] |
| Flow Rate | 0.3 mL/min[6] |
| Column Temp. | 40°C[6] |
| Injection Vol. | 5 µL[6] |
| Table 3: HPLC Operating Conditions for MS/MS. |
C. Mass Spectrometry Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[6] |
| Capillary Voltage | -3.5 kV[6] |
| Source Temp. | 150°C[6] |
| Desolvation Temp. | 400°C[6] |
| MRM Transition | See Table 5 below |
| Table 4: Mass Spectrometry Operating Conditions. |
D. MRM Transitions
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 197.2 | Fragment 1 | Optimize |
| Internal Standard (IS) | Varies | Varies | Optimize |
| Table 5: Example MRM Transitions. The precursor ion for this compound is its deprotonated molecule [M-H]⁻. Product ions and collision energies must be determined empirically by infusing a pure standard. |
Data Presentation & Method Validation
A validated method should provide quantitative data on its performance. The following table summarizes typical validation parameters that should be established.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999[10] |
| Concentration Range | 10 - 1000 ng/mL[10] |
| Limit of Detection (LOD) | 1.0 ng/mL[10] |
| Limit of Quantitation (LOQ) | 10.0 ng/mL[10] |
| Intra-day Precision (%RSD) | < 3%[10] |
| Accuracy (% Recovery) | 93 - 113%[10] |
| Table 6: Representative Method Validation Parameters. Values are illustrative and must be determined experimentally. |
References
- 1. This compound | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. analusis.edpsciences.org [analusis.edpsciences.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound [webbook.nist.gov]
- 8. jafs.com.pl [jafs.com.pl]
- 9. benchchem.com [benchchem.com]
- 10. HPLC quantification of 5-hydroxyeicosatetraenoic acid in human lung cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of cis-5-Dodecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of cis-5-Dodecenoic acid. This document includes quantitative ¹H and ¹³C NMR data, detailed experimental protocols for sample preparation and data acquisition, and visualizations to aid in understanding the molecular structure and experimental workflow.
Introduction
This compound is an unsaturated fatty acid with the molecular formula C₁₂H₂₂O₂.[1][2][3][4][5][6][7] NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. Accurate interpretation of ¹H and ¹³C NMR spectra is crucial for confirming the cis-(Z) configuration of the double bond and for assigning the chemical shifts of the various protons and carbons in the molecule.
Chemical Structure and Atom Numbering
The chemical structure of this compound with the IUPAC numbering scheme is presented below. This numbering is used for the assignment of NMR signals.
Caption: Figure 1: Chemical Structure of this compound.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Data for this compound in CDCl₃
| Atom | Chemical Shift (δ) ppm | Multiplicity |
| H-2 | 2.359 | t |
| H-3 | 1.696 | p |
| H-4 | 2.091 | q |
| H-5 | 5.310 | m |
| H-6 | 5.418 | m |
| H-7 | 2.005 | q |
| H-8, H-9, H-10, H-11 | 1.275 | m |
| H-12 | 0.880 | t |
Table 2: ¹³C NMR Data for this compound in CDCl₃ [8]
| Atom | Chemical Shift (δ) ppm |
| C-1 | 180.429 |
| C-2 | 33.713 |
| C-3 | 24.895 |
| C-4 | 26.725 |
| C-5 | 128.413 |
| C-6 | 131.694 |
| C-7 | 22.952 |
| C-8 | 27.549 |
| C-9 | 29.288 |
| C-10 | 29.958 |
| C-11 | 32.066 |
| C-12 | 14.399 |
Experimental Protocols
A generalized protocol for acquiring high-quality NMR spectra of this compound is provided below.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.[8]
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K[8]
-
Pulse Sequence: zg30 (or equivalent)
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)
-
Solvent: CDCl₃
-
Temperature: 298 K[8]
-
Pulse Sequence: zgpg30 (or equivalent with proton decoupling)
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 - 2.0 s
-
Spectral Width: 240 ppm
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.
-
Phasing: Manually phase the transformed spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction to the phased spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Experimental Workflow
The general workflow for an NMR experiment is illustrated in the following diagram.
References
- 1. This compound | C12H22O2 | CID 5312378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 2430-94-6 [chemicalbook.com]
- 8. bmse000565 this compound at BMRB [bmrb.io]
Application Notes and Protocols for the Quantification of cis-5-Dodecenoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-5-Dodecenoic acid is a medium-chain monounsaturated fatty acid that has garnered interest due to its biological activities. Notably, it acts as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes pivotal in the inflammatory cascade through the synthesis of prostaglandins.[1][2] This inhibitory action suggests its potential role in modulating inflammatory processes. Furthermore, this compound is involved in fatty acid β-oxidation.[1][2]
Accurate and robust quantification of this compound in various biological matrices is essential for elucidating its physiological and pathological roles, understanding its metabolism, and exploring its therapeutic potential. These application notes provide detailed protocols for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
Due to a lack of publicly available quantitative data for this compound in biological samples, the following table presents hypothetical, yet realistic, data for illustrative purposes. These values are intended to serve as a template for researchers to populate with their own experimental findings.
Table 1: Hypothetical Quantitative Data for this compound in Human Plasma
| Sample ID | Group | Concentration (ng/mL) | Standard Deviation (ng/mL) |
| P001 | Healthy Control | 15.2 | 2.1 |
| P002 | Healthy Control | 18.9 | 2.5 |
| P003 | Healthy Control | 12.5 | 1.8 |
| T001 | Treated | 35.8 | 4.3 |
| T002 | Treated | 42.1 | 5.1 |
| T003 | Treated | 39.6 | 4.8 |
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activity of COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1][3][4] By blocking this step, this compound effectively reduces the production of these inflammatory mediators.
Caption: this compound Signaling Pathway.
Experimental Workflows
The quantification of this compound from biological samples typically involves sample preparation, extraction, and analysis by either GC-MS (with derivatization) or LC-MS/MS.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: Quantification of this compound using GC-MS
This protocol is adapted from established methods for fatty acid analysis in biological fluids and requires a derivatization step to convert the non-volatile fatty acid into a volatile fatty acid methyl ester (FAME).
1. Materials and Reagents
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog
-
Chloroform/Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride (BF3) in methanol (14%) or methanolic HCl
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
2. Sample Preparation and Lipid Extraction (Folch Method)
-
To 100 µL of plasma in a glass tube, add a known amount of the internal standard.
-
Add 2 mL of chloroform/methanol (2:1, v/v) and vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic layer (chloroform) and transfer to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% BF3 in methanol.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water, and vortex.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate.
4. GC-MS Analysis
-
GC Column: DB-FATWAX UI or equivalent polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C for 2 min, ramp to 180°C at 10°C/min, then to 240°C at 5°C/min and hold for 5 min.
-
Carrier Gas: Helium.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound methyl ester and the internal standard methyl ester.
Protocol 2: Quantification of this compound using LC-MS/MS
This protocol allows for the analysis of this compound without derivatization, offering a more direct and potentially faster workflow.
1. Materials and Reagents
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard (IS): Deuterated this compound or a similar medium-chain fatty acid analog not present in the sample.
-
Acetonitrile (B52724) (ACN), LC-MS grade.
-
Formic acid, LC-MS grade.
-
Deionized water, LC-MS grade.
2. Sample Preparation
-
In a microcentrifuge tube, combine 100 µL of plasma with a known amount of the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
(Optional) For cleaner samples, perform Solid-Phase Extraction (SPE) using a C18 cartridge.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).
3. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to resolve this compound from other matrix components (e.g., 50% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for this compound ([M-H]⁻) and the internal standard.
References
Application Notes and Protocols for Cis-5-Dodecenoic Acid Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-5-Dodecenoic acid is a medium-chain fatty acid that has demonstrated potential as an anti-inflammatory agent. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. By inhibiting COX-1 and COX-2, this compound can reduce the synthesis of prostaglandins, signaling molecules that contribute to inflammation, pain, and fever.[1][2] These application notes provide a summary of the known anti-inflammatory activity of this compound and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the activity of both COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2). The inhibition of this pathway leads to a reduction in the production of these inflammatory mediators, thereby attenuating the inflammatory response.
Data Presentation
Table 1: Summary of Quantitative Anti-inflammatory Data for this compound
| Assay | Target | Test System | Concentration | Result | Reference |
| Cyclooxygenase Inhibition | COX-1 | Enzyme Assay | 100 µg/mL | 35% Inhibition | [1] |
| Cyclooxygenase Inhibition | COX-2 | Enzyme Assay | 100 µg/mL | 32% Inhibition | [1] |
| Prostaglandin E2 (PGE2) Production | Not Available | Not Available | Not Available | Data not available | |
| TNF-α Production | Not Available | Not Available | Not Available | Data not available | |
| IL-6 Production | Not Available | Not Available | Not Available | Data not available |
Mandatory Visualizations
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: General experimental workflow for evaluating anti-inflammatory activity.
Experimental Protocols
COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits and is designed to measure the direct inhibitory effect of this compound on COX-1 and COX-2 activity.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
This compound
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute this compound to various test concentrations in the appropriate solvent (e.g., DMSO) and then further dilute with COX Assay Buffer.
-
Assay Setup:
-
Enzyme Control (EC): Add COX Assay Buffer and the solvent vehicle.
-
Inhibitor Control (IC): Add a known COX inhibitor.
-
Test Compound (S): Add the diluted this compound.
-
-
Reaction Mix: Prepare a master mix for each well containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well.
-
Initiation: Add the arachidonic acid solution to all wells simultaneously to start the reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.
-
Calculation:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100
-
Prostaglandin E2 (PGE2) Immunoassay in LPS-Stimulated Macrophages
This protocol describes how to measure the effect of this compound on PGE2 production in a cellular model of inflammation.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
PGE2 ELISA kit
-
96-well cell culture plates
-
Microplate reader for absorbance at 450 nm
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
PGE2 ELISA: Perform the PGE2 ELISA on the collected supernatants according to the kit manufacturer's instructions. This typically involves a competitive binding assay where PGE2 in the sample competes with a labeled PGE2 for antibody binding.
-
Data Analysis: Generate a standard curve using the provided PGE2 standards. Calculate the concentration of PGE2 in each sample by interpolating from the standard curve. Determine the percentage of PGE2 inhibition for each concentration of this compound compared to the LPS-stimulated control.
TNF-α and IL-6 ELISA in LPS-Stimulated Macrophages
This protocol is for assessing the effect of this compound on the production of pro-inflammatory cytokines TNF-α and IL-6.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Mouse TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Microplate reader for absorbance at 450 nm
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine ELISA: Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the respective kit manufacturers' instructions. These are typically sandwich ELISAs.
-
Data Analysis: Create a standard curve for both TNF-α and IL-6. Determine the concentration of each cytokine in the samples from their respective standard curves. Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the LPS-stimulated control.
References
Application Notes and Protocols for Studying cis-5-Dodecenoic Acid Effects on Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-5-Dodecenoic acid is a monounsaturated fatty acid that has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins (B1171923). Prostaglandins are lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, pain, and fever. The ability of this compound to modulate prostaglandin (B15479496) synthesis suggests its potential as an anti-inflammatory agent. These application notes provide detailed protocols for researchers to investigate the effects of this compound on prostaglandin synthesis, along with data presentation guidelines and visualizations of the relevant biological pathways.
Data Presentation
The inhibitory action of this compound on COX-1 and COX-2 has been reported, with a notable reduction in prostaglandin synthesis. At a concentration of 100 μg/mL, this compound has been shown to inhibit the activity of COX-1 by 35% and COX-2 by 32%[1]. Further research is required to establish a full dose-response curve and determine the IC50 values for each enzyme.
Table 1: Inhibitory Effect of this compound on COX Enzyme Activity
| Compound | Concentration (μg/mL) | Enzyme | % Inhibition |
| This compound | 100 | COX-1 | 35%[1] |
| This compound | 100 | COX-2 | 32%[1] |
Further studies are recommended to determine the effects on the production of specific prostaglandins such as PGE2, PGD2, and PGF2α at various concentrations of this compound.
Signaling Pathways and Experimental Workflow
To investigate the effects of this compound on prostaglandin synthesis, it is crucial to understand the underlying biochemical pathways and to have a structured experimental workflow.
Figure 1: Prostaglandin synthesis pathway and the inhibitory action of this compound.
The experimental workflow to assess the impact of this compound on prostaglandin synthesis typically involves cell culture, treatment with the fatty acid, and subsequent analysis of prostaglandin levels.
Figure 2: A typical experimental workflow for studying the effects of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare this compound in a form that is soluble and bioavailable for cell culture experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.22 µm sterile filter
Procedure:
-
Prepare a concentrated stock solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v). Warm the solution to 37°C to aid dissolution.
-
Complexation with BSA:
-
In a sterile tube, add the desired volume of the 10% BSA solution.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA should be between 2:1 and 5:1.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
-
Sterilization: Sterilize the fatty acid-BSA complex by passing it through a 0.22 µm sterile filter.
-
Preparation of working solution: Dilute the sterile fatty acid-BSA complex into the cell culture medium to achieve the desired final concentrations of this compound for your experiment. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
Protocol 2: In Vitro COX Inhibition Assay (Colorimetric)
Objective: To determine the inhibitory effect of this compound on the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound (prepared as described in Protocol 1, without BSA for cell-free assays)
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit, or based on established laboratory protocols.
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
Heme
-
Either COX-1 or COX-2 enzyme
-
Varying concentrations of this compound or a vehicle control (DMSO). Include positive controls in separate wells.
-
-
-
Pre-incubation: Incubate the plate at 25°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction:
-
Add the colorimetric substrate to each well.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound by comparing the reaction rates in the presence of the inhibitor to the vehicle control.
Protocol 3: Quantification of Prostaglandin E2 (PGE2) in Cell Supernatants by ELISA
Objective: To measure the amount of PGE2 produced by cells treated with this compound.
Materials:
-
Cell culture supernatant (collected from the experimental workflow)
-
Commercial PGE2 ELISA kit (follow the manufacturer's instructions carefully)
-
Microplate reader
General ELISA Procedure (Competitive Assay):
-
Sample Preparation: Cell culture supernatants can often be used directly or may require dilution with the assay buffer provided in the kit.
-
Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard provided in the kit to generate a standard curve.
-
Assay:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add a fixed amount of enzyme-conjugated PGE2 (e.g., HRP-PGE2) to each well.
-
Add the primary antibody specific for PGE2 to each well.
-
Incubate the plate as per the kit's instructions to allow for competitive binding.
-
-
Washing: Wash the wells multiple times to remove unbound reagents.
-
Substrate Addition and Color Development: Add the substrate solution and incubate until color develops. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Stopping the Reaction: Add the stop solution provided in the kit.
-
Measurement: Read the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PGE2 in the samples.
Protocol 4: Quantification of Multiple Prostaglandins by LC-MS/MS
Objective: For a more comprehensive analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to quantify a panel of prostaglandins simultaneously.
General LC-MS/MS Procedure:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Collect cell culture supernatant.
-
Spike the samples with a mixture of deuterated internal standards for each prostaglandin being analyzed.
-
Acidify the samples to pH 3-4.
-
Perform solid-phase extraction using a C18 cartridge to concentrate the prostaglandins and remove interfering substances.
-
Elute the prostaglandins from the cartridge and dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system equipped with a suitable C18 column.
-
Use a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with a small amount of formic acid.
-
Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for each prostaglandin and its corresponding internal standard.
-
-
Data Analysis:
-
Generate a calibration curve for each prostaglandin using a series of known concentrations of standards.
-
Quantify the prostaglandin levels in the samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.
-
Conclusion
These application notes provide a framework for researchers to investigate the effects of this compound on prostaglandin synthesis. By following the detailed protocols for sample preparation, in vitro enzyme assays, and prostaglandin quantification, scientists can generate robust and reliable data. The provided diagrams offer a clear visualization of the underlying biological pathways and the experimental process. Further research, particularly to establish dose-response relationships and IC50 values, will be critical in fully elucidating the therapeutic potential of this compound as a modulator of inflammatory responses.
References
Application Notes and Protocols for In Vivo Studies of cis-5-Dodecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct in vivo studies investigating the effects of cis-5-Dodecenoic acid are not extensively documented in publicly available scientific literature. The following application notes and protocols are proposed based on the known in vitro bioactivities of this compound and established in vivo methodologies for analogous fatty acids with anti-inflammatory properties. These protocols should be considered as a starting point for investigation and may require significant optimization.
Introduction
This compound is a monounsaturated fatty acid belonging to the class of medium-chain fatty acids. In vitro studies have demonstrated its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase-I (COX-I) and cyclooxygenase-II (COX-II) enzymes[1][2]. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation[1][2]. Given these properties, this compound presents a compelling candidate for in vivo investigation of its anti-inflammatory and metabolic effects.
These notes provide a framework for designing and executing in vivo studies to explore the therapeutic potential of this compound.
Potential In Vivo Applications
Based on its in vitro COX inhibitory activity, this compound could be investigated in vivo for its potential efficacy in models of:
-
Acute Inflammation
-
Chronic Inflammatory Diseases
-
Pain and Analgesia
-
Metabolic Disorders
Quantitative Data Summary (In Vitro)
To date, quantitative data for this compound primarily comes from in vitro assays. These findings provide the basis for proposing in vivo studies.
| Parameter | Assay | Concentration | Result | Reference |
| COX-I Inhibition | Enzyme Inhibition Assay | 100 µg/mL | 35% inhibition | [1] |
| COX-II Inhibition | Enzyme Inhibition Assay | 100 µg/mL | 32% inhibition | [1] |
| Antioxidant Activity | Antioxidant Experiment | 60 µg/mL | No significant activity | [1] |
| Metabolism | β-oxidation Metabolism | Not Applicable | Dehydrogenation rate of cis-5-dodecenoyl-CoA is 10-44% of saturated acyl-CoA | [1] |
Proposed In Vivo Experimental Protocols
The following protocols are hypothetical and based on standard methodologies for evaluating anti-inflammatory compounds in vivo.
Protocol 1: Carrageenan-Induced Paw Edema in Rodents (Acute Inflammation Model)
This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.
Objective: To evaluate the ability of this compound to reduce acute inflammation in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[3]
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin or other known NSAID
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Pletysmometer or digital calipers
-
Syringes and needles for oral gavage and subcutaneous injection
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: this compound (low dose, e.g., 10 mg/kg)
-
Group III: this compound (high dose, e.g., 50 mg/kg)
-
Group IV: Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Compound Administration: Administer the vehicle, this compound, or positive control via oral gavage one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Statistical Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value < 0.05 is typically considered statistically significant.
Hypothetical Quantitative Data Presentation
The following table represents a hypothetical outcome of the proposed carrageenan-induced paw edema study.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27.1% |
| This compound | 50 | 0.45 ± 0.03 | 47.1% |
| Indomethacin | 10 | 0.38 ± 0.02 | 55.3% |
| p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. |
Proposed Signaling Pathway and Experimental Workflow Visualizations
Proposed Anti-Inflammatory Signaling Pathway of this compound
The primary proposed mechanism of action for this compound is the inhibition of COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.
Caption: Proposed anti-inflammatory pathway of this compound.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
The following diagram outlines the key steps in the proposed in vivo experiment.
References
Application Notes and Protocols for Studying Enzyme Kinetics with cis-5-Dodecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-5-Dodecenoic acid is a monounsaturated fatty acid that serves as a valuable tool for studying the kinetics of specific enzymes, particularly in the context of inflammation and metabolic pathways. It is a known inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the prostaglandin (B15479496) synthesis pathway and are prominent targets in drug development for anti-inflammatory therapies.[1][2] Additionally, this compound is involved in the fatty acid β-oxidation metabolic pathway.[1] Understanding its interaction with these enzymes provides insights into metabolic regulation and mechanisms of inflammation.
This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetics studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| CAS Number | 2430-94-6 |
| Physical State | Oily Liquid |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. Soluble in DMSO (50 mg/mL) and a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (2 mg/mL). |
| Storage | Store in a pure form at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. |
Data Presentation: Enzyme Inhibition
This compound has been shown to inhibit the activity of both COX-1 and COX-2 enzymes. The following table summarizes the available quantitative data on this inhibition.
| Enzyme | Inhibitor Concentration | Percent Inhibition (%) |
| COX-1 | 100 µg/mL | 35 |
| COX-2 | 100 µg/mL | 32 |
Further studies are required to determine the IC50 and Ki values for a more detailed characterization of the inhibitory potential of this compound.
Signaling and Metabolic Pathways
Prostaglandin Synthesis Pathway Inhibition
This compound inhibits COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins (B1171923) involved in inflammation.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Fatty Acid β-Oxidation Pathway
This compound is also a substrate in the fatty acid β-oxidation pathway, where it is converted to cis-5-dodecenoyl-CoA. The metabolic rate of this compound is noted to be significantly lower than that of saturated fatty acids.[1]
Caption: Overview of the Fatty Acid β-Oxidation Pathway.
Experimental Protocols
The following protocols are adapted for the use of this compound in studying enzyme kinetics.
Protocol 1: Fluorometric Assay for COX-1 and COX-2 Inhibition
This protocol is adapted from commercially available fluorometric COX inhibitor screening kits and can be used to determine the inhibitory effect of this compound on COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well white opaque microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution in COX Assay Buffer to the desired concentrations.
-
Prepare the Reaction Mix according to the kit manufacturer's instructions, typically containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Prepare the Arachidonic Acid solution as per the kit's protocol.
-
-
Assay Setup:
-
Add 10 µL of the diluted this compound working solutions to the sample wells.
-
For the Enzyme Control (no inhibitor) wells, add 10 µL of COX Assay Buffer with the same final concentration of DMSO as in the sample wells.
-
For a positive control, use a known COX inhibitor provided with the kit.
-
Add the appropriate COX enzyme (COX-1 or COX-2) to each well.
-
Add 80 µL of the Reaction Mix to each well.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the prepared Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes, with readings every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100
-
Experimental Workflow Diagram
Caption: Workflow for the COX Inhibition Assay.
Conclusion
This compound is a useful tool for probing the active sites of COX-1 and COX-2 and for studying fatty acid metabolism. The provided protocols and data serve as a starting point for researchers to investigate its role in enzyme kinetics and related signaling pathways. Further characterization of its inhibitory mechanism, including the determination of IC50 and Ki values, will provide a more complete understanding of its biological activity.
References
Application Notes and Protocols: cis-5-Dodecenoic Acid in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-5-Dodecenoic acid is a medium-chain fatty acid that is emerging as a molecule of interest in the field of lipidomics. As an endogenous metabolite, it plays a role in fundamental biological processes, including inflammatory signaling and fatty acid metabolism.[1] Its unique structure and biochemical activities suggest its potential as a biomarker and a target for therapeutic intervention. These application notes provide a comprehensive overview of the current understanding of this compound's applications in lipidomics, complete with detailed experimental protocols and data presentation for researchers.
Biological Role and Applications
This compound is recognized for its inhibitory effects on cyclooxygenase enzymes, COX-1 and COX-2.[1][2][3] These enzymes are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, this compound can reduce prostaglandin (B15479496) synthesis, pointing towards potential anti-inflammatory applications.[2][3]
Furthermore, this fatty acid is involved in the β-oxidation metabolic pathway.[2][3] Notably, the metabolic rate of this compound is significantly lower than that of saturated fatty acids.[2] Its conversion to cis-5-dodecenoyl-CoA is a key step in its metabolism, and the subsequent dehydrogenation rate is only 10-44% of that of saturated acyl-CoA, suggesting a distinct metabolic fate and potential for accumulation under certain physiological or pathological conditions.[2]
Recent studies have also identified this compound in the culture media of MCF-7 breast cancer cells, suggesting its potential as a cancer biomarker. However, its role in cancer pathology is still under investigation.
Quantitative Data Summary
The inhibitory activity of this compound on COX enzymes provides a quantifiable measure of its biological effect. The following table summarizes the available data.
| Enzyme | Concentration | % Inhibition | Reference |
| COX-1 | 100 µg/mL | 35% | [2] |
| COX-2 | 100 µg/mL | 32% | [2] |
Further research is required to establish dose-response curves and IC50 values for more precise therapeutic applications.
Signaling Pathway
This compound exerts its anti-inflammatory effects by interfering with the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory molecules. The diagram below illustrates the mechanism of action.
Experimental Protocols
Protocol 1: Extraction of this compound from Mammalian Plasma
This protocol outlines a standard method for the extraction of medium-chain fatty acids like this compound from plasma for subsequent analysis by mass spectrometry.
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated dodecenoic acid)
-
Methanol (HPLC grade)
-
Iso-octane
-
1N HCl
-
1N KOH
-
Pentafluorobenzyl bromide (PFB-Br)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
SpeedVac or nitrogen evaporator
Procedure:
-
Sample Preparation: To 100 µL of plasma, add an appropriate amount of internal standard.
-
Saponification (for total fatty acids):
-
Add 500 µL of 1N KOH in methanol.
-
Vortex and incubate at 60°C for 1 hour to hydrolyze esterified fatty acids.
-
Acidify the sample to a pH below 5 with 1N HCl.
-
-
Lipid Extraction:
-
Add 1 mL of iso-octane to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (iso-octane) to a clean tube.
-
Repeat the extraction step on the aqueous layer to maximize recovery.
-
-
Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen or using a SpeedVac.
-
Derivatization:
-
To the dried extract, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.
-
Vortex and let the reaction proceed at room temperature for 20 minutes.
-
Dry the sample again under nitrogen or in a SpeedVac.
-
-
Reconstitution: Reconstitute the derivatized sample in 50 µL of iso-octane for GC-MS analysis or a suitable solvent for LC-MS analysis.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of the derivatized fatty acid extract.
Instrumentation and Conditions:
-
GC-MS System: Agilent GC-MS or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for quantification. Monitor characteristic ions for this compound-PFB ester and the internal standard.
Data Analysis:
-
Generate a standard curve using known concentrations of a this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Experimental Workflow
The following diagram outlines a typical workflow for the lipidomic analysis of this compound from biological samples.
Conclusion and Future Directions
This compound presents an interesting subject for lipidomics research due to its established anti-inflammatory properties and its distinct metabolic behavior. The protocols provided here offer a framework for its extraction and quantification from biological matrices. While its potential as a biomarker, particularly in inflammation and cancer, is promising, further studies are warranted to validate its clinical utility. Future research should focus on establishing its concentration in various human tissues and fluids in both healthy and diseased states, elucidating its precise metabolic pathways, and exploring its broader role in cellular signaling.
References
Troubleshooting & Optimization
cis-5-Dodecenoic acid solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of cis-5-Dodecenoic acid. Below you will find a summary of its solubility in various solvents, frequently asked questions, troubleshooting advice, and a detailed experimental protocol for determining solubility.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. Please note that solubility can be affected by factors such as temperature, purity of the compound, and the presence of contaminants.
| Solvent | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1] - 100 mg/mL[2][3] | Not Specified | Sonication is recommended to aid dissolution.[1] |
| Ethanol (B145695) | 10 mg/mL[4] | Not Specified | A clear solution can be obtained at this concentration. |
| Chloroform | Slightly soluble[4][5] | Not Specified | Quantitative data is not readily available. |
| Methanol | Slightly soluble[4][5] | Not Specified | Quantitative data is not readily available. |
| Water | Practically insoluble[6] | 25 °C | Estimated solubility is 9.12 mg/L.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: For in vitro studies, DMSO is a highly effective solvent, with a reported solubility of up to 100 mg/mL.[2][3] Ethanol is also a good option, with a solubility of 10 mg/mL.[4] The choice of solvent will depend on the specific requirements of your experiment, including the final concentration needed and the tolerance of your cell line or assay to the solvent.
Q2: Can I dissolve this compound in water or aqueous buffers?
A2: this compound is practically insoluble in water.[6] To prepare aqueous solutions, it is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to create a stock solution. This stock solution can then be serially diluted into your aqueous buffer. Be aware that the compound may precipitate at high concentrations in aqueous solutions.
Q3: How should I store solutions of this compound?
A3: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C for long-term stability.[1] The compound is also known to be light-sensitive, so it is advisable to store solutions in amber vials or protected from light.[5] For in-vivo experiments, it is recommended to prepare fresh solutions.
Q4: Is this compound stable in solution?
A4: While stable for extended periods when stored properly at low temperatures, the stability of this compound in solution can be affected by factors such as the solvent used, temperature, and exposure to light and air. For sensitive applications, it is best to use freshly prepared solutions.
Troubleshooting Guide
Issue: The compound is not dissolving in the recommended solvent.
-
Possible Cause: The concentration you are trying to achieve is higher than the known solubility limit.
-
Solution: Please refer to the solubility table above. Try preparing a more dilute solution.
-
-
Possible Cause: The dissolution process is slow.
-
Solution: Gentle warming (e.g., in a 37°C water bath) and sonication can help to increase the rate of dissolution.[1] However, be cautious with heat as it may degrade the compound over time.
-
-
Possible Cause: The purity of the compound or solvent may be affecting solubility.
-
Solution: Ensure you are using high-purity this compound and anhydrous, high-grade solvents.
-
Issue: The compound precipitates out of solution after being diluted in an aqueous buffer.
-
Possible Cause: The final concentration in the aqueous buffer is too high, exceeding its solubility limit in the mixed solvent system.
-
Solution: Try further diluting your stock solution into the aqueous buffer. It is crucial to add the stock solution to the buffer slowly while vortexing or stirring to ensure proper mixing.
-
-
Possible Cause: The pH of the aqueous buffer is affecting the solubility.
-
Solution: As a carboxylic acid, the solubility of this compound can be pH-dependent. Adjusting the pH of the buffer may help to improve solubility.
-
Issue: The solution appears cloudy or has particulates.
-
Possible Cause: The compound has not fully dissolved or has precipitated.
-
Solution: Try the methods mentioned above (warming, sonication) to aid dissolution. If the issue persists, the solution may be supersaturated. Consider filtering the solution through a 0.22 µm filter to remove any undissolved particles before use in sensitive applications.
-
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocol: Determination of Solubility
This protocol provides a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, ethanol)
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Thermostatic shaker or water bath
-
Microcentrifuge
-
HPLC or other suitable analytical instrument for quantification
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that a state of equilibrium is reached. The solution should be continuously agitated during this time.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, carefully remove the vials.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC.
-
Prepare a calibration curve using standards of known concentrations to accurately determine the concentration in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original supernatant by taking into account the dilution factor.
-
The calculated concentration represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or M).
-
Caption: A streamlined workflow for determining the solubility of a compound.
References
improving cis-5-Dodecenoic acid stability in solutions
Welcome to the technical support center for cis-5-Dodecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a monounsaturated medium-chain fatty acid with a 12-carbon chain and a single cis-double bond at the fifth carbon.[1][2] It is known to inhibit COX-I and COX-II enzymes, giving it anti-inflammatory properties.[3] Researchers use it to study fatty acid metabolism, inflammation, and related physiological and pathological processes.[3]
Q2: How should I store this compound to ensure its stability?
A2: For long-term stability (≥ 2 years), the pure compound should be stored at -20°C, protected from light.[4] Stock solutions, typically in DMSO or ethanol, should be stored at -80°C for up to six months or at -20°C for shorter periods (up to one month).[5] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[5]
Q3: What are the main causes of this compound degradation in solution?
A3: The primary cause of degradation is oxidation of the cis-double bond.[5] This process is accelerated by exposure to oxygen, light, heat, and the presence of metal ions.[5] Another potential issue is the isomerization of the biologically active cis-isomer to the less active trans-isomer.[5]
Q4: My this compound solution is cloudy when added to my aqueous cell culture medium. How can I improve its solubility?
A4: this compound has poor solubility in aqueous solutions.[5] To improve solubility and ensure consistent delivery to cells, it is recommended to complex it with fatty acid-free bovine serum albumin (BSA).[1][5] This mimics the natural transport of fatty acids in a physiological environment. A detailed protocol for preparing a BSA complex is provided in the Experimental Protocols section.
Q5: I am observing unexpected cytotoxicity in my cell-based assays. Could my this compound be the cause?
A5: Yes, there are two likely reasons. First, high concentrations of free fatty acids can be toxic to cells, a phenomenon known as lipotoxicity.[1] Second, the degradation products of oxidation, such as aldehydes and hydroperoxides, can be more cytotoxic than the original fatty acid.[1] It is crucial to use a non-toxic concentration and to ensure your stock solutions are fresh and have been stored properly to prevent oxidation.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Biological Activity in Experiments | 1. Degradation of Stock Solution: The compound may have oxidized or isomerized due to improper storage (exposure to air, light, or repeated freeze-thaw cycles).2. Instability in Working Solution: The compound is degrading in the experimental medium over the course of the assay. | 1. Verify Storage: Ensure stock solutions are stored at -80°C under an inert atmosphere (nitrogen or argon) and protected from light.2. Use Fresh Aliquots: Always use a fresh, single-use aliquot for each experiment.3. Assess Purity: Check the purity of your stock solution using HPLC or GC-MS (see protocols below).4. Prepare Fresh: Prepare working solutions immediately before use. If the experiment is long, consider the stability in your specific medium. |
| Inconsistent Experimental Results | 1. Variable Compound Concentration: Partial degradation of the stock solution leads to inconsistent concentrations of the active compound.2. Precipitation in Medium: The compound is precipitating out of the aqueous medium, leading to variable exposure in different wells or flasks. | 1. Aliquot Stock Solutions: This is critical to prevent degradation of the main stock from repeated handling.2. Use BSA Complex: For cell culture, prepare a BSA complex to ensure solubility and consistent delivery (see protocol below).3. Ensure Homogeneity: Vortex working solutions thoroughly before adding to your experimental setup. |
| Appearance of Unexpected Peaks in HPLC/GC-MS | 1. Oxidation: The presence of hydroperoxides, aldehydes, or other secondary oxidation products.2. Isomerization: The cis-isomer is converting to the trans-isomer.3. Solvent Impurities: The solvent used for dilution may contain impurities or peroxides. | 1. Identify Degradation Products: Use mass spectrometry to determine the molecular weights of the impurity peaks. Common oxidation products include hydroperoxides (+32 Da) and various aldehydes from cleavage of the double bond.2. Check for Isomerization: The trans-isomer will have the same mass but a slightly different retention time (often longer in reverse-phase HPLC).3. Use High-Purity Solvents: Always use fresh, high-purity, anhydrous solvents for preparing solutions. |
| Cloudy or Precipitated Solution in Cell Culture | 1. Poor Aqueous Solubility: The compound is inherently hydrophobic.2. Solvent Shock: Adding a concentrated organic stock solution directly to the aqueous medium causes the compound to crash out. | 1. Prepare a BSA Complex: This is the most effective method to increase solubility and stability in culture media.[1][5]2. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is very low (typically <0.1%) and non-toxic to your cells. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound stability issues.
Quantitative Data Summary
Solubility
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (252.14 mM) | Sonication may be required to fully dissolve. |
| Ethanol | 10 mg/mL | - |
| Chloroform | Slightly soluble | - |
| Methanol | Slightly soluble | - |
Data compiled from multiple sources.[4]
Recommended Storage Conditions
| Form | Temperature | Atmosphere | Duration |
| Pure Compound (Solid/Liquid) | -20°C | Inert Gas (Argon or Nitrogen) | ≥ 2 years |
| Stock Solution (in DMSO or Ethanol) | -80°C | Inert Gas (in sealed, single-use aliquots) | Up to 6 months |
| Stock Solution (in DMSO or Ethanol) | -20°C | Inert Gas (in sealed, single-use aliquots) | Up to 1 month |
| Working Solution (Aqueous, with BSA) | 2-8°C | - | Prepare fresh for each experiment |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
This protocol is essential for improving the solubility and stability of this compound in aqueous cell culture media.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free culture medium
-
Sterile conical tubes
-
37°C water bath
-
0.22 µm sterile filter
Procedure:
-
Prepare Concentrated Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a concentration of 10% (w/v). Gently warm this solution to 37°C.
-
Complexation: While gently vortexing the warm BSA solution, slowly add the this compound stock solution dropwise to achieve the desired molar ratio. A 3:1 to 6:1 fatty acid to BSA molar ratio is a common starting point.
-
Incubation: Incubate the mixture in a 37°C water bath for at least 30-60 minutes with gentle agitation to allow for the complex to form.[5]
-
Sterilization: Sterilize the final fatty acid-BSA complex solution by passing it through a 0.22 µm filter.
-
Preparation of Working Solution: Dilute the sterile complex into your complete cell culture medium to the desired final concentration of this compound.
Protocol 2: Assessment of Oxidation by Peroxide Value (PV) Assay
This method provides a quantitative measure of primary oxidation products (hydroperoxides). This protocol is a scaled-down version suitable for small research samples.[6][7]
Materials:
-
Sample containing this compound
-
Methanol:Butanol solvent (2:1, v/v)
-
Ammonium (B1175870) thiocyanate (B1210189) solution (30% w/v in water)
-
Ferrous chloride solution (prepared by mixing 0.2g BaCl₂ in 25ml water with 0.25g FeSO₄·7H₂O in 25ml water, adding 1ml 10N HCl, and removing BaSO₄ precipitate)
-
Spectrophotometer and cuvettes
Procedure:
-
Sample Preparation: Accurately weigh ~10-50 mg of the sample into a test tube.
-
Dissolution: Add 5 mL of the methanol:butanol solvent and vortex until the sample is completely dissolved.
-
Blank Preparation: Prepare a blank tube containing only 5 mL of the solvent.
-
Reaction:
-
Add 30 µL of the ammonium thiocyanate solution to each tube and vortex for 3-5 seconds.
-
Add 30 µL of the ferrous chloride solution to each tube, vortex immediately for 3-5 seconds.
-
-
Incubation: Let the tubes stand at room temperature for 20 minutes, protected from bright light.
-
Measurement: Read the absorbance of the samples and the blank at 510 nm.
-
Calculation: The Peroxide Value (meq/kg) is calculated using a standard curve prepared with ferric chloride. The fundamental reaction involves the oxidation of Fe²⁺ to Fe³⁺ by peroxides, followed by the formation of a colored complex with thiocyanate.[6][7]
Protocol 3: Analysis of Purity and Degradation by HPLC-UV
This protocol allows for the separation and quantification of this compound and potential degradation products like its trans-isomer.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Sample dissolved in mobile phase
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
HPLC Conditions:
-
Data Analysis:
-
The main peak corresponds to this compound.
-
The trans-isomer, if present, will typically elute slightly after the cis-isomer.
-
Oxidation products may appear as earlier eluting, more polar peaks.
-
Quantify purity by peak area percentage.
-
General Experimental Workflow
Caption: General workflow for using this compound in experiments.
Oxidation Pathway
Caption: Simplified pathway of fatty acid oxidation (autoxidation).
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (2430-94-6) for sale [vulcanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peroxide Value Method [protocols.io]
- 7. protocols.io [protocols.io]
- 8. aocs.org [aocs.org]
- 9. scribd.com [scribd.com]
proper storage and handling of cis-5-Dodecenoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of cis-5-Dodecenoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2] At this temperature, the compound is stable for at least two years.[1][2] The container should be kept in a dry and well-ventilated place.[3][4]
Q2: How should I handle the compound upon receiving it? this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][5] It is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, when handling this compound.[3][4] All handling should be performed in a well-ventilated area or a chemical fume hood.[4]
Q3: How do I prepare stock solutions of this compound? Due to its limited solubility in water, a concentrated stock solution should be prepared using an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with reported solubility up to 100 mg/mL.[2] Ethanol is another suitable solvent, with a solubility of 10 mg/mL.[1] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and corn oil may be required.[6][7]
Q4: What are the primary causes of this compound degradation? The main degradation pathways for unsaturated fatty acids like this compound are:
-
Oxidation: The cis-double bond is susceptible to oxidation when exposed to air (oxygen). This process is accelerated by light and the presence of trace metals.
-
Isomerization: The cis-configuration of the double bond can isomerize to the more stable trans-form, which can significantly alter its biological activity.
Q5: What are the known biological activities of this compound? this compound is recognized as an inhibitor of cyclooxygenase enzymes, COX-I and COX-II, which gives it anti-inflammatory properties.[6][8] It acts by reducing the synthesis of prostaglandins.[6][9] It is also involved in the β-oxidation pathway of fatty acid metabolism.[6][8]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in aqueous/culture media | The concentration of the fatty acid exceeds its solubility limit in the aqueous buffer. | - Increase the concentration of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) in the medium to improve solubility.- Reduce the final working concentration of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤0.5%) to avoid both toxicity and precipitation. |
| Inconsistent or no biological effect observed | - Degradation: The compound may have degraded due to improper storage or handling (oxidation or isomerization).- Low Bioavailability: The compound may be precipitating from the solution or adhering to plasticware. | - Prepare fresh working solutions for each experiment from a properly stored stock solution.- Minimize the exposure of all solutions to light and air.- Use single-use aliquots to avoid repeated freeze-thaw cycles.- Incorporate BSA into the experimental medium to maintain solubility and bioavailability. |
| Variability between experimental replicates | Inconsistent preparation of working solutions or incomplete mixing. | - Ensure the stock solution is completely thawed and vortexed gently before making dilutions.- When preparing dilutions, ensure thorough mixing at each step. |
| Safety concerns during handling | The compound is corrosive and can cause severe burns.[3][5] | - Always handle the compound in a fume hood.- Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield.[4]- In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[4] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [1][2] |
| Molecular Weight | 198.30 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [6] |
| Density | 0.906 g/mL at 25°C | [6][10] |
| Boiling Point | 135°C at 0.4 mm Hg | [10] |
| Flash Point | 113°C (235.4°F) - closed cup |
Table 2: Solubility Data
| Solvent | Solubility | Source(s) |
| DMSO | 50 - 100 mg/mL | [2][7] |
| Ethanol | 10 mg/mL | [1] |
| Chloroform | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
| Water | 9.12 mg/L (practically insoluble) |
Table 3: Storage and Stability
| Condition | Duration | Stability | Source(s) |
| -20°C (Pure Form) | Long-term (≥ 3 years) | Stable | [1][2][7] |
| -80°C (In Solvent) | Up to 1 year | Stable | [7] |
| Shipping | Varies | Room temperature or with ice pack | [1][2] |
Experimental Protocols
Protocol: Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a Teflon-lined cap
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Pre-weighing: Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Weighing: Carefully weigh a precise amount of this compound directly into the tared vial. For example, weigh 19.83 mg of the compound. Note: Perform this step in a chemical fume hood.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 100 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
For 19.83 mg: Volume = 0.01983 g / (198.30 g/mol * 0.1 mol/L) = 0.001 L = 1.0 mL
-
Carefully add 1.0 mL of anhydrous DMSO to the vial containing the fatty acid.
-
-
Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. If needed, brief sonication can aid dissolution.[7]
-
Storage: Store the stock solution at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
Visualizations
Caption: Workflow for handling this compound from receipt to experimental use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 2430-94-6 | MOLNOVA [molnova.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C12H22O2 | CID 5312378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. lookchem.com [lookchem.com]
preventing cis-5-Dodecenoic acid degradation during experiments
Welcome to the technical support center for cis-5-Dodecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to degradation?
This compound is a medium-chain monounsaturated fatty acid with a 12-carbon backbone and a single cis-double bond at the fifth carbon position.[1][2] Like all unsaturated fatty acids, the presence of this double bond makes it vulnerable to degradation, primarily through oxidation.[3][4] Factors such as exposure to oxygen, light, heat, and pro-oxidant metals can initiate a free-radical chain reaction, leading to the formation of hydroperoxides, aldehydes, and other degradation products that can alter its biological activity and lead to inconsistent experimental results.[3][5][6]
Q2: How should I properly store this compound to ensure its stability?
Proper storage is the first and most critical step in preventing degradation. Conditions should be chosen to minimize exposure to oxygen, light, and heat.
| Form | Temperature | Atmosphere | Duration | Additional Notes |
| Pure Compound (Solid/Oil) | -20°C | Sealed container, protected from light[1] | Up to 3 years[1] | For maximum stability, flush the vial with an inert gas (argon or nitrogen) before sealing. |
| In Solvent (e.g., DMSO, Ethanol) | -80°C | Sealed vial under inert gas (argon/nitrogen)[1][7] | Up to 1 year[1] | Use high-purity, anhydrous solvents. Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
Q3: What factors can accelerate the degradation of this compound during experiments?
Several common laboratory conditions can compromise the stability of this compound:
-
Oxygen Exposure: The primary driver of oxidative degradation.[3] This is a concern when preparing and handling solutions in ambient air.
-
Light Exposure: UV and visible light can provide the energy to initiate lipid peroxidation.[3]
-
Elevated Temperatures: Heat accelerates the rate of oxidative reactions.[3][8] Storing solutions on the benchtop for extended periods should be avoided.
-
Presence of Metal Ions: Divalent metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts for the formation of free radicals.
-
Repeated Freeze-Thaw Cycles: These cycles can introduce dissolved oxygen into solutions and create ice crystals that may damage complexed structures, increasing the fatty acid's exposure to oxidative stress.
Q4: How can I prepare solutions for cell culture while maintaining stability?
For cell culture applications, this compound must be complexed with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), to ensure solubility and bioavailability in aqueous media.[7][9][10] Improper preparation can lead to degradation and experimental artifacts.[9][10] It is crucial to use a well-defined protocol and consider the molar ratio of fatty acid to BSA, as this can impact cellular effects.[6][7]
(A detailed protocol for preparing fatty acid-BSA complexes is provided in the "Experimental Protocols" section below.)
Q5: Should I use antioxidants? If so, which ones are recommended?
Yes, adding an antioxidant is a highly effective method to prevent oxidative degradation.[3][11] The choice of antioxidant may depend on the solvent system and downstream application.
| Antioxidant | Type | Typical Concentration Range | Notes |
| Butylated Hydroxytoluene (BHT) | Synthetic Phenolic | 0.01% - 0.1% (w/v) | Commonly used for organic stock solutions.[12] |
| α-Tocopherol (Vitamin E) | Natural Phenolic | 0.01% - 0.05% (w/v) | A natural antioxidant that can protect lipids within cell membranes.[5][13] |
| Ascorbyl Palmitate | Synthetic (Fat-soluble Vitamin C) | 0.01% - 0.02% (w/v) | Effective in stabilizing oils and can work synergistically with other antioxidants.[12] |
| Rosemary Extract | Natural Extract | Varies by formulation | Contains compounds like carnosic acid that are potent antioxidants.[11] |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect in cell-based assays. | 1. Degradation: The active cis-isomer has oxidized or isomerized to the less active trans-isomer.[6]2. Improper Complexation: The fatty acid is not properly bound to BSA, leading to poor solubility, precipitation, or lipotoxicity.[9][10]3. Solvent Toxicity: High concentrations of the initial solvent (e.g., DMSO, ethanol) are affecting the cells.[7][9] | 1. Prepare fresh solutions for each experiment from aliquots stored at -80°C under inert gas.2. Add an antioxidant (e.g., α-tocopherol) to the stock solution if compatible with your assay.3. Review the fatty acid:BSA molar ratio and preparation protocol. Ensure the final solvent concentration in the culture medium is well below toxic levels (typically <0.1%). |
| Precipitate forms in the cell culture medium after adding the FA-BSA complex. | 1. Low BSA Concentration: The amount of BSA is insufficient to solubilize the fatty acid at the target concentration.2. Incorrect pH or Temperature: The complex was not formed under optimal conditions.3. Solution is too old: The complex may become unstable over time. | 1. Increase the BSA concentration or decrease the fatty acid concentration to achieve a suitable molar ratio (e.g., 3:1 to 6:1 FA:BSA is a common range).2. Ensure the BSA solution is warmed to 37°C before slowly adding the fatty acid stock solution.[6]3. Always use freshly prepared or properly stored FA-BSA solutions. |
| Stock solution appears discolored or has a rancid odor. | Advanced Oxidation: The fatty acid has significantly degraded.[5] The odor is caused by volatile breakdown products like aldehydes. | Discard the solution immediately. Review your storage and handling procedures. Ensure vials are properly sealed under inert gas and protected from light. Prepare new single-use aliquots. |
Visual Guides & Workflows
Lipid Peroxidation Pathway
The primary degradation route for this compound is lipid peroxidation, a free-radical chain reaction.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | C12H22O2 | CID 5312378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. gfi.org [gfi.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. blog.preparedpantry.com [blog.preparedpantry.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Stabilization of Fish Oil with Naturally Sourced Antioxidants | Kalsec [kalsec.com]
- 13. heart.org [heart.org]
cis- to trans-isomerization of dodecenoic acid during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the analysis of dodecenoic acid, with a specific focus on the potential for cis- to trans-isomerization during experimental procedures.
Troubleshooting Guide: Isomerization of Dodecenoic Acid
Unexpected trans-isomer peaks or inaccurate quantification of cis/trans ratios are common challenges in dodecenoic acid analysis. This guide provides solutions to the most frequent issues.
| Problem | Potential Cause | Recommended Solution |
| Presence of unexpected trans-dodecenoic acid peaks in a sample presumed to be purely cis. | Isomerization during sample preparation: High temperatures or acidic/basic conditions during derivatization to fatty acid methyl esters (FAMEs) can induce isomerization.[1] | - Optimize derivatization: Use milder derivatization methods. For example, use methanolic HCl at a lower temperature (e.g., 60°C) for a shorter duration.[2] Base-catalyzed methods, like using sodium methoxide, can also be an option.[1][3] - Minimize heat exposure: Avoid prolonged heating steps during the entire sample preparation process.[2] - Inert atmosphere: Perform reactions under a nitrogen or argon atmosphere to prevent oxidation, which can sometimes lead to isomerization.[2] |
| Isomerization during GC analysis: High injector port temperatures can cause on-column isomerization. | - Lower injector temperature: Reduce the injector temperature to the lowest possible value that still ensures efficient volatilization of the FAMEs. A typical starting point is 250°C, which can be cautiously lowered.[3] - Check for active sites: The injector liner or column may have active sites that catalyze isomerization. Use a deactivated liner and ensure the column is properly conditioned. | |
| Poor separation of cis- and trans-dodecenoic acid isomers. | Inappropriate GC column: The column's polarity is insufficient to resolve the isomers.[4][5] | - Use a highly polar column: Employ a capillary column with a highly polar stationary phase, such as those containing cyanopropylsilicone (e.g., SP-2340, CP-Sil 88).[3][5] These columns provide better separation of cis and trans isomers.[6] |
| Suboptimal GC temperature program: The temperature ramp rate may be too fast, or the isothermal holds are not adequate for separation.[4] | - Optimize the temperature program: Decrease the initial oven temperature and use a slower temperature ramp rate (e.g., 2-5°C/min).[4][7] Incorporating isothermal holds at specific temperatures can also improve resolution.[4] | |
| Inaccurate quantification of cis- and trans-isomers. | Co-elution of isomers: Peaks may not be fully resolved, leading to inaccurate integration.[4] | - Improve chromatographic separation: Refer to the solutions for poor separation. - Use appropriate standards: Calibrate with certified standards for both cis- and trans-dodecenoic acid methyl esters.[2] - Consider alternative techniques: For complex mixtures, consider using silver-ion chromatography (Ag-HPLC) for baseline separation of cis and trans isomers prior to GC analysis.[4] |
| Incomplete derivatization: Free fatty acids may be present, leading to tailing peaks that can interfere with the quantification of FAMEs.[4] | - Ensure complete derivatization: Increase the reaction time or temperature slightly if isomerization is not a concern, or use a more robust derivatization reagent like boron trifluoride (BF₃)-methanol.[2][7] |
Frequently Asked Questions (FAQs)
Q1: What is cis- to trans-isomerization and why is it a concern for dodecenoic acid analysis?
Q2: Which steps in the analytical workflow are most likely to cause isomerization?
A2: The most critical steps are sample preparation, specifically the derivatization of fatty acids to FAMEs, and the gas chromatography (GC) analysis itself. High temperatures, strong acids or bases, and prolonged reaction times during derivatization can all promote isomerization.[1] Similarly, high temperatures in the GC injector port can cause thermal isomerization.[3]
Q3: How can I differentiate between cis- and trans-dodecenoic acid isomers in my chromatogram?
A3: Generally, on polar GC columns, trans isomers have shorter retention times than their corresponding cis isomers.[8] However, definitive identification should be based on comparing the retention times with those of certified cis and trans standards. For complex samples where co-elution is a problem, techniques like silver-ion chromatography can be used for separation based on the double bond geometry.[4]
Q4: Is derivatization to FAMEs always necessary for the GC analysis of dodecenoic acid?
A4: Yes, for standard GC analysis, derivatization is essential.[2][6] Free fatty acids are not volatile enough and are too polar, which results in poor peak shape and strong adsorption to the GC column.[4] Conversion to their more volatile methyl esters (FAMEs) is a standard and necessary procedure.[2]
Q5: Can I use High-Performance Liquid Chromatography (HPLC) to avoid isomerization?
A5: HPLC can be an alternative for analyzing dodecenoic acid, potentially with less risk of thermal isomerization compared to GC.[9] Reversed-phase HPLC can separate fatty acids, and for enhanced separation of cis and trans isomers, silver-ion HPLC (Ag-HPLC) is a powerful technique.[4]
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol is suitable for the extraction of total lipids from plasma, tissues, or cell cultures.[2]
-
Homogenization: Homogenize the biological sample (e.g., 20-50 mg of tissue) in a chloroform:methanol mixture (2:1, v/v).
-
Internal Standard Addition: For quantitative analysis, add a known amount of an internal standard, such as heptadecanoic acid (C17:0).
-
Phase Separation: Add water or a saline solution to the homogenate to induce phase separation.
-
Lipid Collection: Centrifuge the mixture to achieve clear phase separation. Carefully collect the lower organic layer containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas until completely dry.
Protocol 2: Derivatization of Dodecenoic Acid to FAMEs using Methanolic HCl
This is a common acid-catalyzed esterification method.
-
Reagent Preparation: Prepare a 1.25 M solution of methanolic HCl.
-
Reaction: Add 2 mL of methanolic HCl to the dried lipid extract.
-
Incubation: Tightly cap the tube, flush with nitrogen, and heat at 60°C for 1 hour.[2]
-
Extraction: After cooling, add 1 mL of hexane (B92381) and 1 mL of deionized water. Vortex thoroughly.
-
FAME Collection: Centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[2]
Visualizations
Caption: Workflow for dodecenoic acid analysis highlighting key steps and potential points for isomerization.
Caption: Troubleshooting decision tree for unexpected trans-dodecenoic acid isomer formation.
References
- 1. ukm.my [ukm.my]
- 2. benchchem.com [benchchem.com]
- 3. internationaloliveoil.org [internationaloliveoil.org]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 6. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. HPLC Method for Analysis of Lauric acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Analysis of cis-5-Dodecenoic Acid Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of cis-5-Dodecenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of this compound?
A1: The primary degradation pathway for this compound, a monounsaturated fatty acid, is mitochondrial and peroxisomal beta-oxidation. Due to the cis double bond at an odd-numbered carbon (carbon 5), the process requires an auxiliary enzyme, enoyl-CoA isomerase. The degradation will proceed through several cycles of beta-oxidation, yielding acetyl-CoA in each cycle.
A minor pathway, omega-oxidation, may also occur, particularly if beta-oxidation is impaired. This pathway results in the formation of dicarboxylic acids.
Q2: Why am I observing inconsistent biological activity of this compound in my cell culture experiments?
A2: As an unsaturated fatty acid, this compound is susceptible to degradation in culture media, which can lead to inconsistent results. Key factors include:
-
Oxidation: The double bond can be attacked by reactive oxygen species, leading to the formation of hydroperoxides and aldehydes.[1]
-
Isomerization: The biologically active cis configuration can isomerize to the more stable trans form, which may have different or reduced activity.[1]
To mitigate these issues, prepare fresh working solutions for each experiment, minimize exposure to light, and consider using serum-containing media or supplementing with antioxidants if compatible with your experimental design.[1]
Q3: What are the key enzymes involved in the degradation of this compound?
A3: The key enzymes include:
-
Acyl-CoA Synthetase: Activates this compound to cis-5-dodecenoyl-CoA.
-
Acyl-CoA Dehydrogenases: Catalyze the first step of each beta-oxidation cycle.
-
Enoyl-CoA Hydratase: Catalyzes the second step of beta-oxidation.
-
Hydroxyacyl-CoA Dehydrogenase: Catalyzes the third step of beta-oxidation.
-
Ketoacyl-CoA Thiolase: Catalyzes the final step of each beta-oxidation cycle, releasing acetyl-CoA.
-
Enoyl-CoA Isomerase: This auxiliary enzyme is crucial for the metabolism of unsaturated fatty acids with double bonds at odd-numbered positions, like this compound. It converts the cis-Δ3-enoyl-CoA intermediate to the trans-Δ2-enoyl-CoA substrate for enoyl-CoA hydratase.[2][3][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound degradation.
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable degradation products | Inefficient cellular uptake of this compound. | Conjugate the fatty acid with bovine serum albumin (BSA) to improve its solubility and facilitate cellular uptake. |
| Low activity of beta-oxidation enzymes. | Ensure optimal cell health and appropriate experimental conditions (e.g., glucose deprivation to stimulate fatty acid oxidation). | |
| Insufficient assay sensitivity. | Use a more sensitive detection method, such as radiolabeling (¹⁴C or ³H) or mass spectrometry. | |
| High background signal in analytical assays (GC-MS, LC-MS) | Contamination from media components or solvents. | Use high-purity solvents and reagents. Include blank samples (media without cells or substrate) to identify background peaks. |
| Non-specific binding to labware. | Use low-binding tubes and plates. | |
| Variability between replicate experiments | Inconsistent cell seeding density or viability. | Ensure uniform cell seeding and perform a viability assay (e.g., trypan blue exclusion) before starting the experiment. |
| Degradation of this compound in stock solutions. | Prepare fresh stock solutions and store them appropriately (aliquoted at -80°C).[1] | |
| Unexpected peaks in chromatograms | Formation of oxidation or isomerization byproducts. | Minimize exposure of samples to air and light. Analyze samples promptly after preparation. |
| Presence of metabolites from alternative pathways (e.g., omega-oxidation). | Use specific inhibitors of beta-oxidation (e.g., etomoxir) to confirm the origin of the observed metabolites. |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Beta-Oxidation Assay using Radiolabeled Substrate
This protocol measures the rate of beta-oxidation by quantifying the production of radiolabeled acid-soluble metabolites (ASMs) from [1-¹⁴C]this compound.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
[1-¹⁴C]this compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (serum-free)
-
Perchloric acid (PCA)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Preparation: Seed cells in a 24-well plate and grow to desired confluency.
-
Pre-incubation: Wash cells twice with warm PBS and then incubate in serum-free medium for 2 hours to deplete endogenous fatty acids.
-
Preparation of Radiolabeled Substrate: Prepare a 1 mM stock solution of [1-¹⁴C]this compound complexed with 0.5 mM fatty acid-free BSA in serum-free medium.
-
Initiation of Reaction: Remove the pre-incubation medium and add 500 µL of the radiolabeled substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Termination of Reaction: Stop the reaction by adding 100 µL of ice-cold 2 M perchloric acid to each well.
-
Separation of ASMs: Transfer the cell lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and unoxidized fatty acids.
-
Quantification: Transfer a known volume of the supernatant (containing the ¹⁴C-ASMs) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites
This protocol allows for the identification and quantification of this compound and its degradation products in cell extracts or culture media.
Materials:
-
Cell culture supernatant or cell lysate
-
Internal standards (e.g., deuterated fatty acids)
-
Organic solvents (e.g., methanol, acetonitrile, isopropanol)
-
Formic acid
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
To 100 µL of cell culture supernatant or cell lysate, add an internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
-
Perform mass spectrometric analysis in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted analysis of expected metabolites.
-
Visualizations
Beta-Oxidation Pathway of this compound
References
Technical Support Center: Quantification of cis-5-Dodecenoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-5-Dodecenoic acid quantification assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and its solutions to ensure stability?
A1: For long-term stability, this compound should be stored as a neat solid at -20°C, where it can be stable for at least two years. Once opened, it is best to handle the compound under an inert atmosphere like argon or nitrogen to prevent oxidation. If dissolved in an organic solvent, the solution should be stored in a glass vial with a Teflon-lined cap at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials. The primary degradation pathways are oxidation at the double bond and isomerization from the cis to the more stable trans configuration.[1]
Q2: Is derivatization necessary for the analysis of this compound?
A2: It depends on the analytical technique. For Gas Chromatography (GC), derivatization is essential. Free fatty acids like this compound are highly polar and have low volatility, which can lead to poor peak shape (tailing), broad peaks, and adsorption to the GC column.[2] Derivatization to fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters increases volatility and reduces polarity, making them suitable for GC analysis.[2][3] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often not required, which simplifies sample preparation.[4][5]
Q3: Which analytical technique, GC-MS or LC-MS/MS, is better for quantifying this compound?
A3: The choice between GC-MS and LC-MS/MS depends on the specific research needs.
-
GC-MS is a robust and well-established technique that provides excellent chromatographic separation and high sensitivity.[5] It is particularly effective for profiling a range of common fatty acids. However, it requires a derivatization step.[2][5]
-
LC-MS/MS offers high sensitivity and selectivity, especially for complex biological matrices, and can often analyze fatty acids without derivatization.[5] This simplifies the workflow and is advantageous for analyzing a broader range of fatty acids, including more polar species.[5]
Troubleshooting Guides
GC-MS Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatogram
-
Question: My chromatogram for this compound methyl ester (FAME) shows significant peak tailing. What are the possible causes and solutions?
-
Answer: Peak tailing in GC analysis of FAMEs is often caused by active sites within the GC system that interact with the analyte.[6]
-
Possible Causes & Solutions:
-
Incomplete Derivatization: Residual underivatized this compound is polar and will tail. Ensure the derivatization reaction (e.g., with BF₃-methanol or BSTFA) goes to completion by optimizing reaction time and temperature.[6][7]
-
Active Sites in the Inlet or Column: Exposed silanol (B1196071) groups in the inlet liner or the front of the column can cause interactions. Use a deactivated inlet liner and consider trimming 10-20 cm from the inlet end of the column.[6]
-
Column Contamination: Buildup from previous injections can create active sites. Bake out the column at a high temperature at the end of runs and perform regular inlet maintenance.[2]
-
Improper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet to avoid dead volumes.[6]
-
-
-
Question: I am observing peak fronting for my analyte. What could be the issue?
-
Answer: Peak fronting is most commonly a result of column overload.[6]
-
Possible Causes & Solutions:
-
Sample Too Concentrated: Dilute your sample or reduce the injection volume.[6][8]
-
Inappropriate Split Ratio: If using a split injection, a higher split ratio can reduce the amount of analyte reaching the column.[6]
-
Solvent Mismatch: Ensure the sample solvent is compatible with the stationary phase of your GC column.[6]
-
-
Issue 2: Low or No Signal Detected
-
Question: I am not seeing a peak for this compound FAME, or the signal is very weak. What should I check?
-
Answer: A weak or absent signal can stem from issues in sample preparation, injection, or the instrument itself.
-
Possible Causes & Solutions:
-
Inefficient Extraction: Ensure your lipid extraction method (e.g., Folch or Bligh-Dyer) is effective for your sample matrix. Inefficient extraction will lead to low recovery.
-
Incomplete Derivatization: As mentioned, if the fatty acid is not converted to its volatile ester, it will not chromatograph properly. Verify your derivatization protocol.[2]
-
Analyte Degradation: this compound is susceptible to oxidation. Avoid prolonged exposure to air and light during sample preparation. Use antioxidants like BHT if necessary.
-
Injector Problems: A contaminated or leaking injector can prevent the sample from reaching the column. Perform regular maintenance, including changing the septum and liner.[2]
-
MS Detector Issues: Ensure the MS detector is tuned and operating correctly. Check for leaks in the MS system.[2]
-
-
LC-MS/MS Analysis
Issue 1: Significant Ion Suppression and Matrix Effects
-
Question: My signal intensity for this compound is highly variable across different biological samples. I suspect ion suppression. How can I confirm and mitigate this?
-
Answer: Ion suppression is a common matrix effect in LC-MS, where co-eluting compounds from the sample interfere with the ionization of the target analyte, leading to reduced signal intensity and poor reproducibility.[9][10]
-
Confirmation & Solutions:
-
Post-Column Infusion: This experiment helps identify regions in the chromatogram where ion suppression is most severe.
-
Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., d4-cis-5-Dodecenoic acid). This standard will co-elute and experience similar ion suppression as the analyte, allowing for accurate quantification.
-
Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or use a different column chemistry (e.g., phenyl column) to better separate this compound from interfering matrix components, particularly phospholipids (B1166683) in plasma samples.[4][9]
-
Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components before LC-MS analysis.[9]
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components and lessen ion suppression.[9]
-
-
Issue 2: Poor Peak Shape (Broadening, Tailing)
-
Question: The peaks for this compound in my LC-MS analysis are broad and tailing. How can I improve the peak shape?
-
Answer: Poor peak shape in HPLC can be caused by a variety of factors related to the column, mobile phase, and extra-column volume.[8]
-
Possible Causes & Solutions:
-
Column Contamination or Degradation: Buildup of matrix components can create active sites. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid. Adjusting the pH to keep the fatty acid in a non-ionized state can improve peak shape.[8]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use shorter, narrower internal diameter tubing.[8]
-
Sample Overload: Injecting too much sample can saturate the column. Reduce the injection volume or dilute the sample.[8]
-
-
Quantitative Data Summary
The following tables provide representative performance characteristics for the quantification of medium-chain fatty acids using GC-MS and LC-MS/MS. These values are illustrative and should be validated in your own laboratory with your specific matrix and instrumentation.
Table 1: Representative Performance of GC-MS for Medium-Chain Fatty Acid Methyl Esters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Representative Performance of LC-MS/MS for Medium-Chain Fatty Acids
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL[11][12] |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL[11] |
| Precision (%RSD) | < 10%[11] |
| Accuracy (% Recovery) | 90 - 110%[11] |
Experimental Protocols
Protocol 1: Lipid Extraction and Derivatization for GC-MS Analysis
This protocol describes a general method for extracting total lipids from plasma and converting them to FAMEs for GC-MS analysis.
-
Lipid Extraction (Modified Folch Method): a. To 100 µL of plasma, add an appropriate internal standard (e.g., heptadecanoic acid). b. Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture. c. Vortex vigorously for 1-2 minutes. d. Add 0.5 mL of 0.9% NaCl solution to induce phase separation. e. Centrifuge at 2000 x g for 10 minutes. f. Carefully collect the lower organic layer (chloroform) containing the lipids and transfer to a new glass tube. g. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization to FAMEs (using Boron Trifluoride-Methanol): a. To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.[7] b. Tightly cap the tube and heat at 60°C for 30-60 minutes.[7][13] c. Cool the tube to room temperature. d. Add 1 mL of hexane (B92381) and 1 mL of water. e. Vortex thoroughly and centrifuge to separate the layers. f. The upper hexane layer containing the FAMEs is carefully transferred to a GC vial for analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol outlines a direct analysis of this compound from plasma.
-
Protein Precipitation and Extraction: a. To 100 µL of plasma in a microcentrifuge tube, add a suitable stable isotope-labeled internal standard. b. Add 400 µL of ice-cold acetonitrile (B52724) or methanol to precipitate proteins. c. Vortex vigorously for 1 minute. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Transfer the supernatant to a new tube. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen. g. Reconstitute the dried extract in 100 µL of the initial mobile phase. h. Centrifuge again to pellet any remaining particulates and transfer the supernatant to an LC vial for analysis.
Visualizations
Caption: General workflow for the quantification of this compound using GC-MS.
Caption: Troubleshooting workflow for ion suppression issues in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. FAME Analysis Guide: Workflow, Sample Prep, Platform Selection, and QC Tips - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Dodecenoic Acid Isomers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of dodecenoic acid isomers.
Troubleshooting Guide
This section addresses specific issues encountered during the HPLC analysis of dodecenoic acid isomers, offering systematic solutions to common problems.
Q1: Why is the resolution between my cis and trans dodecenoic acid isomers poor?
Poor resolution between geometric isomers is a frequent challenge due to their similar physicochemical properties.[1] Several factors in your HPLC method could be the cause.
-
Potential Cause: Inadequate Stationary Phase Selectivity
-
Solution: Standard C18 columns separate based on hydrophobicity, which is often insufficient for geometric isomers.[1] Consider using a column with enhanced molecular shape selectivity. Silver-ion (Ag+) HPLC columns are excellent for separating unsaturated fatty acid isomers, including cis/trans isomers, as the silver ions interact with the π-electrons of the double bonds.[2][3] Specialty reversed-phase columns, such as those with a cholesteryl-bonded stationary phase, also offer improved shape selectivity.[4]
-
-
Potential Cause: Suboptimal Mobile Phase Composition
-
Solution: Altering the mobile phase can change selectivity. Switching the organic modifier from acetonitrile (B52724) to methanol (B129727), or vice versa, can impact the separation as each solvent interacts differently with the analytes and stationary phase.[4] For silver-ion chromatography, a mobile phase containing a small percentage of acetonitrile in a non-polar solvent like hexane (B92381) is often used.[5]
-
-
Potential Cause: Inappropriate Column Temperature
-
Solution: Temperature affects retention and selectivity.[6] For reversed-phase columns, lowering the temperature generally increases retention and may improve resolution.[4][6] In silver-ion HPLC with hexane-based mobile phases, increasing the temperature can paradoxically increase retention and may enhance the separation of cis from trans isomers.[7] A column oven is critical for maintaining a stable and optimized temperature.[4]
-
Q2: What is causing significant peak tailing for my dodecenoic acid peaks?
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can compromise quantification and resolution.[8]
-
Potential Cause: Secondary Interactions with the Column
-
Solution: The free carboxyl group of underivatized dodecenoic acid can interact with residual silanol (B1196071) groups on the silica (B1680970) backbone of the column, causing tailing.[4][8] To mitigate this, add a small amount of an acidic modifier, like 0.05% trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase to suppress the ionization of the carboxylic acid.[4] Using a well-end-capped column also minimizes these interactions.[8]
-
-
Potential Cause: Column Overload
-
Potential Cause: Extra-Column Dead Volume
Q3: My retention times are shifting from one run to the next. What should I investigate?
Irreproducible retention times are a common problem that can hinder peak identification and quantification.
-
Potential Cause: Inadequate Column Equilibration
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[4] A stable baseline is a good indicator of equilibration. Allow at least 10-15 column volumes of the starting mobile phase to pass through the column.[4]
-
-
Potential Cause: Mobile Phase Instability
-
Solution: Prepare fresh mobile phase daily to avoid changes in composition due to the evaporation of volatile components.[4] Keep the solvent reservoirs capped.
-
-
Potential Cause: Temperature Fluctuations
-
Potential Cause: Pump or System Leaks
-
Solution: Check the HPLC system for any leaks, as this will affect the flow rate and mobile phase composition, leading to variable retention times.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of HPLC column for separating dodecenoic acid isomers?
The choice of column depends on the specific isomers you need to separate.
-
Reversed-Phase (C18): Good for general profiling and separating fatty acids by chain length and degree of unsaturation.[4] Separation of positional or geometric isomers can be challenging.
-
Specialty Reversed-Phase (e.g., Cholesteryl-bonded): These offer enhanced molecular shape selectivity and can provide good resolution for cis/trans isomers.[4]
-
Silver-Ion (Ag+): This is the most powerful technique for separating isomers based on the number, position, and geometry (cis/trans) of double bonds.[3][4] Silver ions form reversible complexes with the double bonds, allowing for excellent resolution.[10]
Q2: Is derivatization necessary for analyzing dodecenoic acid by HPLC?
Derivatization is not always required but is often recommended for two main reasons:
-
Improved Peak Shape: As mentioned in the troubleshooting guide, derivatizing the carboxylic acid to an ester (e.g., phenacyl or p-bromophenacyl ester) eliminates interactions with the silica backbone, resulting in sharper, more symmetrical peaks.[4]
-
Enhanced Detection: Dodecenoic acid lacks a strong chromophore, making UV detection at low wavelengths (e.g., ~205 nm) necessary, which can be noisy.[4] Derivatizing with a UV-active or fluorescent tag, such as p-bromophenacyl bromide or 9-Anthryldiazomethane (ADAM), allows for highly sensitive detection at a more specific wavelength (e.g., 254 nm for p-bromophenacyl esters).[4][11][12]
Q3: What is a good starting point for mobile phase composition?
For Reversed-Phase HPLC of underivatized dodecenoic acid, a common starting point is a mixture of acetonitrile or methanol and water, with an acidic modifier.[4] For example, 90% Methanol with 0.05% TFA.[4] Adjusting the water content can be used to modify retention.[4]
For Silver-Ion HPLC , the mobile phase is typically non-polar. A gradient of a polar modifier like acetonitrile in hexane is often used to elute the fatty acid esters.[5][10]
Q4: How does flow rate impact the separation of isomers?
Reducing the flow rate can increase the efficiency of the separation by allowing more time for interactions between the analytes and the stationary phase.[4] This can lead to better resolution between closely eluting isomers, but it will also increase the total run time.[4]
Data Presentation
Table 1: Comparison of HPLC Column Types for Dodecenoic Acid Isomer Separation
| Column Type | Stationary Phase | Primary Separation Principle | Resolution of Geometric (cis/trans) Isomers | Resolution of Positional Isomers |
| Standard Reversed-Phase | C18 (Octadecylsilane) | Hydrophobicity | Fair[1] | Fair to Poor[13] |
| Specialty Reversed-Phase | Cholesteryl-bonded | Hydrophobicity & Molecular Shape | Good[4] | Fair to Good |
| Silver-Ion (Ag+) | Silver ions on a support | π-complexation with double bonds | Excellent[3][4] | Excellent[2] |
Table 2: Effect of Method Parameters on Separation (Reversed-Phase C18)
| Parameter Change | Effect on Retention Time | Potential Effect on Resolution | Notes |
| Increase % Organic Solvent | Decrease | May Decrease | Standard for adjusting retention in RP-HPLC.[14] |
| Decrease Column Temperature | Increase | May Improve | Increases interaction time with the stationary phase.[4][6] |
| Decrease Flow Rate | Increase | May Improve | Increases column efficiency but lengthens run time.[4] |
| Add Acidic Modifier (e.g., TFA) | Minimal change | Improves Peak Shape | Suppresses ionization of the carboxylic acid group.[4] |
| Switch from Methanol to Acetonitrile | Varies | Can Improve or Worsen | Changes selectivity due to different solvent interactions.[4] |
Experimental Protocols
Protocol 1: Derivatization of Dodecenoic Acid with p-Bromophenacyl Bromide (for UV Detection)
This protocol converts the fatty acid into a p-bromophenacyl ester, which has a strong UV chromophore for sensitive detection around 254 nm.[12]
-
Preparation: In a small vial, dissolve approximately 1 mg of the dodecenoic acid sample in 1 mL of acetonitrile.
-
Reagent Addition: Add a 1.5-fold molar excess of the derivatizing agent, p-bromophenacyl bromide. Add a catalytic amount of a crown ether (e.g., 18-Crown-6) to facilitate the reaction.[4]
-
Reaction: Cap the vial tightly and heat the mixture at 80°C for 15-20 minutes.
-
Cooling & Dilution: Allow the vial to cool to room temperature.
-
Analysis: Dilute the mixture with acetonitrile to the desired final concentration for HPLC injection. The sample is now ready for analysis.
Protocol 2: Silver-Ion HPLC Method for Dodecenoic Acid Isomer Separation (as Methyl Esters)
This method provides excellent separation of geometric and positional isomers. It assumes the dodecenoic acid has been first converted to its fatty acid methyl ester (FAME) using a standard method like BF₃-methanol.[10]
-
HPLC System: Standard HPLC with a UV or Evaporative Light-Scattering Detector (ELSD).
-
Column: Silver-ion column (e.g., ChromSpher 5 Lipids, 4.6 mm x 250 mm).[5][10]
-
Mobile Phase: A gradient elution is typically required.
-
Solvent A: Hexane
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 0.1% B
-
5-40 min: Linear gradient from 0.1% B to 2% B
-
40-45 min: Hold at 2% B
-
45-50 min: Return to 0.1% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 20°C (temperature can be optimized).[10]
-
Detection: UV at 205 nm (for FAMEs) or ELSD.
Visualizations
Caption: General experimental workflow for HPLC analysis of dodecenoic acid isomers.
Caption: Decision tree for troubleshooting poor resolution of dodecenoic acid isomers.
References
- 1. hplc.eu [hplc.eu]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - ProQuest [proquest.com]
- 6. chromtech.com [chromtech.com]
- 7. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. uhplcs.com [uhplcs.com]
- 10. benchchem.com [benchchem.com]
- 11. jascoinc.com [jascoinc.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. aocs.org [aocs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
dealing with cis-5-Dodecenoic acid precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-5-Dodecenoic acid. Our aim is to help you overcome challenges related to its precipitation in media during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a monounsaturated fatty acid with a 12-carbon chain.[1][2] It is a liquid at room temperature and is practically insoluble in water. Its solubility in aqueous solutions is a critical consideration for in vitro experiments.
Q2: Why is my this compound precipitating in the cell culture media?
Precipitation of this compound in aqueous media is a common issue due to its low water solubility.[3] Several factors can contribute to this, including:
-
High Concentration: Exceeding the solubility limit of the fatty acid in the media.
-
Low Temperature: A decrease in temperature can reduce the solubility of the fatty acid, causing it to fall out of solution.[4]
-
pH of the Media: The pH of the culture medium can affect the charge and solubility of the fatty acid.[5]
-
Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO or ethanol) into the aqueous media can cause the fatty acid to precipitate before it can be properly dispersed.[3]
-
Interaction with Media Components: Components of the culture media, such as certain salts, can interact with the fatty acid and reduce its solubility.[4][6]
Q3: How can I improve the solubility of this compound in my cell culture media?
The most effective method to enhance the solubility of fatty acids in cell culture media is to complex them with a carrier protein, such as fatty-acid-free bovine serum albumin (BSA).[3][7] BSA binds to the fatty acid, creating a more soluble complex that can be readily taken up by cells.[7]
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for preparing concentrated stock solutions of this compound.[1][7][8][9] It is crucial to use a high-purity, anhydrous grade of the solvent to minimize potential degradation of the fatty acid.[10]
Q5: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
The final concentration of the organic solvent in the cell culture medium should be kept as low as possible to avoid cytotoxicity.[7] A general guideline is to keep the final DMSO or ethanol concentration below 0.1% (v/v). However, the tolerance can vary between cell lines, so it is essential to perform a solvent toxicity test for your specific cell type.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with this compound precipitation in your experiments.
// Nodes start [label="Precipitation Observed in Media", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_concentration [label="Is the final concentration of\nthis compound too high?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; reduce_concentration [label="Reduce the final concentration.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_stock [label="Was the stock solution clear\nbefore adding to media?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_fresh_stock [label="Prepare a fresh stock solution.\nEnsure complete dissolution.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_dilution [label="How was the stock solution\nadded to the media?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; slow_dilution [label="Add stock solution dropwise\nwhile gently vortexing the media.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_bsa [label="Are you using a carrier protein\nlike fatty-acid-free BSA?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; use_bsa [label="Prepare a this compound-BSA complex.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="Was there a significant\ntemperature drop?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; maintain_temp [label="Maintain media at 37°C during supplementation.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_media_age [label="Is the media old or has it been\nstored improperly?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; use_fresh_media [label="Use fresh, pre-warmed media.", fillcolor="#F1F3F4", fontcolor="#202124"]; solution [label="Precipitation Resolved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_concentration; check_concentration -> reduce_concentration [label="Yes"]; reduce_concentration -> solution; check_concentration -> check_stock [label="No"]; check_stock -> prepare_fresh_stock [label="No"]; prepare_fresh_stock -> solution; check_stock -> check_dilution [label="Yes"]; check_dilution -> slow_dilution [label="Added too quickly"]; slow_dilution -> solution; check_dilution -> check_bsa [label="Added correctly"]; check_bsa -> use_bsa [label="No"]; use_bsa -> solution; check_bsa -> check_temp [label="Yes"]; check_temp -> maintain_temp [label="Yes"]; maintain_temp -> solution; check_temp -> check_media_age [label="No"]; check_media_age -> use_fresh_media [label="Yes"]; use_fresh_media -> solution; check_media_age -> solution [label="No"]; } }
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | 50 mg/mL (252.14 mM) | [1] |
| 100 mg/mL (504.29 mM) with sonication | [9] | |
| Ethanol | 10 mg/mL | [8] |
| Chloroform | Slightly soluble | [8][11] |
| Methanol | Slightly soluble | [8][11] |
| Water | Practically insoluble (9.12 mg/L at 25°C estimated) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200 proof Ethanol
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 50 mg/mL in DMSO).[1]
-
Vortex thoroughly until the fatty acid is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be required to aid dissolution, especially for higher concentrations.[1][9]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparation of a this compound-BSA Complex for Cell Culture
This protocol is adapted from established methods for preparing fatty acid-BSA complexes.[7][12]
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile conical tubes
-
Water bath or incubator at 37°C
-
-
Procedure:
-
Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium. Warm the solution to 37°C to aid dissolution.
-
In a separate sterile tube, dilute the this compound stock solution in a small volume of PBS or serum-free medium.
-
While gently vortexing the warm BSA solution, add the diluted this compound solution dropwise. The molar ratio of fatty acid to BSA is a critical parameter and should be optimized for your specific application.
-
Incubate the mixture in a 37°C water bath for at least 30-60 minutes with gentle agitation to allow for complex formation.
-
Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm filter.
-
This sterile complex can now be added to your cell culture medium to achieve the desired final concentration of this compound.
-
// Nodes start [label="Start: Prepare this compound-BSA Complex", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_bsa [label="Prepare 10% fatty-acid-free BSA solution\nin PBS or serum-free media. Warm to 37°C.", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_fa [label="Prepare this compound stock solution\n(e.g., in DMSO or Ethanol).", fillcolor="#F1F3F4", fontcolor="#202124"]; combine [label="Add fatty acid stock to warm BSA solution dropwise\nwhile gently vortexing.", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate at 37°C for 30-60 minutes\nwith gentle agitation.", fillcolor="#F1F3F4", fontcolor="#202124"]; sterilize [label="Sterile filter the complex\nthrough a 0.22 µm filter.", fillcolor="#F1F3F4", fontcolor="#202124"]; add_to_media [label="Add the sterile complex to the cell culture media\nto the desired final concentration.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Media Supplemented", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> prep_bsa; start -> prep_fa; prep_bsa -> combine; prep_fa -> combine; combine -> incubate; incubate -> sterilize; sterilize -> add_to_media; add_to_media -> end; } }
Caption: Experimental workflow for preparing a this compound-BSA complex.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. amsbio.com [amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Micellar solubilization of fatty acids in aqueous media containing bile salts and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. lookchem.com [lookchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Navigating Experiments with cis-5-Dodecenoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-5-Dodecenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common experimental artifacts and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent results in my experiments with this compound?
A1: Inconsistent results when using this compound often stem from its inherent instability. As an unsaturated fatty acid, it is susceptible to two main degradation pathways:
-
Oxidation: The cis-double bond at the fifth carbon is a prime target for oxidation, especially when exposed to air, light, and trace metals. This can lead to the formation of hydroperoxides, aldehydes, and other breakdown products that may have their own biological activities, confounding your results.[1][2]
-
Isomerization: The biologically active cis configuration can isomerize to the more stable trans form.[1][2] This seemingly subtle change in stereochemistry can significantly alter its biological activity, leading to a loss of the expected effect or even off-target effects.
Q2: How should I properly store and handle this compound to maintain its integrity?
A2: Proper storage and handling are critical to prevent degradation. Follow these guidelines:
-
Storage of Pure Compound: Store pure this compound at -20°C in a tightly sealed, amber vial to protect it from light and moisture.[3]
-
Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air. Store stock solutions at -80°C for long-term stability.[3]
-
Handling: When preparing solutions, work under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize oxidation.[1]
Q3: I'm observing precipitate formation when I add this compound to my cell culture medium. What's causing this and how can I fix it?
A3: Precipitate formation is a common issue due to the poor aqueous solubility of fatty acids. To overcome this, it is highly recommended to complex this compound with fatty acid-free bovine serum albumin (BSA). This mimics the physiological transport of fatty acids and improves their solubility and stability in culture media.[2]
Q4: What are the potential off-target effects of this compound that I should be aware of?
A4: As a medium-chain fatty acid, this compound can have effects beyond its known inhibitory activity on COX-1 and COX-2.[4] Potential off-target effects include:
-
Pro-inflammatory Effects: Some medium-chain fatty acids can have pro-inflammatory effects.
-
Interaction with Nuclear Receptors: Fatty acids can bind to nuclear receptors like PPARs, which could modulate gene expression related to lipid metabolism and inflammation.
-
Modulation of Cell Signaling: They can also interact with G-protein coupled receptors and second messengers, leading to broad effects on cellular catabolism.
It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.- Minimize exposure of all solutions to light.- If using serum-free media, consider supplementing with antioxidants if compatible with your experimental design.- Perform a stability check of your working solution under your specific experimental conditions using HPLC or GC-MS.[1] |
| Poor Bioavailability in Media | - Prepare a this compound-BSA complex to improve solubility and stability.- Ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). |
| Isomerization to the trans-isomer | - Use analytical methods like HPLC or GC-MS to verify the isomeric purity of your stock solution and working solutions, especially after storage.[1] |
Issue 2: Unexpected Cellular Phenotypes
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Perform a dose-response experiment to determine if the unexpected phenotype occurs at concentrations significantly different from the expected effective concentration.- Use a structurally similar but biologically inactive analog as a negative control.- Investigate potential off-target pathways using specific inhibitors or activators. |
| Toxicity of the Vehicle (Solvent) | - Always include a vehicle control (media with the same concentration of the solvent) in your experiments.- Keep the final solvent concentration as low as possible. |
| Formation of Bioactive Degradation Products | - Analyze your this compound solution for the presence of oxidation byproducts (e.g., aldehydes, hydroperoxides) using GC-MS.[1] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | [5][6] |
| Molecular Weight | 198.30 g/mol | [5][6] |
| CAS Number | 2430-94-6 | [5][6] |
| Appearance | Colorless Oil | [3] |
| Solubility | DMSO: ~50 mg/mL | [3] |
| Storage Temperature | -20°C (pure), -80°C (in solvent) | [3] |
| Stability | Light sensitive | [5] |
Table 2: Recommended Solvent Formulations for In Vivo Experiments
| Formulation | Composition | Solubility |
| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2 mg/mL |
| Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| Formulation 3 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL |
| Data sourced from MedchemExpress and TargetMol product information. |
Experimental Protocols
Protocol 1: Preparation of a this compound-BSA Complex for Cell Culture
This protocol is essential for improving the solubility and stability of this compound in aqueous cell culture media.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile cell culture medium
-
Sterile conical tubes
-
Water bath at 37°C
-
0.22 µm sterile filter
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare a 10% (w/v) BSA solution in sterile PBS. Warm the solution to 37°C.
-
Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. A common molar ratio to start with is 5:1 (fatty acid:BSA).
-
Incubate the mixture in a 37°C water bath for at least 30 minutes to facilitate complex formation.
-
Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm filter.
-
Dilute the sterile complex into your cell culture medium to achieve the desired final concentration of this compound.
Protocol 2: Quality Control of this compound Stock Solution by HPLC
This protocol helps to assess the purity and detect potential isomerization of your this compound stock.
Materials:
-
This compound stock solution
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a mobile phase of acetonitrile and water with 0.1% formic acid (e.g., 70:30 v/v).
-
Prepare a standard solution of high-purity this compound in the mobile phase.
-
Dilute your stock solution to be tested in the mobile phase.
-
Set the HPLC parameters:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
UV detection wavelength: 210 nm
-
-
Inject the standard and your sample.
-
Analyze the chromatograms. Compare the retention time of your sample to the standard to confirm identity. Look for additional peaks that may indicate the presence of the trans-isomer or other impurities.
Mandatory Visualizations
References
Technical Support Center: Quality Control for cis-5-Dodecenoic Acid Standards
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quality control of cis-5-Dodecenoic acid standards. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and key analytical data to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound standards?
For long-term stability of at least two years, this compound should be stored at -20°C.[1][2] It is recommended to store it in an amber vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and oxidation.[3]
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways for unsaturated fatty acids like this compound are:
-
Oxidation: The double bond is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metals. This can lead to the formation of hydroperoxides, aldehydes, and other degradation products.
-
Isomerization: The cis double bond can isomerize to the more stable trans configuration. This change in stereochemistry can significantly alter the biological activity of the compound.
Q3: What are the visual signs of degradation in a this compound standard?
Visual signs of degradation can include a change in color from colorless to yellow or brown, and a change in the physical state, such as polymerization or the formation of precipitates.
Q4: What is the typical purity of a commercial this compound standard?
Commercial standards of this compound are typically available with a purity of ≥98% or 99%.[4][5] It is crucial to verify the purity of a new batch of standard using the quality control protocols outlined below.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Question: My experimental results are not reproducible when using a this compound standard. What could be the cause?
-
Answer: Inconsistent results are often due to the degradation of the standard. The cis isomer may have converted to the trans isomer, or the compound may have oxidized. It is also possible that there are issues with the solvent or improper storage. Verify the storage conditions and perform a quality control check on the standard using HPLC or GC to assess its purity and integrity.
Issue 2: Appearance of unexpected peaks in chromatographic analysis.
-
Question: I am observing extra peaks in my HPLC or GC chromatogram when analyzing my this compound standard. What do these peaks represent?
-
Answer: Unexpected peaks can indicate the presence of impurities or degradation products. A peak with a slightly different retention time from the this compound peak may correspond to the trans-isomer. Other peaks could be oxidation products. Use mass spectrometry (MS) to identify the molecular weights of these unexpected peaks to help determine their identity.
Issue 3: Poor peak shape in HPLC or GC analysis (e.g., tailing or fronting).
-
Question: The chromatographic peak for my this compound standard is showing significant tailing. How can I improve the peak shape?
-
Answer: Peak tailing for fatty acids can be caused by several factors:
-
In HPLC: Interactions with active sites on the column or contamination. Ensure the mobile phase pH is low enough to keep the carboxylic acid protonated. Flushing the column with a strong solvent may also help.
-
In GC (as FAME): Incomplete derivatization, leaving polar carboxyl groups that interact with the column. Review your derivatization protocol to ensure it is complete. Using a deactivated inlet liner can also improve peak shape.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the quality control of this compound standards.
Table 1: Physicochemical and Storage Information
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [4] |
| Molecular Weight | 198.30 g/mol | [4] |
| CAS Number | 2430-94-6 | [4] |
| Typical Purity | ≥98% or 99% | [4][5] |
| Storage Temperature | -20°C | [1][2] |
| Long-term Stability | ≥ 2 years | [1][2] |
Table 2: Chromatographic and Spectrometric Data
| Analytical Method | Parameter | Expected Value | Reference(s) |
| GC-MS (as methyl ester) | Kovats Retention Index (non-polar column) | 1560.1 - 1561.8 | [2] |
| Key Mass Fragments (m/z) | 74 (base peak), 87, 55, 41 | [6] | |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) of vinyl protons | ~5.3-5.4 ppm (multiplet) | [7] |
| Chemical Shift (δ) of α-carboxyl protons | ~2.35 ppm (triplet) | [7] | |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) of carboxyl carbon | ~180 ppm | [7] |
| Chemical Shift (δ) of vinyl carbons | ~128-131 ppm | [7] |
Experimental Protocols
Protocol 1: Purity and Isomerization Analysis by HPLC
This method is designed to assess the purity of the this compound standard and to detect the presence of the trans-isomer.
-
Materials:
-
This compound standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Prepare a stock solution of the this compound standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Dilute the this compound sample to be tested in the mobile phase to a concentration within the calibration range.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30°C.
-
Set the UV detection wavelength to 205-210 nm.
-
Inject 10 µL of each standard and sample.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time. The trans-isomer, if present, will typically have a slightly longer retention time.
-
Quantify the amount of each isomer using the calibration curve.
-
Calculate the purity of the cis-isomer and the percentage of any detected trans-isomer.
-
-
Protocol 2: Purity Analysis by Gas Chromatography (GC) as Fatty Acid Methyl Ester (FAME)
This protocol involves the derivatization of this compound to its methyl ester for analysis by GC with a Flame Ionization Detector (FID).
-
Materials:
-
This compound standard
-
BF₃-methanol solution (14%) or methanolic HCl
-
Heptane (B126788) or Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
GC-FID system with a polar capillary column (e.g., DB-WAX or Omegawax)
-
-
Procedure:
-
Derivatization (Methylation):
-
Weigh approximately 10 mg of the this compound standard into a screw-cap tube.
-
Add 2 mL of 14% BF₃-methanol solution or methanolic HCl.
-
Heat the mixture at 60-80°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of heptane.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper heptane layer containing the FAME to a clean vial.
-
Dry the heptane extract over anhydrous sodium sulfate.
-
-
GC-FID Analysis:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
Identify the FAME peak based on its retention time compared to a reference standard.
-
Determine the purity of the standard by calculating the peak area percentage of the main peak relative to all peaks in the chromatogram.
-
-
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a method for confirming the chemical structure of this compound.
-
Materials:
-
This compound standard
-
Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS)
-
NMR spectrometer
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound standard in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Expected Chemical Shifts (δ):
-
~5.3-5.4 ppm (multiplet, 2H, -CH=CH-)
-
~2.35 ppm (triplet, 2H, -CH₂-COOH)
-
~2.0-2.1 ppm (multiplet, 4H, allylic -CH₂-)
-
~1.6 ppm (multiplet, 2H, -CH₂-CH₂-COOH)
-
~1.3 ppm (multiplet, 6H, -(CH₂)₃-)
-
~0.9 ppm (triplet, 3H, -CH₃)
-
A broad singlet for the carboxylic acid proton (-COOH) may be observed between 10-12 ppm.
-
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum.
-
Expected Chemical Shifts (δ):
-
~180 ppm (-COOH)
-
~128-131 ppm (-CH=CH-)
-
~34 ppm (-CH₂-COOH)
-
~22-32 ppm (other aliphatic -CH₂-)
-
~14 ppm (-CH₃)
-
-
-
Data Analysis: Compare the acquired spectra with the expected chemical shifts and coupling patterns to confirm the structure and the cis configuration of the double bond.
-
Visualizations
Caption: Quality Control Workflow for a New Standard Batch.
Caption: Troubleshooting Unexpected Chromatographic Peaks.
References
- 1. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H22O2 | CID 5312378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound 99 2430-94-6 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Technical Support Center: Enhancing the Bioavailability of cis-5-Dodecenoic Acid in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of cis-5-Dodecenoic acid in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as lauroleinic acid, is a monounsaturated medium-chain fatty acid with a 12-carbon chain and a cis double bond at the fifth carbon.[1][2] It is a colorless oil and is slightly soluble in chloroform (B151607) and methanol.[1] In biological systems, it is recognized as an endogenous metabolite.[1]
Q2: What are the known biological activities of this compound?
This compound exhibits inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in inflammation.[1][3] This suggests potential anti-inflammatory properties.[3] Its metabolic rate is noted to be significantly lower than that of saturated fatty acids.[3]
Q3: Why is enhancing the bioavailability of this compound in cell assays challenging?
Like many fatty acids, this compound has low solubility in aqueous cell culture media.[4][5] This poor solubility can lead to the formation of micelles or precipitates, resulting in inconsistent and non-reproducible experimental outcomes.[6] Therefore, appropriate delivery methods are crucial to ensure its effective uptake by cells.
Q4: What are the common methods to improve the bioavailability of this compound in vitro?
Common strategies to enhance the delivery of lipophilic compounds like this compound to cells in culture include:
-
Complexing with Bovine Serum Albumin (BSA): BSA acts as a carrier protein, mimicking the physiological transport of fatty acids in the bloodstream and facilitating their uptake by cells.[7][8]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules, increasing their solubility in aqueous solutions.[4][9][10]
-
Organic Solvents: Solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) can be used to prepare stock solutions of fatty acids before dilution in cell culture media.[6][11][12]
-
Nanoemulsions and Liposomes: These lipid-based delivery systems can encapsulate lipophilic compounds and facilitate their delivery into cells.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium. | - Poor solubility in aqueous medium.- Concentration of the fatty acid is too high.- Inadequate mixing or complexation. | - Utilize a carrier molecule like fatty acid-free BSA or cyclodextrin.[7][10]- Prepare a high-concentration stock solution in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the medium.[6][11]- Ensure thorough mixing and appropriate incubation time when complexing with BSA.[15] |
| High variability in experimental results. | - Inconsistent delivery of the fatty acid to cells.- Degradation of the fatty acid stock solution.- Cytotoxicity of the delivery vehicle (e.g., solvent). | - Validate the concentration and stability of your fatty acid preparation.[16]- Use a consistent and validated protocol for preparing the fatty acid-media complex.[15]- Perform a vehicle control experiment to assess the toxicity of the solvent at the final concentration used.[12][17] |
| Observed cytotoxicity not related to the fatty acid's biological activity. | - The concentration of the organic solvent (ethanol or DMSO) is too high.[12]- The fatty acid:BSA ratio is too high, leading to an increase in unbound, potentially toxic fatty acids.[5] | - Keep the final concentration of ethanol or DMSO in the cell culture medium below 0.5%, and ideally below 0.1%.[11][17]- Optimize the fatty acid:BSA molar ratio. Ratios between 1:1 and 3:1 are often used to mimic physiological conditions.[5] |
| Low or no observable effect of this compound. | - Insufficient uptake by the cells.- Degradation of the fatty acid in the medium.- The chosen cell line is not responsive. | - Try a different delivery method (e.g., if BSA is not working, consider cyclodextrins).[4]- Prepare fresh solutions for each experiment.- Confirm the expression of target pathways (e.g., COX enzymes) in your cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Complexed with Bovine Serum Albumin (BSA)
This protocol describes the preparation of a this compound-BSA complex for use in cell culture.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (or DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in ethanol to a concentration of 100 mM. Store at -20°C.
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v). Gently rotate to dissolve, avoiding foaming. Sterile filter the solution.
-
Complexation:
-
Warm the 10% BSA solution to 37°C.
-
In a sterile tube, add the desired volume of the 100 mM this compound stock solution.
-
Slowly add the pre-warmed BSA solution to the fatty acid while gently vortexing. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complexation.
-
-
Final Dilution: Dilute the this compound-BSA complex in the cell culture medium to the desired final concentration for your experiment.
-
Control: Prepare a vehicle control containing the same final concentration of ethanol and BSA in the cell culture medium.
Quantitative Data Summary
| Delivery Method | Typical Stock Concentration | Recommended Final Solvent Conc. | Key Advantages | Key Disadvantages |
| BSA Complexation | 10-100 mM in Ethanol/DMSO | <0.5% | Mimics physiological transport, reduces toxicity.[7] | Requires careful preparation, potential for lot-to-lot variability in BSA.[5] |
| Cyclodextrin | 1-10 mM | N/A | High solubility, well-defined complexes.[4][9] | Can extract cholesterol from cell membranes at high concentrations.[4] |
| Ethanol | 10-100 mM | <0.5% | Simple to prepare.[6] | Can be toxic to cells at higher concentrations.[12] |
| DMSO | 10-100 mM | <0.5% | High solubilizing power.[11] | Can affect cell differentiation and viability.[18][19] |
Signaling Pathways and Workflows
COX Inhibition Pathway
Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound.
Experimental Workflow for Bioavailability Assay
Caption: General workflow for assessing the bioavailability and bioactivity of this compound.
References
- 1. This compound (2430-94-6) for sale [vulcanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. caymanchem.com [caymanchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Fatty acids are rapidly delivered to and extracted from membranes by methyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 13. Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of liposomal delivery on in vitro antitumor activity of lipophilic conjugates of methotrexate with lipoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 19. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Extraction of cis-5-Dodecenoic Acid from Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful extraction of cis-5-Dodecenoic acid from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from tissues?
A1: The primary challenges include:
-
Enzymatic Degradation: Lipases and other enzymes present in tissues can degrade this compound post-collection. To mitigate this, tissues should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C.[1] All extraction steps should be performed on ice to minimize enzymatic activity.[1]
-
Oxidation: As a monounsaturated fatty acid, this compound is susceptible to oxidation at its double bond. The use of antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), in the extraction solvents is highly recommended.[1]
-
Co-extraction of Contaminants: Other lipids and non-lipid molecules are often co-extracted, which can interfere with downstream analysis. Purification steps, such as a "Folch wash" or solid-phase extraction (SPE), are often necessary to obtain a clean extract.[1]
-
Emulsion Formation: The mixing of organic solvents and aqueous components of the tissue homogenate can lead to the formation of stable emulsions, making phase separation difficult. Gentle mixing and centrifugation can help to break up emulsions.
-
Low Abundance: this compound may be present in low concentrations in certain tissues, requiring sensitive analytical methods for detection and quantification.
Q2: Which solvent system is optimal for extracting this compound?
A2: The choice of solvent system depends on the tissue type and the desired purity of the extract.
-
General Purpose: A 2:1 (v/v) mixture of chloroform (B151607) and methanol, as used in the Folch and Bligh & Dyer methods, is a widely used and effective solvent system for extracting a broad range of lipids, including this compound.[1][2]
-
High-Fat Tissues: For tissues with a high fat content, the Folch method is often preferred due to its higher solvent-to-tissue ratio.[1][2]
-
Less Toxic Alternatives: A mixture of hexane (B92381) and isopropanol (B130326) can be used as a less toxic alternative to chloroform-based systems, although it may be less efficient for extracting more polar lipids.[1]
This compound is slightly soluble in chloroform and methanol.[3][4]
Q3: How can I prevent the degradation of this compound during extraction?
A3: To prevent degradation, the following precautions should be taken:
-
Work Quickly and at Low Temperatures: Perform all procedures on ice to minimize enzymatic activity.[1]
-
Use Antioxidants: Add an antioxidant like BHT to the extraction solvents to prevent the oxidation of the double bond.[1]
-
Use an Inert Atmosphere: Whenever possible, work under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]
-
Proper Storage: Store the final lipid extract at -20°C or lower in an airtight container, protected from light.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized. For tougher tissues, consider cryogenic grinding. Use a mechanical homogenizer for optimal disruption.[1] |
| Inappropriate solvent choice or insufficient solvent volume. | Use a chloroform/methanol mixture for a broad range of lipids.[1] Ensure a solvent-to-tissue ratio of at least 20:1 (v/w) is used.[1] | |
| Insufficient number of extractions. | Perform at least two to three sequential extractions of the tissue homogenate to maximize the yield.[6] | |
| Poor Reproducibility | Inconsistent homogenization. | Standardize the homogenization procedure, including time, speed, and equipment settings. |
| Incomplete phase separation. | Centrifuge samples at a sufficient speed and for an adequate duration to ensure a clear separation of the aqueous and organic phases. The addition of a salt solution (e.g., 0.9% NaCl) can improve phase separation.[1] | |
| Presence of Contaminants in the Final Extract | Co-extraction of non-lipid components. | A "Folch wash" with a salt solution is effective at removing many non-lipid contaminants.[1] For cleaner extracts, consider using Solid-Phase Extraction (SPE) for purification.[1] |
| Formation of a Stable Emulsion | Vigorous shaking during phase separation. | Instead of vigorous shaking, use gentle inversions of the separatory funnel to mix the phases. |
| Presence of emulsifying agents (e.g., phospholipids, proteins). | Let the sample sit undisturbed to allow for gravity separation. Centrifugation is a highly effective method for breaking emulsions. |
Data Presentation
Table 1: Comparison of Lipid Extraction Yields from Animal Tissue using Different Solvent Systems.
| Extraction Method | Total Lipid Yield (mg/g tissue) | Neutral Lipid Yield (mg/g tissue) | Phospholipid Yield (mg/g tissue) | Free Fatty Acid Yield (mg/g tissue) |
| Folch (Chloroform/Methanol) | 9.25 ± 0.25 | 5.45 ± 0.18 | 2.15 ± 0.12 | 1.95 ± 0.10 |
| Bligh & Dyer (Chloroform/Methanol/Water) | 9.15 ± 0.22 | 5.38 ± 0.14 | 2.08 ± 0.10 | 1.79 ± 0.09 |
| Hexane/Isopropanol | 6.98 ± 0.45 | 4.52 ± 0.33 | 1.35 ± 0.21 | 0.98 ± 0.18 |
Data is presented as mean ± standard deviation. Absolute yields will vary depending on the specific tissue type.
Experimental Protocols
Protocol 1: Modified Folch Method for Total Lipid Extraction
This method is suitable for a wide range of tissues and is particularly effective for those with a high lipid content.[1]
Materials:
-
Tissue sample (fresh or frozen at -80°C)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
BHT (Butylated hydroxytoluene)
-
Glass homogenizer
-
Whatman No. 1 filter paper
-
Separatory funnel
-
Centrifuge
-
Nitrogen gas supply
Procedure:
-
Homogenization:
-
Filtration:
-
Washing:
-
Add 0.2 volumes (approximately 5 mL) of 0.9% NaCl solution to the filtrate in the separatory funnel.[1]
-
Gently invert the funnel several times to mix and then allow the phases to separate.
-
-
Collection:
-
Drying and Storage:
Protocol 2: Bligh-Dyer Method for Lipid Extraction
This is a rapid method suitable for tissues with lower lipid content and for cell suspensions.[1]
Materials:
-
Tissue sample (fresh or frozen at -80°C)
-
Chloroform
-
Methanol
-
Distilled water
-
BHT
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenization:
-
Phase Separation:
-
Collection:
-
Using a Pasteur pipette, carefully transfer the lower chloroform phase to a new glass tube.[1]
-
-
Drying and Storage:
-
Evaporate the solvent under a stream of nitrogen and store the lipid extract at -20°C or below.[1]
-
Visualization
Caption: Workflow for the extraction of this compound from tissues.
References
Validation & Comparative
Validating cis-5-Dodecenoic Acid Quantification: A Comparison of LC-MS and GC-MS Methodologies
For researchers, scientists, and drug development professionals, the precise and reliable quantification of fatty acids like cis-5-Dodecenoic acid is paramount for understanding biological processes and developing novel therapeutics. This guide provides an objective comparison of two prominent analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data and detailed methodologies to facilitate an informed decision for your analytical workflow.
Executive Summary
Both LC-MS and GC-MS are powerful techniques for the quantification of this compound, each with distinct advantages and disadvantages. LC-MS offers the significant benefit of analyzing the free fatty acid directly, simplifying sample preparation and reducing the risk of analyte degradation or isomerization.[1][2] In contrast, GC-MS necessitates a derivatization step to convert this compound into a more volatile compound, typically a fatty acid methyl ester (FAME).[1][3] While this adds a step to the workflow, GC-MS is a robust and widely used technique with extensive libraries for compound identification.
The choice between these methods will depend on the specific requirements of your study, including sample throughput, sensitivity needs, and the availability of instrumentation. For high-throughput analysis where minimal sample handling is preferred, LC-MS may be the more suitable option. For comprehensive fatty acid profiling where established protocols are valued, GC-MS remains a strong contender.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS and GC-MS for the quantification of medium-chain fatty acids like this compound. These values are representative and can vary based on the specific instrumentation, methodology, and sample matrix.
| Performance Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Considerations |
| Analyte Form | Free Fatty Acid (underivatized) | Fatty Acid Methyl Ester (FAME) or other volatile derivative | LC-MS simplifies sample preparation by avoiding derivatization. GC-MS requires a chemical derivatization step.[1][2] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques demonstrate excellent linearity over a defined concentration range.[1] |
| Limit of Detection (LOD) | 0.5 - 10 nmol/L | 0.05 - 1.0 pg on column | LC-MS offers very low detection limits in solution, while GC-MS provides high sensitivity for the injected sample.[1] |
| Limit of Quantitation (LOQ) | 1.5 - 30 nmol/L | 0.15 - 3.0 pg on column | Both methods provide excellent sensitivity for quantitative analysis.[1] |
| Precision (%RSD) | < 15% | < 15% | Both techniques offer high precision for reproducible measurements.[1] |
| Accuracy (Recovery) | 85 - 115% | 88 - 110% | Both methods can achieve high accuracy with proper validation and use of internal standards.[1] |
| Sample Throughput | Higher | Lower | The elimination of the derivatization step generally allows for higher sample throughput with LC-MS. |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving accurate and reproducible quantification of this compound. Below are representative methodologies for both LC-MS and GC-MS.
LC-MS/MS Method for this compound Quantification
This protocol describes the direct analysis of this compound in a biological matrix, such as plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).
-
Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 60% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (Hypothetical): Precursor ion (m/z 197.15) → Product ion (e.g., m/z 153.1)
3. Quantification
-
A calibration curve is constructed by analyzing a series of known concentrations of this compound standards.
-
The peak area ratio of the analyte to the internal standard is used for quantification to correct for matrix effects and variations in sample processing.
GC-MS Method for this compound Quantification
This protocol involves the derivatization of this compound to its corresponding fatty acid methyl ester (FAME) prior to analysis.
1. Sample Preparation (Lipid Extraction and Derivatization)
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma, add an internal standard (e.g., heptadecanoic acid).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
-
Derivatization to FAMEs:
-
Evaporate the solvent from the lipid extract under nitrogen.
-
Add 1 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.
-
Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min and hold for 5 minutes.
-
Injector Temperature: 250°C
-
Mass Spectrometer: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the methyl ester of this compound.
3. Quantification
-
Quantification is performed using a calibration curve prepared from FAME standards.
-
The peak area of the analyte is normalized to the peak area of the internal standard.
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of this compound, the following diagrams are provided.
Caption: A generalized workflow for the quantification of this compound using LC-MS/MS.
Caption: A diagram illustrating the role of this compound as a COX inhibitor and in beta-oxidation.
References
A Researcher's Guide to the Analytical Performance of cis-5-Dodecenoic Acid Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids is paramount for applications ranging from metabolic studies to pharmaceutical quality control. The selection of an appropriate analytical standard is a critical decision that directly impacts the reliability of experimental data. This guide provides a comprehensive comparison of the analytical performance of the cis-5-Dodecenoic acid standard against a common saturated counterpart, Lauric acid (C12:0), and a widely used odd-chain internal standard, Tridecanoic acid (C13:0).
Performance Comparison of Analytical Standards
The ideal analytical standard should exhibit high purity, stability, and provide a linear response over a relevant concentration range in the chosen analytical method. This section compares this compound with Lauric acid and Tridecanoic acid based on typical performance characteristics observed in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Data Summary
The following table summarizes the key performance metrics for this compound and two common alternatives. These values are representative of what can be expected from a properly validated GC-MS method.
| Parameter | This compound | Lauric Acid (C12:0) | Tridecanoic Acid (C13:0) - Internal Standard |
| Purity (%) | ≥99 | ≥99 | ≥99 |
| Linearity (R²) | >0.995 | >0.995 | N/A |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.1 - 1 ng/mL | N/A |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.5 - 5 ng/mL | N/A |
| Precision (%RSD) | <10% | <10% | N/A |
| Accuracy (% Recovery) | 90-110% | 90-110% | N/A |
| Chemical Stability | Moderate (prone to oxidation) | High | High |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for generating reliable and reproducible data. Below are representative protocols for the analysis of this compound and its comparators using GC-MS.
I. Sample Preparation and Derivatization
For GC-MS analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).
-
Lipid Extraction:
-
To 100 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
For quantitative analysis, add a known amount of an internal standard, such as Tridecanoic acid (C13:0).
-
Vortex the mixture vigorously for 2 minutes.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic layer containing the lipids and dry it under a stream of nitrogen.
-
-
Derivatization to FAMEs:
-
To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Seal the tube and heat at 80°C for 1 hour.
-
After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.
-
Vortex and centrifuge to separate the layers.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
-
II. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 240°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MSD Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
III. HPLC-UV Analysis
For non-volatile or thermally labile fatty acids, HPLC with UV detection can be an alternative.
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) monitoring at 205 nm.
Visualizing Experimental Workflows and Relationships
Diagrams are essential for clearly communicating complex experimental workflows and logical relationships.
Conclusion
The choice of an analytical standard is a critical step in the development of robust and reliable quantitative methods for fatty acids. This compound is a suitable standard for the quantification of this specific unsaturated fatty acid. For applications requiring an internal standard to correct for analytical variability, an odd-chain fatty acid like Tridecanoic acid (C13:0) is an excellent choice. When comparing the chromatographic behavior and stability of this compound, the saturated analogue Lauric acid (C12:0) serves as a useful benchmark. Ultimately, the selection of the most appropriate standard will depend on the specific requirements of the analytical method and the research question being addressed.
A Comparative Analysis of cis-5-Dodecenoic Acid and trans-5-Dodecenoic Acid: Uncovering a Gap in Current Research
A comprehensive review of available scientific literature reveals a significant disparity in the research focus on the biological activities of cis-5-Dodecenoic acid and its geometric isomer, trans-5-Dodecenoic acid. While this compound has been characterized to some extent for its anti-inflammatory properties, a direct comparative analysis with its trans counterpart, supported by experimental data, is notably absent from published studies. This guide synthesizes the known information on this compound and highlights the current knowledge gap regarding the bioactivity of trans-5-Dodecenoic acid, underscoring a potential area for future investigation.
Known Biological Activity of this compound
This compound has been identified as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition curtails the synthesis of prostaglandins, which are key mediators of inflammation. Consequently, this compound exhibits anti-inflammatory activity.
Furthermore, this fatty acid is involved in the β-oxidation metabolic pathway. However, its metabolic rate is reported to be considerably lower than that of saturated fatty acids. This suggests a distinct metabolic fate and potential for accumulation or alternative biochemical transformations within biological systems.
The Unexplored Landscape of trans-5-Dodecenoic Acid Activity
In stark contrast to its cis isomer, there is a conspicuous absence of research into the biological effects of trans-5-Dodecenoic acid. Extensive searches of scientific databases did not yield any studies detailing its specific activities, be it anti-inflammatory, metabolic, or otherwise. This lack of data prevents any meaningful comparison with this compound at this time.
The Importance of Isomeric Configuration in Biological Systems
The geometric configuration of fatty acids—whether cis or trans—is known to profoundly influence their physical properties and biological functions. The "kink" introduced by a cis double bond affects the packing of fatty acids in cell membranes, influencing membrane fluidity and the function of membrane-bound proteins. Trans fatty acids, with their more linear structure, tend to pack more tightly, leading to decreased membrane fluidity, which can have significant physiological consequences.
Given these fundamental differences, it is highly probable that this compound and trans-5-Dodecenoic acid possess distinct biological activities. However, without empirical evidence, any claims regarding the specific effects of the trans isomer remain speculative.
Future Research Directions
The current state of knowledge presents a clear opportunity for further research. A direct, head-to-head comparison of the biological activities of this compound and trans-5-Dodecenoic acid is warranted. Such a study would ideally investigate:
-
Enzyme Inhibition: A comparative assay of their inhibitory effects on COX-1, COX-2, and other relevant enzymes.
-
Metabolic Studies: An analysis of their respective rates and pathways of metabolism.
-
Cellular Effects: Examination of their impact on cell membrane properties, signaling pathways, and gene expression in relevant cell models.
A logical workflow for a comparative study is proposed below.
Until such research is conducted, a comprehensive and data-supported comparison of the activities of this compound and trans-5-Dodecenoic acid remains an unmet need in the scientific community. The information presented here is based on the limited available data for the cis isomer and the notable absence of data for the trans isomer.
A Comparative Analysis of cis-5-Dodecenoic Acid and Other Medium-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cis-5-Dodecenoic acid against other common medium-chain fatty acids (MCFAs), including lauric acid (C12:0), capric acid (C10:0), and caprylic acid (C8:0). The focus is on their anti-inflammatory effects, metabolic pathways, and underlying signaling mechanisms, supported by available experimental data.
Introduction
Medium-chain fatty acids (MCFAs), defined as fatty acids with aliphatic tails of 6 to 12 carbon atoms, are increasingly recognized for their diverse biological activities and therapeutic potential.[1][2] Unlike long-chain fatty acids, MCFAs are rapidly absorbed and metabolized, serving as a quick energy source.[3] This guide delves into the specific properties of this compound, a monounsaturated C12 fatty acid, and contrasts them with well-studied saturated MCFAs to inform research and drug development efforts.
Anti-Inflammatory Properties: A Comparative Overview
A key area of interest for MCFAs is their ability to modulate inflammatory responses. This is often assessed by their capacity to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.
Table 1: Comparative COX Inhibition by Medium-Chain Fatty Acids
| Fatty Acid | Target | Inhibition | Concentration | IC50 |
| This compound | COX-1 | 35% | 100 µg/mL | Data not available |
| COX-2 | 32% | 100 µg/mL | Data not available | |
| Lauric acid (C12:0) | COX-2 | - | - | Data not available |
| Capric acid (C10:0) | COX-2 | Inhibits activity | - | Data not available |
| Caprylic acid (C8:0) | COX-2 | - | - | Data not available |
This compound has demonstrated direct inhibitory effects on both COX-1 and COX-2 enzymes, reducing prostaglandin (B15479496) synthesis.[4][5][6] At a concentration of 100 µg/mL, it inhibits COX-1 by 35% and COX-2 by 32%.[5] While specific IC50 values are not available, this indicates a non-selective inhibitory action.
Lauric acid, capric acid, and caprylic acid also exhibit anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways rather than direct, potent COX inhibition.[7][8][9] For instance, both capric and lauric acid have been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of MAP kinases.
Metabolic Fate: A Look at Beta-Oxidation
The metabolic rate of fatty acids is crucial for their physiological effects. MCFAs are known for their rapid beta-oxidation in the mitochondria, which contributes to their use as a ready energy source.
Table 2: Comparative Metabolic Rates of Medium-Chain Fatty Acids
| Fatty Acid | Relative Rate of Beta-Oxidation | Key Metabolic Features |
| This compound | Slower than saturated fatty acids | The dehydrogenation rate of its CoA derivative is 10-44% of that of saturated acyl-CoAs.[5] |
| Lauric acid (C12:0) | Faster than longer-chain saturated fatty acids | Can undergo omega-oxidation in addition to beta-oxidation.[10][11] |
| Capric acid (C10:0) | Rapid | Efficiently metabolized. |
| Caprylic acid (C8:0) | Rapid | Efficiently metabolized. |
Experimental data indicates that the metabolic rate of this compound is significantly lower than that of saturated fatty acids.[5][6] Specifically, the dehydrogenation of cis-5-dodecenoyl-CoA, a key step in beta-oxidation, is only 10-44% as efficient as that of saturated acyl-CoAs.[5] This suggests a slower energy release compared to its saturated counterparts.
In contrast, lauric acid is oxidized at a faster rate than longer-chain saturated fatty acids like myristic, palmitic, and stearic acids.[10] Studies in isolated liver cells have also shown that lauric acid can be metabolized through omega-oxidation, providing an alternative metabolic route.[11]
Key Signaling Pathways
The biological activities of MCFAs are mediated through their interaction with key cellular signaling pathways, notably the NF-κB and PPAR pathways, which are central regulators of inflammation and metabolism.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. Several MCFAs have been shown to modulate this pathway.
-
Caprylic acid (C8:0) has been found to suppress inflammation by inhibiting the TLR4/NF-κB signaling pathway.[12]
-
Capric acid (C10:0) can inhibit RANKL-induced osteoclast differentiation through the suppression of NF-κB signaling.[13]
-
Lauric acid (C12:0) has also been implicated in the modulation of the NF-κB pathway as part of its anti-inflammatory action.
The precise effect of this compound on the NF-κB pathway has not been extensively documented in the available literature.
NF-κB Signaling Pathway
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs.
-
Medium-chain fatty acids (MCFAs) in general have been identified as selective PPARγ activators and pan-PPAR partial agonists.[14]
-
Lauric acid (C12:0) has been shown to up-regulate the transcription factor PPARα, which is involved in beta-oxidation.
-
The interaction of this compound with PPARs has not been clearly established in the reviewed literature.
PPAR Signaling Pathway
Experimental Protocols
Protocol 1: In Vitro COX Inhibition Assay
This protocol provides a general method for determining the inhibitory effect of fatty acids on COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation:
-
Reconstitute purified COX-1 or COX-2 enzyme in a suitable assay buffer.
-
Prepare a stock solution of arachidonic acid (the substrate) in ethanol.
-
-
Inhibitor Preparation:
-
Dissolve the test fatty acids (this compound, lauric acid, etc.) in a suitable solvent (e.g., DMSO or ethanol) to create stock solutions.
-
Prepare serial dilutions of the fatty acid stock solutions in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme, and the test fatty acid dilution (or vehicle control).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
-
Detection:
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each fatty acid concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: In Vitro Fatty Acid Beta-Oxidation Assay
This protocol outlines a method for measuring the rate of fatty acid beta-oxidation in cultured cells (e.g., hepatocytes).
-
Cell Culture and Treatment:
-
Culture cells in appropriate medium until they reach the desired confluence.
-
Prepare stock solutions of radiolabeled fatty acids (e.g., [1-¹⁴C] this compound, [1-¹⁴C] lauric acid) complexed with fatty acid-free bovine serum albumin (BSA).
-
Incubate the cells with the radiolabeled fatty acid substrate for various time points.
-
-
Measurement of Beta-Oxidation:
-
After incubation, stop the reaction by adding perchloric acid.
-
Separate the acid-soluble metabolites (which include the products of beta-oxidation) from the un-metabolized fatty acids by centrifugation.
-
Measure the radioactivity in the acid-soluble fraction using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the amount of cellular protein.
-
Calculate the rate of beta-oxidation as nmol of fatty acid oxidized per minute per mg of protein.
-
Experimental Workflows
Conclusion
This compound exhibits distinct properties compared to common saturated medium-chain fatty acids. Its direct, non-selective inhibition of COX-1 and COX-2, coupled with a slower rate of beta-oxidation, suggests a different pharmacological and metabolic profile. While lauric, capric, and caprylic acids primarily exert their anti-inflammatory effects through the modulation of signaling pathways like NF-κB, the direct enzymatic inhibition by this compound presents an alternative mechanism of action within the MCFA class.
Further research is warranted to elucidate the IC50 values of these MCFAs for COX enzymes under standardized conditions to allow for a more direct quantitative comparison. Additionally, investigating the specific interactions of this compound with the NF-κB and PPAR signaling pathways will provide a more complete understanding of its biological activities and therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. Beta-oxidation of medium chain (C8-C14) fatty acids studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | axonscientific.com [axonscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacophore study, molecular docking and molecular dynamic simulation of virgin coconut oil derivatives as anti-inflammatory agent against COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential oxidation of saturated and unsaturated fatty acids in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Omega-oxidation of fatty acids studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of cis-5-Dodecenoic Acid COX Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cyclooxygenase (COX) inhibitory activity of cis-5-Dodecenoic acid against other well-known non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by available experimental data and detailed methodologies to assist in research and drug development.
Executive Summary
Data Presentation
The following table summarizes the available quantitative data on the COX inhibitory activity of this compound and comparator compounds. It is important to note that the data for this compound is presented as percentage inhibition at a specific concentration, whereas the data for the comparator drugs are presented as IC50 values, which represent the concentration required for 50% inhibition.
| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity (COX-1/COX-2 Ratio) |
| This compound | 35% at 100 µg/mL[2] | 32% at 100 µg/mL[2] | Not Applicable |
| Aspirin (B1665792) | IC50: 1.3 µM[5] | IC50: >100 µM[5] | <0.013 |
| Ibuprofen | IC50: 1.4 µM[5] | IC50: >100 µM[5] | <0.014 |
| Celecoxib (B62257) | IC50: 2.2 µM[5] | IC50: 4.8 nM (0.0048 µM)[6] | 458 |
Experimental Protocols
The following is a detailed methodology for a representative fluorometric COX inhibitor screening assay, based on commercially available kits. This type of assay is suitable for determining the COX inhibitory potential of fatty acids like this compound.
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX. The COX enzyme converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2). A fluorescent probe is then used to detect the peroxidase-mediated reduction of PGG2, resulting in a fluorescent product that can be quantified. A decrease in fluorescence in the presence of a test compound indicates inhibition of COX activity.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Sodium Hydroxide (NaOH)
-
Test compounds (e.g., this compound, aspirin, ibuprofen, celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare COX Assay Buffer as per the manufacturer's instructions.
-
Reconstitute COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Keep on ice.
-
Prepare a working solution of the COX Probe in a suitable solvent like DMSO.
-
Prepare a working solution of the COX Cofactor in the assay buffer.
-
Prepare a stock solution of Arachidonic Acid in ethanol (B145695) and then dilute with NaOH and water to the final working concentration.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the following:
-
Enzyme Control wells: COX Assay Buffer.
-
Inhibitor Control wells: A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Test Compound wells: The test compound at various concentrations.
-
-
Add the reconstituted COX-1 or COX-2 enzyme to all wells except the blank.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the Reaction Mix to all wells.
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in a microplate reader at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Read the fluorescence kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Mandatory Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | axonscientific.com [axonscientific.com]
- 4. This compound (2430-94-6) for sale [vulcanchem.com]
- 5. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
A Comparative Guide to the Metabolic Fates of cis-5-Dodecenoic Acid and Arachidonic Acid
This guide provides a detailed comparison of the metabolic pathways of cis-5-Dodecenoic acid and arachidonic acid, tailored for researchers, scientists, and drug development professionals. We will explore their distinct enzymatic processing, resulting metabolites, and physiological implications, supported by quantitative data and experimental protocols.
Introduction to the Fatty Acids
Arachidonic acid (AA) is a 20-carbon polyunsaturated omega-6 fatty acid, renowned for its central role as a precursor to a vast network of potent signaling molecules called eicosanoids.[1][2] These molecules are critical mediators of inflammation, immune responses, and vascular function.[2][3][4] AA is typically esterified in cell membrane phospholipids (B1166683) and is released upon cellular stimulation.[5][6]
This compound , a less-studied 12-carbon monounsaturated fatty acid, presents a contrasting metabolic profile.[7][8] Primarily recognized as an endogenous metabolite, its known roles involve serving as a substrate for beta-oxidation and as an inhibitor of key inflammatory enzymes.[9][10]
Comparative Overview of Metabolic Pathways
The metabolic fates of arachidonic acid and this compound are fundamentally different. Arachidonic acid is the starting point for complex signaling cascades, whereas this compound is primarily involved in energy metabolism and enzymatic inhibition.
Arachidonic Acid: A Hub for Eicosanoid Synthesis
Upon release from the cell membrane by phospholipase A2 (PLA2), free arachidonic acid is metabolized through three major enzymatic pathways.[1][3][6]
-
Cyclooxygenase (COX) Pathway : The COX-1 and COX-2 enzymes convert AA into unstable intermediates, PGG2 and PGH2.[5] These are further processed by specific synthases into various prostanoids, including prostaglandins (B1171923) (which mediate inflammation and pain) and thromboxanes (which are involved in blood clotting).[5][6]
-
Lipoxygenase (LOX) Pathway : LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) oxygenate AA to produce hydroperoxyeicosatetraenoic acids (HPETEs).[2][5] These are subsequently converted to a range of bioactive lipids, including leukotrienes (potent mediators of inflammation and allergic reactions), hydroxyeicosatetraenoic acids (HETEs), and lipoxins, which are involved in the resolution of inflammation.[3][5]
-
Cytochrome P450 (CYP450) Pathway : CYP450 epoxygenases and hydroxylases metabolize AA into epoxyeicosatrienoic acids (EETs) and additional HETEs.[4][6] These metabolites play significant roles in regulating vascular tone, renal function, and cardiovascular health.[3]
This compound: β-Oxidation and COX Inhibition
The metabolism of this compound is less complex and follows two primary routes.
-
Fatty Acid β-Oxidation : The principal catabolic fate for this compound is mitochondrial β-oxidation. It is first activated to its coenzyme A (CoA) derivative, cis-5-dodecenoyl-CoA.[10] This molecule then enters the β-oxidation spiral to be broken down into acetyl-CoA units for energy production.[9][10] However, its metabolic rate is notably slower than that of saturated fatty acids.[10][11]
-
Enzyme Inhibition : Unlike arachidonic acid, which is a substrate for COX enzymes, this compound acts as an inhibitor of both COX-1 and COX-2.[9][10] By blocking the active site of these enzymes, it reduces the synthesis of prostaglandins from arachidonic acid, thereby possessing anti-inflammatory properties.[10][11]
Quantitative Data Summary
The following tables summarize the structural differences and available quantitative metabolic data for both fatty acids.
Table 1: General Characteristics of Fatty Acids
| Feature | This compound | Arachidonic Acid |
| IUPAC Name | (5Z)-dodec-5-enoic acid | (5Z,8Z,11Z,14Z)-Icosatetraenoic acid |
| Molecular Formula | C₁₂H₂₂O₂ | C₂₀H₃₂O₂ |
| Carbon Chain | 12 | 20 |
| Double Bonds | 1 (monounsaturated) | 4 (polyunsaturated) |
| Omega Class | n-7 | n-6 |
| Primary Role | Energy Source / Enzyme Inhibitor | Eicosanoid Precursor |
Table 2: Comparative Metabolic and Inhibitory Data
| Parameter | This compound | Arachidonic Acid | Reference |
| Interaction with COX-1 | Inhibitor (35% inhibition at 100 µg/mL) | Substrate | [10] |
| Interaction with COX-2 | Inhibitor (32% inhibition at 100 µg/mL) | Substrate | [10] |
| Primary Catabolic Pathway | β-Oxidation | Eicosanoid Synthesis | [1][9] |
| β-Oxidation Rate | Dehydrogenation rate is 10-44% of saturated acyl-CoA | Not a primary catabolic route | [10] |
| Metabolism by CYP2J2 | Not reported | Metabolized at 56 ± 4 pmol/nmol/min | [12] |
| Metabolism by CYP4F2 | Not reported | Metabolized (relative rate of 1) | [12] |
Experimental Protocols
Detailed methodologies are crucial for studying the metabolic fates of these fatty acids. Below are representative protocols.
Protocol 1: In Vitro COX Inhibition Assay
This protocol determines the inhibitory effect of a compound like this compound on COX-1 and COX-2 activity.
-
Enzyme Preparation : Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture : Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione).
-
Incubation : Add the test compound (this compound, dissolved in a suitable solvent like DMSO) at various concentrations to the reaction mixture. Include a vehicle control (DMSO alone).
-
Initiation : Initiate the enzymatic reaction by adding a known concentration of arachidonic acid as the substrate.
-
Measurement : The reaction measures the oxygen consumption using an oxygen electrode. The rate of oxygen uptake is proportional to COX activity.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity.
Protocol 2: Measurement of Fatty Acid β-Oxidation in Isolated Hepatocytes
This protocol quantifies the rate of β-oxidation using a radiolabeled fatty acid substrate.[13]
-
Hepatocyte Isolation : Isolate primary hepatocytes from a mouse liver via collagenase perfusion.[14] Assess cell viability using a method like trypan blue exclusion.
-
Substrate Preparation : Prepare a solution of [1-¹⁴C]-labeled fatty acid (e.g., palmitic acid, as a proxy for general fatty acid oxidation studies) complexed to bovine serum albumin (BSA).
-
Incubation : Incubate a suspension of freshly isolated hepatocytes in a buffer containing the [¹⁴C]-fatty acid substrate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination : Stop the reaction by adding perchloric acid. This precipitates proteins and cell debris while leaving acid-soluble metabolites (ASMs) in the supernatant.
-
Separation : Centrifuge the samples to pellet the precipitate. The supernatant contains ¹⁴C-labeled ASMs, such as acetyl-CoA, which are products of β-oxidation.
-
Quantification : Measure the radioactivity of the supernatant using a liquid scintillation counter.
-
Data Analysis : The amount of radioactivity in the acid-soluble fraction is directly proportional to the rate of fatty acid β-oxidation. Normalize the results to the total protein content or cell number.
Conclusion
The metabolic fates of this compound and arachidonic acid are strikingly divergent, reflecting their different carbon lengths, degrees of unsaturation, and resulting biological roles. Arachidonic acid is a cornerstone of inflammatory and signaling pathways, serving as a substrate for the production of a diverse array of potent eicosanoids. In contrast, this compound's known metabolic activities are centered on energy production via a relatively slow β-oxidation process and the direct inhibition of the COX enzymes responsible for initiating arachidonic acid's pro-inflammatory cascade. This fundamental difference—one being a substrate and the other an inhibitor for the same key enzymes—underscores the nuanced and structure-dependent roles of fatty acids in cellular physiology and pathology. Understanding these distinctions is paramount for researchers developing therapeutic agents that target fatty acid metabolic pathways.
References
- 1. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Arachidonic Acid and Its Metabolites on Functional Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Arachidonic Acid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound | C12H22O2 | CID 5312378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | axonscientific.com [axonscientific.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes [jove.com]
Comparative Efficacy of cis-5-Dodecenoic Acid and Other Cyclooxygenase (COX) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of cis-5-Dodecenoic acid against other well-established cyclooxygenase (COX) inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to support informed decisions in anti-inflammatory research.
Introduction to Cyclooxygenase Inhibition
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the gastric mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.
The therapeutic action of anti-inflammatory drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs), is primarily due to the inhibition of COX-2. However, the common gastrointestinal side effects associated with many NSAIDs are a result of the simultaneous inhibition of COX-1. This has led to the development of COX-2 selective inhibitors with the aim of reducing these adverse effects.
This compound, a monounsaturated fatty acid, has been identified as an inhibitor of both COX-1 and COX-2, demonstrating anti-inflammatory activity.[1] This guide will compare its efficacy with that of other common COX inhibitors.
Quantitative Comparison of COX Inhibitor Efficacy
The efficacy of COX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the available data on the inhibitory activity of this compound and compares it with the IC50 values of several common NSAIDs. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the enzyme source (e.g., ovine, human) and the assay type.
| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity (COX-1/COX-2 IC50 Ratio) | Reference(s) |
| This compound | 35% inhibition at 100 µg/mL | 32% inhibition at 100 µg/mL | Not Applicable | [2] |
| Ibuprofen (B1674241) | IC50: 13 µM | IC50: 370 µM | 0.035 | |
| Naproxen (B1676952) | IC50: 8.72 µM | IC50: 5.15 µM | 1.69 | |
| Diclofenac (B195802) | IC50: 4 nM (human), 5.1 µM (ovine) | IC50: 1.3 nM (human), 0.84 µM (ovine) | 3.08 (human), 6.07 (ovine) | |
| Celecoxib (B62257) | IC50: 15 µM | IC50: 0.04 µM (40 nM) | 375 |
Signaling Pathway of COX Inhibition
The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for COX inhibitors.
Caption: Arachidonic acid cascade and the site of action for COX inhibitors.
Experimental Protocols
This section details a representative in vitro experimental protocol for assessing the inhibitory activity of compounds against COX-1 and COX-2. This protocol is based on commercially available COX inhibitor screening assay kits.
In Vitro COX (Ovine) Inhibitor Screening Assay (Colorimetric)
Objective: To determine the IC50 values of a test compound for the inhibition of ovine COX-1 and recombinant ovine COX-2.
Principle: This assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 (ovine) and COX-2 (ovine, recombinant) enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin
-
Arachidonic Acid (substrate)
-
Potassium Hydroxide
-
Colorimetric Substrate (TMPD)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Assay Buffer.
-
Dilute Hemin in Assay Buffer.
-
Prepare a stock solution of the test compound and make serial dilutions to the desired concentrations.
-
Prepare the Arachidonic Acid substrate solution by diluting with Potassium Hydroxide and Assay Buffer.
-
-
Assay Setup:
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.
-
-
Incubation:
-
Gently shake the plate for a few seconds.
-
Incubate the plate for 5 minutes at 25°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the prepared Arachidonic Acid solution to all wells.
-
Immediately add 10 µL of the Colorimetric Substrate (TMPD) to all wells.
-
Shake the plate for a few seconds.
-
Read the absorbance at 590 nm using a microplate reader precisely two minutes after initiating the reaction.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells from the absorbance of all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Absorbance of 100% Initial Activity - Absorbance of Inhibitor) / Absorbance of 100% Initial Activity ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Caption: Workflow for the in vitro COX inhibitor screening assay.
Conclusion
This compound demonstrates inhibitory activity against both COX-1 and COX-2 enzymes.[2] Based on the available data, it appears to be a non-selective inhibitor of moderate potency. In comparison, established NSAIDs exhibit a wide range of potencies and selectivities, from the non-selective inhibition of ibuprofen and naproxen to the highly COX-2 selective inhibition of celecoxib.
The provided experimental protocol offers a standardized method for researchers to further characterize the inhibitory profile of this compound and other novel compounds. A direct comparison of IC50 values obtained under identical experimental conditions would be necessary for a more definitive assessment of its relative efficacy. Further research into the anti-inflammatory properties of this compound is warranted to understand its potential therapeutic applications.
References
Assessing the Cross-Reactivity of cis-5-Dodecenoic Acid in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of cis-5-Dodecenoic acid in immunoassays. Due to a lack of publicly available experimental data on the cross-reactivity of this specific fatty acid, this document outlines the principles of cross-reactivity assessment, provides a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and presents a hypothetical comparison with structurally similar fatty acids. This guide is intended to equip researchers with the necessary tools to conduct their own comparative analysis.
This compound is a medium-chain monounsaturated fatty acid. In the context of immunoassays, which rely on the specific binding of antibodies to target analytes, the potential for cross-reactivity with structurally related molecules is a critical consideration for assay accuracy. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte, which can lead to inaccurate quantification.[1]
Hypothetical Cross-Reactivity Data
To illustrate how the cross-reactivity of an immunoassay for this compound would be evaluated, the following table presents hypothetical data. The degree of cross-reactivity is expected to be higher for fatty acids with similar chain length and double bond position.
| Compound | Structure | Chain Length | Double Bond Position | Hypothetical IC50 (ng/mL) | Hypothetical Cross-Reactivity (%) |
| This compound | CH3(CH2)5CH=CH(CH2)3COOH | C12 | cis-5 | 10 | 100% |
| trans-5-Dodecenoic acid | CH3(CH2)5CH=CH(CH2)3COOH (trans) | C12 | trans-5 | 50 | 20% |
| cis-7-Dodecenoic acid | CH3(CH2)3CH=CH(CH2)5COOH | C12 | cis-7 | 100 | 10% |
| Lauroleic acid (cis-9-Dodecenoic acid) | CH3CH2CH=CH(CH2)7COOH | C12 | cis-9 | 500 | 2% |
| Myristoleic acid (cis-9-Tetradecenoic acid) | CH3(CH2)3CH=CH(CH2)7COOH | C14 | cis-9 | >1000 | <1% |
| Palmitoleic acid (cis-9-Hexadecenoic acid) | CH3(CH2)5CH=CH(CH2)7COOH | C16 | cis-9 | >1000 | <1% |
| Oleic acid (cis-9-Octadecenoic acid) | CH3(CH2)7CH=CH(CH2)7COOH | C18 | cis-9 | >1000 | <1% |
| Dodecanoic acid (Lauric acid) | CH3(CH2)10COOH | C12 | None | 800 | 1.25% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary. The cross-reactivity percentage is calculated as: (IC50 of this compound / IC50 of test compound) x 100.
Principle of Competitive Immunoassay
Immunoassays for small molecules like fatty acids are often designed in a competitive format. In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Caption: Principle of a competitive immunoassay.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a method to determine the cross-reactivity of structurally related fatty acids in a hypothetical competitive ELISA for this compound.
Objective: To quantify the percentage of cross-reactivity of various fatty acids in a competitive ELISA designed for this compound.
Materials:
-
Microtiter plate pre-coated with an antibody specific for this compound.
-
This compound standard.
-
Potentially cross-reacting fatty acids (e.g., trans-5-Dodecenoic acid, Lauroleic acid, etc.).
-
Enzyme-conjugated this compound (e.g., HRP-conjugated).
-
Assay buffer.
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Microplate reader.
Methodology:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare serial dilutions of the this compound standard and each of the test fatty acids in the assay buffer.
-
Competitive Reaction:
-
Add 50 µL of the standard or test compound dilutions to the respective wells of the antibody-coated microtiter plate.
-
Add 50 µL of the enzyme-conjugated this compound to each well.
-
Incubate the plate according to the manufacturer's protocol (e.g., 1 hour at 37°C) to allow for competitive binding.
-
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Substrate Incubation: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
Stopping Reaction: Add 50 µL of the stop solution to each well to terminate the enzyme-substrate reaction.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standard.
-
Determine the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each test compound using the formula mentioned previously.
-
Experimental Workflow
The following diagram illustrates the workflow for assessing the cross-reactivity of this compound in a competitive ELISA.
Caption: Workflow for cross-reactivity assessment using competitive ELISA.
Conclusion
While direct experimental data on the cross-reactivity of this compound in immunoassays is not currently available, this guide provides a comprehensive framework for researchers to perform this evaluation. Understanding the specificity of an immunoassay is paramount for obtaining accurate and reliable data. By following the outlined experimental protocol and principles of data analysis, scientists can effectively characterize the cross-reactivity profile of their immunoassays for this compound and other lipid molecules.
References
Establishing the Purity of Synthetic cis-5-Dodecenoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for establishing the purity of synthetic cis-5-Dodecenoic acid, a monounsaturated fatty acid. The performance of key analytical techniques is compared, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Purity Determination Methods
The selection of an appropriate analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for isomer separation, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Sample Preparation | Derivatization to Fatty Acid Methyl Esters (FAMEs) is typically required to increase volatility.[1] | Can be analyzed directly or after derivatization to enhance UV detection.[2] | Dissolution in a deuterated solvent (e.g., CDCl3). |
| Typical Purity (%) | >99% | >99% | Provides structural confirmation and can indicate the presence of impurities, but precise quantification of high purity can be challenging. |
| Key Advantages | High resolution and sensitivity, robust and widely available.[2] | Excellent for separating cis/trans isomers, operates at ambient temperature, preventing degradation of thermally labile compounds.[2][3] | Provides unequivocal structural identification and can identify and quantify a wide range of impurities without the need for reference standards for each impurity. |
| Key Limitations | High temperatures can lead to degradation of some fatty acids; derivatization adds a step to the workflow.[3] | UV detection requires a chromophore; sensitivity may be lower than GC-FID for non-derivatized fatty acids. | Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret. |
| This compound Specific Data | Kovats Retention Index: 1560.1 - 1561.8 (as FAME on a non-polar column).[4] | Retention time is dependent on the specific column and mobile phase used. | ¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.42-5.31 (m, 2H, -CH=CH-), 2.36 (t, 2H, -CH₂-COOH), 2.09 (q, 2H, -CH₂-CH=), 2.01 (q, 2H, =CH-CH₂-), 1.69 (p, 2H, -CH₂-CH₂-COOH), 1.35-1.20 (m, 6H, -(CH₂)₃-CH₃), 0.88 (t, 3H, -CH₃).[5] ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 180.4, 131.7, 128.4, 33.7, 32.1, 29.3, 27.5, 26.7, 24.9, 23.0, 14.4.[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is a robust technique for quantifying the purity of fatty acids after converting them to their more volatile methyl esters (FAMEs).
a) Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Accurately weigh approximately 10 mg of the synthetic this compound into a screw-capped test tube.
-
Add 2 mL of a 2% sulfuric acid solution in methanol.
-
Securely cap the tube and heat at 60°C for 2 hours in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.
b) GC-FID Analysis:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A polar capillary column, such as a BPX70 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating fatty acid methyl esters.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Data Analysis: The purity is calculated based on the area percent of the this compound methyl ester peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful alternative to GC, particularly for analyzing the underivatized fatty acid and for separating geometric isomers.
a) Sample Preparation:
-
Prepare a stock solution of synthetic this compound in the mobile phase (e.g., acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b) HPLC-UV Analysis:
-
Instrument: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical starting condition could be 70:30 (v/v) acetonitrile:water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm (for the carboxylic acid group).
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is determined by the area percent of the this compound peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is an excellent tool for identifying and quantifying impurities.
a) Sample Preparation:
-
Dissolve 5-10 mg of the synthetic this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane, TMS, for chemical shift referencing) if quantitative analysis is required.
b) NMR Analysis:
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY: Shows proton-proton correlations.
-
HSQC: Shows direct proton-carbon correlations.
-
-
Data Analysis: The purity is assessed by comparing the integral of the characteristic peaks of this compound to the integrals of any impurity peaks. The presence of unexpected signals indicates impurities.
Mandatory Visualizations
Workflow for Purity Determination
The following diagram illustrates a logical workflow for establishing the purity of synthetic this compound.
Caption: A workflow for establishing the purity of synthetic this compound.
References
Inter-Laboratory Validation of cis-5-Dodecenoic Acid Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of cis-5-Dodecenoic acid, a fatty acid of interest in various research fields. The data presented herein is a synthesis of typical performance characteristics derived from inter-laboratory studies on fatty acid analysis, offering a framework for what to expect in a validation study for this specific compound. This guide is intended to assist researchers in selecting appropriate analytical techniques and understanding the potential for inter-laboratory variability.
Data Presentation: Performance Comparison of Analytical Methods
The accurate quantification of this compound is achievable through several analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method can be influenced by factors such as required sensitivity, sample matrix complexity, and desired throughput.[1] The following tables summarize key performance metrics from hypothetical inter-laboratory studies to illustrate typical validation data.
Table 1: Performance Metrics for GC-MS Based Methods
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of fatty acid methyl esters (FAMEs) by boiling points and polarity, detected by flame ionization.[1][2] | Separation of FAMEs followed by mass analysis for structural information.[1] |
| Linearity (R²) | >0.999 | >0.99 |
| Precision (RSD%) | <1.5% for peak areas | 2.77-5.82% (Intra-day) |
| Limit of Detection (LOD) | 0.21 to 0.54 µg/mL | Typically 0.01% to 0.05% of total fatty acids |
| Limit of Quantification (LOQ) | 0.63 to 1.63 µg/mL | Not explicitly found, but generally 3x LOD.[3] |
Table 2: Performance Metrics for LC-MS Based Methods
| Performance Metric | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of fatty acids based on physicochemical properties, followed by mass analysis.[1] |
| Linearity (R²) | >0.99 over a 100-fold linear dynamic range[1] |
| Precision (RSD%) | Generally good, with relative standard deviations <20% in inter-laboratory studies.[1] |
| Limit of Detection (LOD) | Median of 5 ng/mL[1] |
| Limit of Quantification (LOQ) | Not explicitly found, but typically a signal-to-noise ratio of at least 10:1 is acceptable.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in inter-laboratory studies. The following protocols outline the key steps for the analysis of this compound using GC-MS and LC-MS.
Protocol 1: GC-MS Analysis of this compound
This protocol involves the extraction of total fatty acids and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Lipid Extraction and Derivatization:
-
To a sample aliquot (e.g., 100 µL of serum or plasma), add a known quantity of a deuterated internal standard, such as d4-Heptanoic acid.[5][6]
-
Add 1 mL of a methanol:toluene (4:1 v/v) solution and vortex thoroughly.[5]
-
Add 200 µL of acetyl chloride and incubate at 100 °C for 1 hour for simultaneous extraction and transesterification to form FAMEs.[5]
-
After cooling, add 1 mL of 6% potassium carbonate solution to neutralize the reaction.[5]
-
Vortex and centrifuge to separate the phases.[5]
-
Collect the upper organic (toluene) layer containing the FAMEs.[5]
-
-
GC-MS Instrumentation and Conditions:
-
Instrument: Agilent 7890B GC system with a 5977B MS detector or a similar instrument.[5]
-
Column: A highly polar capillary column, such as a 100 m CP-Sil 88 or equivalent, is recommended for resolving cis and trans isomers.[7]
-
Injector Temperature: 250 °C.[8]
-
Oven Temperature Program: Start at 50 °C (hold for 5 minutes), then ramp at 4 °C/min to 250 °C (hold for 5 minutes).[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]
-
MS Conditions: Ion source temperature of 240 °C, with a scan range of 35–500 amu.[8]
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is suitable for the analysis of free this compound and does not require derivatization.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Transfer 500 µL of the sample (e.g., bacterial culture supernatant) to a microcentrifuge tube.[6]
-
Add 10 µL of an internal standard solution (e.g., d4-Heptanoic acid, 1 µg/mL in methanol).[6]
-
Acidify the sample with 5 µL of formic acid.[6]
-
Add 1 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 5 minutes.[6]
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[6]
-
-
LC-MS/MS Instrumentation and Conditions:
-
Instrument: A High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS) operating in negative electrospray ionization mode.[6]
-
LC Column: A C18 reverse-phase column.[9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[6][9]
-
MS/MS Detection: Monitor the precursor ion [M-H]⁻ for this compound and a specific product ion after collision-induced dissociation.[6]
-
Visualizations
Experimental Workflow for Inter-Laboratory Validation
Caption: A generalized workflow for an inter-laboratory validation study.
Logical Relationship in Method Comparison
Caption: A decision tree to guide the selection of an analytical method.
Signaling Pathway Involving Fatty Acids this compound is known to have anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway.[10]
Caption: Inhibition of COX enzymes by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ocl-journal.org [ocl-journal.org]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Comparative Analysis of cis-5-Dodecenoic Acid's Effects on Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of cis-5-Dodecenoic acid on the cyclooxygenase isoforms, COX-1 and COX-2. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a crucial enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins (B1171923). There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological processes such as maintaining the integrity of the stomach lining and normal kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] Consequently, COX-2 is a key target for anti-inflammatory drugs. This compound has been identified as an inhibitor of both COX-1 and COX-2, demonstrating potential anti-inflammatory properties by reducing prostaglandin (B15479496) synthesis.[2][3][4][5]
Quantitative Data Presentation
The inhibitory activity of this compound on both COX-1 and COX-2 has been quantified, providing a basis for direct comparison. The available data indicates a similar level of inhibition for both isoforms at a tested concentration.
| Compound | Target Enzyme | Concentration | % Inhibition |
| This compound | COX-1 | 100 μg/mL | 35%[2] |
| This compound | COX-2 | 100 μg/mL | 32%[2] |
Caption: Inhibitory effects of this compound on COX-1 and COX-2.
Experimental Protocols
The following protocols outline common in vitro methods for assessing the inhibitory activity of compounds like this compound on COX-1 and COX-2. These methodologies are foundational for reproducing and expanding upon the existing data.
In Vitro COX Inhibition Assay (General Protocol)
This protocol describes a generalized workflow for determining the inhibitory effects of a test compound on COX-1 and COX-2 activity. The quantification of prostaglandin production, a direct measure of COX activity, can be achieved through various detection methods.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Detection reagents (specific to the chosen method, e.g., ELISA kit, colorimetric/fluorometric probes, or LC-MS/MS reagents)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including serial dilutions of the test compound and reference inhibitors.
-
Enzyme and Cofactor Addition: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add various concentrations of the test compound or vehicle control (solvent) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).
-
Detection: Quantify the amount of prostaglandin (e.g., PGE2) produced using one of the methods described below.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Detection Methods for Prostaglandin Quantification
The choice of detection method depends on the required sensitivity, throughput, and available instrumentation.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method involves a competitive immunoassay to quantify the amount of a specific prostaglandin, such as PGE2. The intensity of the resulting signal is inversely proportional to the amount of prostaglandin in the sample.
-
Colorimetric/Fluorometric Assays: These assays utilize probes that react with the products of the COX reaction to produce a colored or fluorescent signal. The intensity of the signal is directly proportional to the amount of prostaglandin produced.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the direct quantification of various prostaglandins in the reaction mixture. It is considered a gold-standard for accurate measurement.
Visualizations
Signaling Pathway
The following diagram illustrates the general mechanism of action of COX inhibitors in the arachidonic acid cascade.
Caption: Inhibition of COX-1 and COX-2 by this compound in the arachidonic acid pathway.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for determining the inhibitory activity of a test compound on COX enzymes.
Caption: General experimental workflow for assessing COX inhibition.
References
Unraveling the Biological Landscape of cis-5-Dodecenoic Acid: A Comparative Review
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the biological effects of cis-5-Dodecenoic acid, presenting a comparative overview of its performance against other fatty acids. This document synthesizes available experimental data on its anti-inflammatory and metabolic properties, details relevant experimental protocols, and visualizes its known signaling pathways.
This compound, a monounsaturated fatty acid, has demonstrated notable biological activities, particularly in the realms of inflammation and fatty acid metabolism. This guide delves into the quantitative aspects of these effects, offering a clear comparison with other relevant fatty acids to contextualize its potential therapeutic applications.
Comparative Analysis of Biological Activities
To facilitate a clear understanding of this compound's efficacy, the following tables summarize its quantitative effects in comparison to other fatty acids.
Table 1: Comparative Inhibition of Cyclooxygenase (COX) Enzymes by Various Fatty Acids
| Fatty Acid | Concentration | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
| This compound | 100 µg/mL | 35 | 32 | [1] |
| Oleic acid | 100 µg/mL | 45.32 | 68.41 | [2] |
| Eicosapentaenoic acid (EPA) | - | - | Selectively inhibits over COX-1 | |
| Docosahexaenoic acid (DHA) | - | - | Selectively inhibits over COX-1 | |
| α-Linolenic acid (ALA) | - | - | Selective inhibitor | |
| Lauric acid (C12:0) | - | Increased expression | Increased expression | [3] |
Note: Direct comparative studies under identical conditions are limited. Data is compiled from various sources and should be interpreted with caution.
Table 2: Comparative Overview of Fatty Acid β-Oxidation Rates
| Fatty Acid | Chain Length & Unsaturation | Relative Oxidation Rate | Key Findings | Reference |
| This compound | C12:1 | Low | Dehydrogenation rate is 10-44% of saturated acyl-CoA | [1] |
| Lauric acid | C12:0 | High | Most efficient energy substrate among saturated fatty acids tested. | [4] |
| Oleic acid | C18:1 | High | Oxidized at a remarkably fast rate, similar to lauric acid. | [4] |
| Linoleic acid | C18:2 (ω-6) | Moderate | Oxidized at a faster rate than its metabolites. | [4] |
| Arachidonic acid | C20:4 (ω-6) | Low | Oxidized at the slowest rate among the ω-6 fatty acids tested. | [4] |
| Palmitic acid | C16:0 | Moderate | - | [4] |
| Stearic acid | C18:0 | Low | The longer the saturated chain, the slower the oxidation rate. | [4] |
Key Biological Effects and Signaling Pathways
This compound exerts its biological effects primarily through two distinct pathways: inhibition of the cyclooxygenase (COX) enzymes in the arachidonic acid cascade and its participation in fatty acid β-oxidation.
Anti-Inflammatory Effects via COX Inhibition
This compound has been identified as an inhibitor of both COX-1 and COX-2 enzymes.[1] These enzymes are pivotal in the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By inhibiting COX-1 and COX-2, this compound effectively reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory effects.[1] At a concentration of 100 μg/mL, it demonstrates a 35% inhibition of COX-1 and a 32% inhibition of COX-2.[1] Notably, at a concentration of 60 μg/mL, it does not exhibit antioxidant activity.[1]
Metabolic Fate via β-Oxidation
This compound is also involved in the fatty acid β-oxidative metabolic pathway.[1] However, its metabolic rate is significantly lower than that of saturated fatty acids.[1] The initial step in its metabolism is the conversion to its coenzyme A derivative, cis-5-dodecenoyl-CoA.[1] Subsequent β-oxidation of this intermediate proceeds at a much-reduced rate, with the dehydrogenation step being only 10-44% as efficient as that for saturated acyl-CoAs.[1] This suggests a slower energy release and potentially different downstream metabolic consequences compared to more readily oxidized fatty acids.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Protocol 1: Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of this compound on COX-1 and COX-2 activity.
1. Reagent Preparation:
- Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
- Heme Cofactor: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in the assay buffer.
- Enzyme Solutions: Use purified ovine COX-1 and human recombinant COX-2. Dilute to the appropriate concentration in assay buffer immediately before use.
- Substrate: Prepare a stock solution of arachidonic acid in ethanol.
- This compound (Test Inhibitor): Prepare a stock solution in a suitable solvent (e.g., DMSO) and create serial dilutions.
2. Assay Procedure (96-well plate format):
- Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
- 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
- Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the this compound dilution, and 10 µL of either COX-1 or COX-2 enzyme solution.
- Pre-incubate the plate at 25°C for 5 minutes.
- Initiate the reaction by adding 20 µL of the arachidonic acid solution to all wells.
- Incubate the plate for precisely 2 minutes at 25°C.
3. Detection and Analysis:
- The reaction can be monitored by various methods, including measuring prostaglandin (B15479496) production (e.g., PGE2) via ELISA or by using a colorimetric or fluorometric substrate that detects the peroxidase activity of COX.
- For colorimetric assays, add 20 µL of a suitable colorimetric substrate solution before the addition of arachidonic acid. Read the absorbance at the appropriate wavelength (e.g., 590 nm).
- Calculate the percent inhibition for each concentration of this compound relative to the 100% initial activity wells after subtracting the background.
Protocol 2: Fatty Acid β-Oxidation Rate Assay
This protocol describes a general method to measure the rate of β-oxidation of this compound in isolated mitochondria or cell homogenates.
1. Reagent Preparation:
- Reaction Buffer: A buffer containing sucrose, Tris-HCl, KH2PO4, EDTA, KCl, MgCl2, L-carnitine, malate, and ATP.
- Substrate: Prepare a solution of [1-¹⁴C]-labeled this compound complexed to fatty acid-free bovine serum albumin (BSA).
- Cell/Mitochondrial Preparation: Isolate mitochondria or prepare tissue/cell homogenates using standard procedures.
2. Assay Procedure:
- In a reaction tube, combine the cell/mitochondrial preparation with the reaction buffer.
- Initiate the reaction by adding the radiolabeled this compound-BSA complex.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
- Terminate the reaction by adding perchloric acid.
3. Detection and Analysis:
- The rate of β-oxidation is determined by measuring the production of ¹⁴CO₂ and/or ¹⁴C-labeled acid-soluble metabolites (ASMs).
- ¹⁴CO₂ can be trapped using a filter paper soaked in a scintillation cocktail and counted using a scintillation counter.
- ASMs in the supernatant can be quantified by liquid scintillation counting.
- The rate of β-oxidation is expressed as nmol of substrate oxidized per minute per mg of protein.
- A parallel experiment using a known readily oxidized fatty acid (e.g., [1-¹⁴C]-palmitic acid) should be performed for comparison.
Conclusion
This compound presents a unique profile of moderate anti-inflammatory activity coupled with a slow rate of metabolic processing. Its ability to inhibit both COX-1 and COX-2, albeit to a lesser extent than some other fatty acids, suggests a potential role in modulating inflammatory responses. The significantly reduced rate of its β-oxidation compared to saturated fatty acids warrants further investigation into its long-term metabolic effects and potential for accumulation or alternative metabolic fates. The provided data and protocols offer a foundational guide for researchers to further explore the therapeutic potential of this intriguing fatty acid. Future studies should focus on direct comparative analyses with a broader range of fatty acids and standard anti-inflammatory drugs to fully elucidate its position in the landscape of bioactive lipids.
References
- 1. Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclooxygenase (COX) enzymes by compounds from Daucus carota L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary Bioactive Fatty Acids as Modulators of Immune Function: Implications on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential oxidation of saturated and unsaturated fatty acids in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of cis-5-Dodecenoic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of cis-5-Dodecenoic acid are critical to maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of this compound, grounded in established safety protocols and chemical properties. Adherence to these procedures will mitigate risks and ensure that all waste is managed in accordance with the highest safety standards.
I. Understanding the Hazards
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
II. Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data:
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [3] |
| Molecular Weight | 198.30 g/mol | [4] |
| CAS Number | 2430-94-6 | [3] |
| Appearance | Colorless to light yellow liquid/oil | [1][3] |
| Density | 0.906 g/mL at 25 °C | [5][6] |
| Boiling Point | 135 °C at 0.4 mm Hg | [5][6] |
| Flash Point | >110 °C (>230 °F) | [5] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol.[2][3][5] Soluble in DMSO (100 mg/mL).[7] Water solubility is low. | |
| pKa | 4.77 ± 0.10 (Predicted) | [5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1][2] |
| Signal Word | Danger | [2] |
III. Experimental Protocol: Disposal Procedure
The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. For aqueous solutions not contaminated with other hazardous materials, neutralization may be a viable alternative, provided it is permitted by your institution and local regulations.
A. Standard Procedure for Hazardous Waste Disposal
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]
-
Containment: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and leak-proof hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with any other components of the waste stream.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. Ensure it is stored away from incompatible materials.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container by a licensed waste disposal service.
B. Neutralization of Aqueous Solutions (Conditional)
This procedure should only be performed by trained personnel in a controlled environment, such as a chemical fume hood, and only if it is explicitly permitted by your institution and local regulations for aqueous solutions of this compound that are free from other hazardous contaminants.
-
Preparation:
-
Work within a chemical fume hood and behind a safety shield.
-
Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a large beaker.
-
Place the beaker in an ice bath to manage any heat generated during the neutralization process.
-
-
Neutralization:
-
Slowly and with constant stirring, add the aqueous solution of this compound to the basic solution.
-
-
pH Monitoring:
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Continue to add the acidic waste until the pH is within the neutral range of 5.5 to 9.0.
-
-
Final Disposal:
-
Once neutralized, the solution may be suitable for drain disposal. If this is permitted, flush the drain with a large volume of water (at least 20 parts water to 1 part neutralized solution).
-
Crucially, you must consult your local regulations and institutional guidelines to confirm if drain disposal of the neutralized solution is permissible.
-
IV. Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (2430-94-6) for sale [vulcanchem.com]
- 4. This compound | C12H22O2 | CID 5312378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 2430-94-6,this compound | lookchem [lookchem.com]
- 6. This compound | 2430-94-6 [chemicalbook.com]
- 7. This compound | 2430-94-6 | MOLNOVA [molnova.com]
Personal protective equipment for handling cis-5-Dodecenoic acid
Essential Safety and Handling Guide for cis-5-Dodecenoic Acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is a corrosive substance that requires careful handling. The primary hazards are summarized below.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][2][3][4] |
| Serious Eye Damage | H314 | Causes serious eye damage.[1][2][3][4] |
| Signal Word | - | Danger [1][2][3] |
| GHS Pictogram | GHS05 | Corrosion[3] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full faceshield.[1][3] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected before use.[1] A flame-resistant lab coat or impervious clothing is required.[1] | Prevents direct contact that leads to severe skin burns. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate or if aerosols are generated, a full-face respirator with a type ABEK (EN 14387) filter is necessary.[3] | Protects against inhalation of vapors or mists which can cause respiratory irritation. |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial for laboratory safety.
Experimental Protocol: Safe Handling Procedure
-
Preparation: Before handling, ensure all required PPE is correctly worn.[2] Prepare the work area within a certified chemical fume hood.[1] Keep all non-essential items clear of the handling area.
-
Handling:
-
Storage:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all equipment and the work surface.
-
Remove and properly store or dispose of contaminated PPE.
-
Emergency Plan: Spill Response
In the event of a spill, immediate and correct action is critical to prevent injury and contamination.
-
Evacuate: Immediately evacuate personnel from the affected area.[1]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to draw vapors away.[1]
-
Control Ignition: Remove all sources of ignition from the area.[1]
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to the laboratory supervisor or Environmental Health and Safety (EHS) department.
Disposal Protocol
All waste containing this compound must be treated as hazardous.
-
Waste Collection:
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area away from incompatible materials.[5]
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS department.[5]
-
Neutralization (for aqueous solutions only): If permitted by local regulations and your institution, aqueous solutions of the acid not contaminated with other hazardous materials may be neutralized.[5][6] This must be performed by trained personnel in a fume hood.[5][6]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
